Fmoc-D-Glu-OH
Description
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPWHIXHJNNGLU-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654469 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104091-09-0 | |
| Record name | N-FMOC-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104091-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Incorporation of Fmoc-D-Glu-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Nα-Fmoc-D-glutamic acid γ-tert-butyl ester (Fmoc-D-Glu(OtBu)-OH) in the realm of solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide chains is a pivotal strategy in modern drug discovery and development, offering significant advantages in terms of peptide stability, conformational constraint, and biological activity. This document provides a comprehensive overview of the principles, quantitative data, experimental protocols, and biological significance associated with the use of this key building block.
The Core Principles of Utilizing Fmoc-D-Glu-OH in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. The most widely adopted methodology is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile protecting groups for the amino acid side chains.
Fmoc-D-Glu(OtBu)-OH is a specifically designed derivative for this strategy. The Fmoc group safeguards the α-amino function during the coupling of the carboxyl group to the preceding amino acid in the growing peptide chain. This protecting group is readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups or the peptide-resin linkage.
The side chain of D-glutamic acid possesses a γ-carboxyl group that must also be protected to prevent unwanted side reactions during peptide synthesis. The tert-butyl (OtBu) ester is the most common protecting group for this purpose in Fmoc-SPPS. It is stable to the basic conditions used for Fmoc deprotection but is efficiently cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the resin. This orthogonality of the protecting groups is fundamental to the success of Fmoc/tBu-based SPPS.
The primary rationale for incorporating D-amino acids, such as D-glutamic acid, into a peptide sequence is to enhance its metabolic stability.[1] Peptides composed entirely of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The stereochemistry of D-amino acids is not recognized by most endogenous proteases, rendering peptides containing them significantly more resistant to enzymatic cleavage.[1] This increased stability can lead to a longer in vivo half-life, a critical attribute for therapeutic peptides.
Data Presentation: Physicochemical Properties and Synthesis Outcomes
The successful incorporation of this compound into a peptide sequence is dependent on its purity and the efficiency of the coupling reactions. The following tables summarize key data related to this amino acid derivative and representative outcomes of peptide synthesis.
| Property | Value | Reference |
| Chemical Formula | C24H27NO6 | [2] |
| Molecular Weight | 425.47 g/mol | [2] |
| Appearance | White to off-white powder | |
| Melting Point | 80-95 °C | [2] |
| Purity (HPLC) | ≥98.0% | [2] |
| Enantiomeric Purity | ≥99.5% | [2] |
| Storage Temperature | 2-8°C |
Table 1: Physicochemical Properties of Fmoc-D-Glu(OtBu)-OH.
| Peptide | Synthesis Protocol | Crude Yield (%) | Purity (%) | Specific Yield (%) | Reference |
| NBC112 | Tea Bag | 10 | >95 | 8 | [4] |
| Microwave | 55 | >95 | 43 | [4] | |
| Manual | 75 | >95 | 64 | [4] | |
| NBC759 | Tea Bag | 45 | >95 | 36 | [4] |
| Microwave | 58 | >95 | 46 | [4] | |
| Manual | 85 | >95 | 78 | [4] |
Table 2: Representative Yield and Purity of Synthesized Peptides.[4] Note: These values are for specific peptide sequences and serve as a general illustration of synthesis outcomes. The efficiency of incorporating this compound will be sequence-dependent.
Experimental Protocols: Manual Solid-Phase Synthesis of a D-Glu Containing Tripeptide
This section provides a detailed protocol for the manual solid-phase synthesis of a model tripeptide, for example, H-Ala-D-Glu-Gly-NH2, using Fmoc chemistry on a Rink Amide resin.
Materials
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-D-Glu(OtBu)-OH
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
Step-by-Step Procedure
Step 1: Resin Swelling and Initial Deprotection
-
Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.[5]
-
Add DMF to swell the resin for at least 1 hour.[5]
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.[5]
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
Step 2: Coupling of the First Amino Acid (Fmoc-Gly-OH)
-
In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[6]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).[7]
-
Wash the resin with DMF (5 times) and DCM (3 times).
Step 3: Chain Elongation - Deprotection and Coupling of Fmoc-D-Glu(OtBu)-OH
-
Repeat the Fmoc deprotection procedure as described in Step 1 (sub-steps 4-7).
-
Prepare the activated solution of Fmoc-D-Glu(OtBu)-OH as described in Step 2 (sub-steps 1-2), using the appropriate molar equivalents.
-
Couple the activated Fmoc-D-Glu(OtBu)-OH to the resin-bound glycine (B1666218) as described in Step 2 (sub-steps 3-6).
Step 4: Chain Elongation - Deprotection and Coupling of Fmoc-Ala-OH
-
Repeat the Fmoc deprotection procedure as described in Step 1 (sub-steps 4-7).
-
Prepare the activated solution of Fmoc-Ala-OH as described in Step 2 (sub-steps 1-2).
-
Couple the activated Fmoc-Ala-OH to the resin-bound dipeptide as described in Step 2 (sub-steps 3-6).
Step 5: Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform a final deprotection (as in Step 1, sub-steps 4-7) to remove the N-terminal Fmoc group.
Step 6: Cleavage and Global Deprotection
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting group (OtBu from D-glutamic acid).
-
Filter the resin and collect the filtrate containing the peptide.
Step 7: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase peptide synthesis of the model tripeptide H-Ala-D-Glu-Gly-NH2.
Figure 1: General workflow for the manual solid-phase synthesis of a tripeptide containing D-glutamic acid.
Biological Signaling Pathway
D-amino acids can significantly influence the interaction of peptides with their biological targets. A prominent example of a signaling pathway where a D-amino acid plays a critical role is the N-methyl-D-aspartate (NMDA) receptor pathway in the central nervous system. While the primary agonist is the L-amino acid glutamate, the NMDA receptor requires a co-agonist, with D-serine being even more potent than glycine.[4] D-glutamate itself can also act as a neurotransmitter and modulate neuronal activity. The following diagram illustrates a simplified NMDA receptor signaling cascade.
Figure 2: Simplified NMDA receptor signaling pathway activated by L-glutamate and a D-amino acid co-agonist.
Conclusion
This compound is an indispensable building block in modern peptide chemistry, enabling the synthesis of peptides with enhanced proteolytic stability and potentially novel biological activities. The principles of Fmoc-SPPS, coupled with optimized protocols, allow for the efficient and high-purity synthesis of peptides containing this non-canonical amino acid. The ability to strategically incorporate D-glutamic acid opens up new avenues for the design of more robust and effective peptide-based therapeutics and research tools. Understanding the nuances of its application, from synthesis to biological function, is crucial for researchers and developers in the pharmaceutical and biotechnological fields.
References
Fmoc-D-Glu-OH molecular weight and formula
An In-depth Technical Guide on Fmoc-D-Glu-OH
This guide provides an overview of the chemical properties of this compound, a derivative of D-glutamic acid. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Core Compound Data
This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid, is a commonly used building block in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile and allows for the sequential addition of amino acids to a growing peptide chain.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in synthesis protocols and for the characterization of the compound.
| Property | Value |
| Molecular Weight | 369.37 g/mol [1] |
| Molecular Formula | C₂₀H₁₉NO₆[1][2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound in peptide synthesis are extensive and depend on the specific peptide sequence and the solid support used. A general workflow for the incorporation of an this compound residue into a peptide chain using a solid-phase approach is outlined below.
Logical Relationship of Compound Identifiers
The chemical structure of this compound dictates its molecular formula, which in turn determines its molecular weight. This hierarchical relationship is fundamental to the chemical identity of the compound.
References
The Strategic Incorporation of D-Amino Acids in Peptide Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, prolonged half-life, and improved efficacy is paramount. While nature predominantly utilizes L-amino acids as the building blocks of proteins, their synthetic mirror images, D-amino acids, offer a powerful tool to overcome the inherent limitations of natural peptides. This technical guide provides an in-depth overview of the strategic incorporation of D-amino acids in peptide design, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways.
Core Principles: The D-Amino Acid Advantage
The primary advantage of substituting L-amino acids with their D-enantiomers stems from stereochemistry. Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and specifically recognize L-amino acid residues. By introducing D-amino acids, peptides become sterically unrecognizable to these enzymes, leading to a significant increase in resistance to proteolysis.[1][2] This fundamental principle translates into several key benefits for therapeutic peptides:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are not easily degraded by proteases, leading to a longer circulating half-life in vivo.[1][3]
-
Improved Bioavailability: Increased stability often translates to better absorption and a more sustained therapeutic effect.
-
Modulation of Secondary Structure: The introduction of a D-amino acid can induce or disrupt specific secondary structures like β-turns or α-helices, which can be crucial for receptor binding and biological activity.
-
Reduced Immunogenicity: As they are less prone to proteolytic processing and presentation by antigen-presenting cells, peptides incorporating D-amino acids may exhibit lower immunogenicity.
Quantitative Impact of D-Amino Acid Substitution
The incorporation of D-amino acids has a quantifiable impact on the stability and activity of peptides. The following tables summarize key data from studies comparing L-peptides with their D-amino acid-substituted counterparts.
Table 1: Proteolytic Stability of L-Peptides vs. D-Amino Acid Substituted Peptides
| Peptide Sequence | Modification | Matrix | Half-life (t½) | Reference |
| TPTPTGTQTPT (MUC2 epitope) | None (All L-amino acids) | 10% Human Serum | < 24 h | [4] |
| t PTPTGTQTPt (MUC2 epitope) | N- and C-terminal D-amino acid substitution | 10% Human Serum | > 96 h | [4] |
| Polybia-MPI (L-amino acids) | None | Trypsin (2 mg/ml, 6h) | ~0% remaining | [5] |
| D -Polybia-MPI (All D-amino acids) | Full D-amino acid substitution | Trypsin (2 mg/ml, 6h) | ~100% remaining | [5] |
| RDP215 (L-amino acids) | None | Human Serum | Significant degradation | [3] |
| 9D -RDP215 (9 D-amino acid substitutions) | Partial D-amino acid substitution | Human Serum | Stabilizing effect observed | [3] |
Note: Lowercase letters in peptide sequences denote D-amino acids.
Table 2: Receptor Binding Affinity of L-Peptides vs. D-Amino Acid Analogs
| Peptide | Receptor | Assay | Binding Affinity (Ki or IC50) | Reference |
| Neurokinin A (4-10) | Human Tachykinin NK(2) | Radioligand Binding | High Affinity | [6] |
| [D-Phe6]NKA(4-10) | Human Tachykinin NK(2) | Radioligand Binding | Drastically Reduced Affinity | [6] |
| [D-Val7]NKA(4-10) | Human Tachykinin NK(2) | Radioligand Binding | Drastically Reduced Affinity | [6] |
| Dermorphin (B549996) (contains D-Ala) | Mu-opioid Receptor | Radioligand Displacement | Ki = 0.7 nM | [7] |
| Dermorphin (contains D-Ala) | Delta-opioid Receptor | Radioligand Displacement | Ki = 62 nM | [7] |
| Dermorphin (contains D-Ala) | Kappa-opioid Receptor | Radioligand Displacement | Ki > 5000 nM | [7] |
Experimental Protocols
The successful integration of D-amino acids into therapeutic peptides relies on a robust set of experimental methodologies. This section details the core protocols for the synthesis, structural analysis, and stability assessment of these modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acid Incorporation
Objective: To synthesize a peptide containing one or more D-amino acids.
Materials:
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Automated or manual peptide synthesizer
Methodology:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF in the reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid (L or D) to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a deprotection solution.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Sequential Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (L or D) according to the desired peptide sequence, repeating the deprotection and washing steps after each coupling.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure (α-helix, β-sheet, random coil) of a peptide in solution.
Materials:
-
Purified peptide sample
-
CD-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD Spectropolarimeter
Methodology:
-
Sample Preparation: Dissolve the purified peptide in the CD-compatible buffer to a known concentration (typically 0.1-0.2 mg/mL).
-
Instrument Setup:
-
Turn on the nitrogen purge and allow the instrument to stabilize.
-
Set the wavelength range, typically 190-260 nm for far-UV CD.
-
Set other parameters such as bandwidth, scanning speed, and number of accumulations.
-
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide sample.
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).
-
-
Data Analysis: Analyze the resulting spectrum to determine the percentage of α-helix, β-sheet, and random coil content using deconvolution software.
Protocol 3: Protease Degradation Assay
Objective: To assess the stability of a peptide in the presence of proteases.
Materials:
-
Purified peptide sample (L- and D-amino acid versions)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer
-
Quenching solution (e.g., TFA)
-
RP-HPLC system with a UV detector
-
Mass spectrometer (optional, for metabolite identification)
Methodology:
-
Reaction Setup:
-
Prepare solutions of the L- and D-amino acid-containing peptides at a known concentration in the assay buffer.
-
In separate tubes, mix the peptide solutions with the protease solution.
-
Include a control sample for each peptide without the protease.
-
-
Incubation: Incubate all samples at a physiological temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a quenching solution.
-
Analysis:
-
Analyze each quenched aliquot by RP-HPLC.
-
Monitor the peak area of the intact peptide at a specific wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining over time for both the L- and D-amino acid-containing peptides.
-
Calculate the half-life (t½) of each peptide under the assay conditions.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for understanding complex biological systems and experimental designs. The following sections provide visualizations created using the Graphviz DOT language.
Signaling Pathway: Dermorphin and the Mu-Opioid Receptor
Dermorphin is a naturally occurring opioid peptide that contains a D-alanine residue, which is crucial for its high affinity and selectivity for the mu-opioid receptor. The following diagram illustrates the canonical signaling pathway initiated by the binding of dermorphin to this G-protein coupled receptor (GPCR).
Experimental Workflow: Preclinical Development of a D-Amino Acid Peptide Therapeutic
The development of a novel D-amino acid-containing peptide therapeutic follows a structured preclinical workflow. This diagram outlines the key stages from initial design to readiness for clinical trials.
Conclusion
The strategic incorporation of D-amino acids represents a powerful and versatile tool in the design of peptide-based therapeutics. By enhancing proteolytic stability, modulating conformation, and potentially reducing immunogenicity, D-amino acid substitution can significantly improve the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will enable researchers and drug developers to fully harness the potential of D-amino acids in creating the next generation of innovative and effective peptide medicines.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains. Its widespread use in solid-phase peptide synthesis (SPPS) stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, quantitative stability data, and a discussion of common challenges and solutions.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group lies in its stability under acidic and neutral conditions, while being readily cleaved by mild bases, most commonly piperidine (B6355638).[1][2] This orthogonality is crucial in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[1][]
The key structural feature of the Fmoc group is the fluorenyl ring system, which renders the proton on the 9-position of the fluorene (B118485) moiety acidic.[4][5] This acidity facilitates a β-elimination reaction in the presence of a base, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine.[6][7]
Mechanism of Fmoc Protection and Deprotection
Protection of Amino Acids
The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1] Fmoc-OSu is often preferred as it minimizes the formation of dipeptide byproducts.[8]
Deprotection of the Fmoc Group
The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[4][6]
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring.[4][5]
-
β-Elimination: This is followed by a rapid β-elimination, which liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[6][7] The reactive DBF is then scavenged by the excess amine to form a stable adduct.[2][6]
The deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[9][10]
Quantitative Data on Fmoc Group Lability
The rate of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and temperature. The following tables summarize the lability of the Fmoc group under various conditions.
Table 1: Stability of the Fmoc Group with Different Bases
| Base | Concentration | Solvent | Half-life (t½) | Reference(s) |
| Piperidine | 20% | DMF | ~6 seconds | [2][8] |
| Piperidine | 5% | DMF | ~20 seconds | [8] |
| Piperazine | 5% | DMF | - | [2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | DMF | Faster than 20% piperidine | [11][12] |
| Morpholine | 50% | DMF | ~1 minute | [8] |
| Dicyclohexylamine | 50% | DMF | ~35 minutes | [8] |
| Diisopropylethylamine (DIEA) | 50% | DMF | ~10 hours | [8] |
Table 2: Influence of Solvent on Fmoc Cleavage
| Solvent | Temperature | Fmoc Cleavage (%) after 15 min | Reference(s) |
| DMSO | 120°C | >95 | [13] |
| DMF | 120°C | >95 | [13] |
| NMP | 120°C | >95 | [13] |
| Acetonitrile | 120°C | ~60 | [13] |
| Chloroform | 120°C | 0 | [13] |
| Methanol | 120°C | 0 | [13] |
Experimental Protocols
Synthesis of Fmoc-Protected Amino Acids
This protocol describes a general procedure for the N-terminal protection of an amino acid using Fmoc-OSu.[1][4]
Materials:
-
Amino acid
-
10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate
-
Fmoc-OSu
-
Dioxane or acetone (B3395972)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in the basic aqueous solution.
-
Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.
-
Extract the Fmoc-amino acid with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by crystallization.
Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry
The following is a generalized protocol for one cycle of amino acid addition in SPPS.[14][15]
Materials:
-
Fmoc-protected amino acid
-
Resin with a suitable linker (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)[14]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% (v/v) piperidine in DMF[14]
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)[14]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) for washing (optional)
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add DIPEA (2-3 equivalents relative to the amino acid) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of the resin to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[14]
This cycle is repeated until the desired peptide sequence is assembled.
Cleavage of the Peptide from the Resin
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[14]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and dry it under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows and Mechanisms
Fmoc Deprotection Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. chimia.ch [chimia.ch]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Certificate of Analysis and Purity Standards of Fmoc-D-Glu-OH
For researchers, scientists, and professionals in drug development, a thorough understanding of the quality and purity of starting materials is paramount. This guide provides an in-depth overview of the Certificate of Analysis (CoA) and purity standards for N-α-Fmoc-D-glutamic acid (Fmoc-D-Glu-OH), a key building block in solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Identification
This compound is a derivative of the D-enantiomer of glutamic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This protecting group is crucial for the stepwise assembly of amino acids in peptide synthesis.
Table 1: General Physicochemical Properties of this compound
| Property | Specification |
| CAS Number | 104091-09-0 |
| Molecular Formula | C₂₀H₁₉NO₆ |
| Molecular Weight | 369.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Typically in the range of 80-96 °C (often for the protected form Fmoc-D-Glu(OtBu)-OH)[] |
| Storage | 2-8°C, protected from moisture[] |
Identity is typically confirmed using Fourier Transform Infrared (FTIR) spectroscopy. The spectrum will exhibit characteristic peaks for the functional groups present in the molecule, including the carbonyls of the carboxylic acids and the urethane (B1682113) linkage of the Fmoc group, as well as the aromatic signals from the fluorenyl moiety.
Purity Standards and Impurity Profile
The purity of this compound is a critical parameter that directly impacts the quality and purity of the final synthesized peptide. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity, while enantiomeric purity is determined by chiral HPLC.
Table 2: Typical Purity Specifications for this compound
| Parameter | Method | Typical Specification |
| Purity (Assay) | HPLC | ≥ 98.0% (area %) |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (D-enantiomer) |
| Identity | IR | Conforms to structure |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Solubility | Visual | Clear solution in DMF |
Common Impurities in Fmoc-Amino Acids
During the synthesis and storage of Fmoc-amino acids, several related impurities can arise. It is crucial to control these impurities as they can be incorporated into the peptide chain, leading to difficult-to-separate byproducts.
Table 3: Common Process-Related Impurities in Fmoc-Amino Acids
| Impurity | Origin | Consequence in Peptide Synthesis | Typical Limit |
| Free D-Glutamic Acid | Incomplete Fmoc protection or degradation | Double addition of the amino acid | ≤ 0.2% |
| Fmoc-D-Glu-D-Glu-OH (Dipeptide) | Reaction of Fmoc-Cl with already formed this compound | Insertion of a dipeptide instead of a single amino acid | ≤ 0.1% |
| Fmoc-β-Ala-OH | Rearrangement of the Fmoc activating agent (e.g., Fmoc-OSu) | Insertion of a β-alanine residue | ≤ 0.1% |
| L-Enantiomer | Racemization during synthesis | Formation of diastereomeric peptides | ≤ 0.5% |
| Acetic Acid | Residual solvent (ethyl acetate) hydrolysis | N-terminal capping (truncation of the peptide chain) | ≤ 0.02% |
Experimental Protocols for Quality Control
Detailed analytical methods are essential for the accurate assessment of this compound quality. Below are generalized protocols for the key analytical techniques.
HPLC Method for Purity Determination
This method is used to separate this compound from its organic impurities.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the main compound and any late-eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm or 301 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the D- and L-enantiomers of Fmoc-Glu-OH.
Protocol:
-
Sample Preparation: Prepare the sample as described for the purity analysis, dissolving it in the mobile phase.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., Lux Cellulose-1 or Lux Amylose-2).[2]
-
Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol (B145695) or isopropanol) with a small amount of an acidic modifier (e.g., 0.1% TFA). A common mobile phase could be Hexane/Ethanol/TFA (90:10:0.1).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Column Temperature: Ambient.
-
-
Data Analysis: The two enantiomers will have different retention times. The enantiomeric purity is calculated based on the peak areas of the D- and L-enantiomers.
NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The resulting spectrum should show characteristic signals corresponding to the protons of the fluorenyl group (aromatic region, ~7.2-7.9 ppm), the CH and CH₂ protons of the Fmoc group, and the protons of the glutamic acid backbone. The integration of these signals should be consistent with the number of protons in the molecule.
FTIR Spectroscopy for Functional Group Identification
FTIR is a rapid and simple method to confirm the presence of key functional groups.
Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum should display characteristic absorption bands for O-H stretching (from the carboxylic acids), C-H stretching (aromatic and aliphatic), C=O stretching (from the carboxylic acids and the urethane), and C=C stretching (from the aromatic rings).
Visualizing the Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control analysis of a batch of this compound.
This workflow ensures that each batch of this compound meets the required quality standards before being used in peptide synthesis.
Chemical Structure and Key Moieties
The structure of this compound is fundamental to its function. The diagram below highlights the key chemical moieties.
References
basic principles of Fmoc solid-phase peptide synthesis (SPPS)
An In-depth Technical Guide on the Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development. Among the various methodologies, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used due to its mild reaction conditions and suitability for the synthesis of a diverse range of peptides. This guide provides a detailed overview of the fundamental principles of Fmoc-SPPS, encompassing the core chemical reactions, experimental protocols, and critical parameters.
Core Principles of Fmoc-SPPS
Fmoc-SPPS is characterized by an orthogonal protection strategy, where the temporary Nα-amino protecting group (Fmoc) is labile to a base, while the permanent side-chain protecting groups and the resin linker are labile to an acid.[1][2] This allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support.[3][4] The entire process is a cyclical series of deprotection, washing, coupling, and washing steps.[5]
The Fmoc-SPPS Workflow
The synthesis begins with the C-terminal amino acid of the target peptide covalently attached to an insoluble resin.[1][3] The peptide chain is then elongated in the C-to-N direction through a series of repeated cycles.
Key Stages of the Fmoc-SPPS Cycle:
-
Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure optimal accessibility of the reactive sites.[6][7]
-
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, most commonly a solution of 20% piperidine (B6355638) in DMF.[3][6][8] This exposes a free amine group for the subsequent coupling reaction.
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene (DBF) byproduct.[6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin.[3] This is a critical step, and a variety of coupling reagents are available to facilitate the formation of the peptide bond.
-
Washing: Excess reagents and byproducts from the coupling reaction are removed by washing the resin.[6]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[3][9]
Visualizing the Workflow
Caption: Overall workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Core Chemical Reactions
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[4]
Caption: Mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling
The formation of the peptide bond requires the activation of the carboxyl group of the incoming Fmoc-amino acid. This is typically achieved using a coupling reagent to form a reactive intermediate that is susceptible to nucleophilic attack by the free amine on the resin-bound peptide.[3]
Caption: General mechanism of amino acid coupling in Fmoc-SPPS.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the SPPS cycle is crucial for the successful synthesis of the final peptide. The following tables summarize key quantitative parameters.
Table 1: Common Resins for Fmoc-SPPS
| Resin Type | Linker Type | C-terminal Functionality | Typical Loading Capacity (mmol/g) | Reference |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic acid | 0.5 - 1.0 | [6] |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic acid (protected) | 1.0 - 2.0 | [2][6] |
| Rink Amide Resin | Fmoc-protected amino-xanthenyl | Amide | 0.4 - 0.8 | [6] |
Table 2: Common Reagents and Reaction Conditions
| Step | Reagent | Concentration | Reaction Time | Reference |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 5 - 20 minutes (often 2x) | [6][11] |
| Amino Acid Coupling | Fmoc-amino acid | 3 - 5 equivalents | 30 minutes - 4 hours | [2][6] |
| Coupling Reagent (e.g., HBTU) | 3 - 5 equivalents | 30 minutes - 4 hours | [11] | |
| Base (e.g., DIPEA) | 6 - 10 equivalents | 30 minutes - 4 hours | [11] | |
| Final Cleavage | Trifluoroacetic acid (TFA) | 95% (with scavengers) | 1 - 4 hours | [3][9] |
Table 3: Common Coupling Reagents
| Reagent | Full Name | Activator Type | Key Features | Reference |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Widely used, efficient, forms HOBt active ester | [12] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly efficient, especially for hindered couplings, forms HOAt active ester | [12] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide/Additive | Cost-effective, HOBt suppresses side reactions | [12][13] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Oxyma-based, safer alternative to HOBt/HOAt reagents | [14] |
Experimental Protocols
Protocol 1: Fmoc Deprotection
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.[6] For difficult sequences, this step may be repeated.[15]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of piperidine.[6]
Protocol 2: Amino Acid Coupling using HBTU
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (optional, 3-5 eq.) in DMF.
-
Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the activation mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30 minutes to 4 hours at room temperature.[6] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3-5 x 1 min).
Protocol 3: Cleavage and Final Deprotection
-
Wash the fully assembled peptide-resin with DCM (3 x 1 min) and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[9] The composition of the cocktail may vary depending on the amino acid composition of the peptide to scavenge reactive cationic species.
-
Add the cleavage cocktail to the peptide-resin and agitate for 1-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.
Conclusion
Fmoc solid-phase peptide synthesis is a robust and versatile methodology that has enabled the routine synthesis of complex peptides. A thorough understanding of the underlying chemical principles, careful selection of reagents, and optimization of reaction conditions are paramount to achieving high-quality peptide products. This guide provides the fundamental knowledge required for researchers and scientists to successfully apply Fmoc-SPPS in their drug development and research endeavors.
References
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. academic.oup.com [academic.oup.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bachem.com [bachem.com]
- 8. genscript.com [genscript.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. chempep.com [chempep.com]
An In-depth Technical Guide to Protected Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides, essential tools in biochemical research and drug development, hinges on the precise and controlled assembly of amino acids. This process is made possible through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. This technical guide provides a comprehensive overview of the core principles of protected amino acids in peptide synthesis. It delves into the two predominant strategies, Fmoc/tBu and Boc/Bzl, detailing the chemistry of α-amino and side-chain protection. Quantitative data on the stability of various protecting groups and the efficiency of common coupling reagents are presented in structured tables for easy comparison. Detailed experimental protocols for key steps in solid-phase peptide synthesis (SPPS) are provided. Furthermore, this guide illustrates the application of synthetic peptides in medicine by examining the signaling pathway of a prominent peptide drug, liraglutide (B1674861), through a detailed diagram.
Introduction to Peptide Synthesis and the Role of Protecting Groups
Peptide synthesis is the stepwise formation of peptide bonds between amino acids to create a polypeptide chain of a specific sequence.[1] The fundamental challenge in peptide synthesis lies in controlling the reactivity of the various functional groups present on each amino acid: the α-amino group, the α-carboxyl group, and the side-chain functional group.[2] Without proper control, a chaotic mixture of products would result from the non-specific reactions between these groups.[3]
To achieve the desired peptide sequence, a strategy of temporary and permanent protection is employed.[2] Protecting groups are chemical moieties that are reversibly attached to the reactive functional groups of an amino acid, rendering them inert to the reaction conditions of peptide bond formation.[4]
Key characteristics of an ideal protecting group include:
-
Ease of introduction: The protecting group should be readily and selectively introduced onto the desired functional group in high yield.
-
Stability: It must be stable under the conditions of subsequent reaction steps, such as peptide coupling and the deprotection of other protecting groups.[5]
-
Ease of removal: The protecting group should be removable in high yield under mild conditions that do not affect the newly formed peptide bonds or other protecting groups.[5]
-
Minimal side reactions: The introduction and removal of the protecting group should not induce any unwanted side reactions, such as racemization.
The concept of orthogonality is central to modern peptide synthesis. An orthogonal protection scheme is one in which the different classes of protecting groups can be removed selectively in any order without affecting the others.[6] This allows for the precise and controlled synthesis of complex peptides, including those with modifications like cyclization or branching.[7]
Core Strategies in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), developed by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble polymer resin.[3] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process at each step.[1] Two main orthogonal strategies dominate modern SPPS: Fmoc/tBu and Boc/Bzl.
The Fmoc/tBu Strategy
The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is currently the most widely used method for peptide synthesis.[7] It is characterized by its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (based on the tert-butyl cation). This represents a fully orthogonal system.[7]
-
α-Amino Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[8]
-
Side-Chain Protection: Side-chain protecting groups are typically tert-butyl (tBu), trityl (Trt), or Boc derivatives, which are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA).[9]
-
Final Cleavage: The final step involves treating the resin-bound peptide with a strong acid cocktail, typically containing TFA and scavengers, to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.
The Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the older of the two methods but remains valuable for the synthesis of certain peptides, particularly those that are long or prone to aggregation.[1] This strategy is considered "quasi-orthogonal" because both the α-amino and side-chain protecting groups are removed by acid, but at different acid strengths.
-
α-Amino Protection: The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (B109758) (DCM).[8]
-
Side-Chain Protection: Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[9]
-
Final Cleavage: A final treatment with a very strong acid cleaves the peptide from the resin and removes the side-chain protecting groups.
Quantitative Data on Protecting Groups and Coupling Reagents
The choice of protecting groups and coupling reagents is critical for the success of peptide synthesis. The following tables provide quantitative data to aid in the selection of the most appropriate reagents for a given synthesis.
Stability of Common Protecting Groups
The stability of a protecting group is paramount to preventing premature deprotection and subsequent side reactions. The following table summarizes the lability of common α-amino and side-chain protecting groups under various conditions.
| Protecting Group | Type | Stable To | Labile To | Comments |
| Fmoc | α-Amino | Acid, Catalytic Hydrogenolysis | 20% Piperidine in DMF | Standard for Fmoc/tBu strategy.[8] |
| Boc | α-Amino, Side-chain (Lys, His) | Base, Catalytic Hydrogenolysis | TFA, HF | Standard for Boc/Bzl strategy.[8] |
| Cbz (Z) | α-Amino, Side-chain (Lys) | Mild Acid, Base | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Widely used in solution-phase synthesis.[8] |
| tBu (tert-Butyl) | Side-chain (Ser, Thr, Tyr, Asp, Glu) | Base, Catalytic Hydrogenolysis | TFA, HF | Standard for Fmoc/tBu strategy.[9] |
| Trt (Trityl) | Side-chain (Asn, Gln, Cys, His) | Base, Catalytic Hydrogenolysis | 1-5% TFA in DCM, TFA | More acid-labile than tBu.[9] |
| Pbf | Side-chain (Arg) | Base | TFA, HF | More acid-labile than Pmc. |
| Pmc | Side-chain (Arg) | Base | TFA, HF | Less acid-labile than Pbf.[10] |
| Acm (Acetamidomethyl) | Side-chain (Cys) | TFA, HF, Base | Iodine, Hg(II) | Used for selective disulfide bond formation. |
| Alloc (Allyloxycarbonyl) | α-Amino, Side-chain (Lys) | Acid, Base | Pd(0) catalyst | Orthogonal to both Fmoc and Boc strategies.[11] |
Efficiency of Common Coupling Reagents
The efficiency of the coupling reaction is a major determinant of the overall yield and purity of the final peptide. The following table compares the performance of several common coupling reagents, particularly in the context of synthesizing "difficult" sequences, which are prone to aggregation or steric hindrance.
| Coupling Reagent | Class | Typical Crude Purity (%) for a Difficult Decapeptide | Major Impurity Profile | Reference |
| HATU | Uronium/Aminium Salt | ~95% | Low levels of deletion sequences | [12] |
| HBTU | Uronium/Aminium Salt | ~90% | Deletion and modification products | [12] |
| HCTU | Uronium/Aminium Salt | ~92% | Low levels of deletion sequences | [12] |
| DIC/Oxyma | Carbodiimide/Additive | ~85-90% | Deletion sequences, racemization | [13] |
| PyBOP | Phosphonium Salt | ~90% | Deletion sequences | [14] |
Experimental Protocols
The following are detailed protocols for the key steps in Fmoc-based solid-phase peptide synthesis.
Protocol for Fmoc Deprotection
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.
Protocol for Amino Acid Coupling using HATU
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Allow the reaction to proceed for 1-2 hours with gentle agitation.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol for Final Cleavage and Deprotection
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 4.1.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum for at least 1 hour.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature. The choice of scavengers in the cocktail depends on the amino acid composition of the peptide.
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Lyophilization: Dry the crude peptide pellet under vacuum to obtain a fluffy white powder. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application of Synthetic Peptides: A Case Study of Liraglutide and its Signaling Pathway
Synthetic peptides have found widespread application as therapeutic agents. A prominent example is liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[15] Liraglutide mimics the action of the endogenous hormone GLP-1, binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor, on pancreatic β-cells and other tissues.[16] This binding initiates a cascade of intracellular signaling events that lead to its therapeutic effects.[17]
The following diagram illustrates the signaling pathway activated by liraglutide upon binding to the GLP-1 receptor.
Caption: Liraglutide binding to the GLP-1R activates Gs protein, leading to cAMP production.
The activation of the GLP-1R by liraglutide leads to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[16] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). This cascade ultimately results in glucose-dependent insulin secretion, suppression of glucagon (B607659) release, and promotion of β-cell proliferation and survival.[18]
Conclusion
The use of protected amino acids is the cornerstone of modern peptide synthesis, enabling the creation of complex and highly specific peptide molecules for a wide range of applications in research and medicine. The choice between the Fmoc/tBu and Boc/Bzl strategies, along with the careful selection of side-chain protecting groups and coupling reagents, is crucial for the successful synthesis of a target peptide. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field. The example of liraglutide highlights the profound impact of synthetic peptides on human health, underscoring the importance of continued innovation in peptide chemistry.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Amino Protecting Groups Stability [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bachem.com [bachem.com]
- 14. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 16. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 17. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Fmoc-protected amino acids, essential building blocks in modern solid-phase peptide synthesis (SPPS). This document outlines the potential hazards, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Additionally, it provides detailed experimental protocols for the use of Fmoc-amino acids in SPPS.
Introduction to Fmoc Amino Acids in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is an alkali-labile amine protecting group that has become central to modern solid-phase peptide synthesis.[1] Its widespread adoption is due to its mild deprotection conditions, which utilize a weak base like piperidine (B6355638). This approach preserves the integrity of acid-sensitive amino acid side chains and the linkage to the solid support, a significant advantage over the harsher acid-based deprotection methods of Boc/Bzl chemistry.[1][2] The orthogonality of the Fmoc group, being base-labile while side-chain protecting groups are acid-labile, allows for selective deprotection and elongation of the peptide chain, enabling the synthesis of complex and sensitive peptides with high purity and yield.[1][2][3]
Hazard Identification and Safety Precautions
While Fmoc-amino acids are generally considered less hazardous than many other laboratory chemicals, it is crucial to handle them with appropriate care. The primary hazards are associated with their potential for irritation upon contact and the risks associated with the solvents and reagents used in conjunction with them, particularly during the deprotection and cleavage steps of SPPS.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4][5]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[4][6]
Occupational Exposure Limits:
Specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for Fmoc-amino acids. Therefore, it is essential to handle them in a well-ventilated area, preferably within a fume hood, to minimize potential exposure.
Toxicity Data:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling Fmoc-amino acids and the associated reagents.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes of solvents or reagents. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the Fmoc-amino acids and solvents. |
| Body Protection | A laboratory coat. | To protect clothing and skin from spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask may be considered for handling large quantities of powder. | To prevent inhalation of fine powders. |
Handling and Storage
Proper handling and storage are critical to maintain the quality and integrity of Fmoc-amino acids and to ensure a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling powders or volatile solvents.
-
Avoid the formation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure that all containers are properly labeled.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed to prevent moisture absorption and contamination.
-
For long-term storage, refrigeration at 2-8°C is recommended.
-
Allow refrigerated containers to warm to room temperature before opening to prevent condensation of moisture onto the product.
Stability and Degradation:
Fmoc-amino acids are generally stable under acidic and neutral conditions but are sensitive to bases.[1] The primary degradation pathway is the premature removal of the Fmoc group, which can be initiated by basic impurities in solvents like dimethylformamide (DMF).[7] DMF can degrade over time to produce dimethylamine, a base that can cleave the Fmoc group.[7] While generally stable for short periods at room temperature, prolonged exposure can lead to degradation.[1]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
Spill Response:
-
Small Spills: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and then sweep or scoop the material into a designated waste container.
-
Prevent the spilled material from entering drains or waterways.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Protocols
The following are detailed methodologies for key experiments involving Fmoc-amino acids in solid-phase peptide synthesis.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The SPPS cycle using Fmoc chemistry is a repetitive process involving several key steps.
Caption: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Detailed Protocol for Fmoc Deprotection
This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) Piperidine in peptide synthesis-grade DMF
-
Peptide synthesis-grade DMF
-
Reaction vessel with a sintered glass filter
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate for 1-5 minutes at room temperature.[7]
-
Main Deprotection: Drain the piperidine solution. Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes at room temperature.[7]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
Decision Tree for PPE Selection
The following diagram provides a logical guide for selecting the appropriate personal protective equipment.
Caption: Decision tree for selecting appropriate PPE for handling Fmoc amino acids.
Physicochemical and Purity Data
The following tables summarize key physicochemical properties and purity specifications for common Fmoc-amino acids.
Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids [8]
| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Fmoc-Ala-OH | 311.34 | 143-146 |
| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |
| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |
| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |
| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |
| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |
| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |
| Fmoc-Gly-OH | 297.31 | 172-176 |
| Fmoc-His(Trt)-OH | 619.71 | 155-160 |
| Fmoc-Ile-OH | 353.42 | 143-147 |
| Fmoc-Leu-OH | 353.42 | 133-137 |
| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |
| Fmoc-Met-OH | 371.45 | 128-132 |
| Fmoc-Phe-OH | 387.44 | 182-186 |
| Fmoc-Pro-OH | 337.38 | 112-116 |
| Fmoc-Ser(tBu)-OH | 383.44 | 128-132 |
| Fmoc-Thr(tBu)-OH | 397.47 | 135-139 |
| Fmoc-Trp(Boc)-OH | 526.59 | 130-135 |
| Fmoc-Tyr(tBu)-OH | 459.54 | 148-152 |
| Fmoc-Val-OH | 339.39 | 143-146 |
Note: Melting points are approximate and can vary depending on the supplier and purity.
Table 2: Purity Specifications for High-Quality Fmoc-Amino Acids
| Specification | Limit | Rationale |
| HPLC Purity | ≥ 99% | Ensures high-quality starting material for peptide synthesis.[9] |
| Enantiomeric Purity | ≥ 99.8% | Minimizes the incorporation of D-amino acids into the peptide chain.[9] |
| Free Amino Acid | ≤ 0.2% | Reduces the risk of double insertions during coupling steps.[9] |
| Acetate Content | ≤ 0.02% | Minimizes chain termination by acetylation of the N-terminus.[9] |
| Amino Acid-Derived Impurities | ≤ 0.1% | Ensures a cleaner synthesis profile and easier purification.[9] |
Conclusion
The safe handling of Fmoc-amino acids is paramount for the protection of laboratory personnel and the integrity of research outcomes. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure the successful application of these vital reagents in peptide synthesis. A thorough understanding of the potential hazards, the consistent use of appropriate personal protective equipment, and the implementation of proper handling and disposal procedures are the cornerstones of a safe and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. FMOC-amino acid surfactants: discovery, characterization and chiroptical spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Glu-OH in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Glu-OH and its side-chain protected derivatives are essential building blocks in the solid-phase peptide synthesis (SPPS) of peptides containing D-glutamic acid. The use of the D-enantiomer can significantly impact the biological activity and proteolytic stability of synthetic peptides, making it a valuable tool in drug discovery and development. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group offers the advantage of being stable under acidic conditions while being easily removable with a mild base, typically piperidine (B6355638).[1] This orthogonality is crucial for the stepwise elongation of the peptide chain without compromising the acid-labile side-chain protecting groups.[1] This document provides detailed protocols and technical data for the application of this compound in manual SPPS.
Physicochemical and Purity Specifications
The quality of the amino acid derivatives is paramount for the successful synthesis of high-purity peptides. The following table summarizes the typical specifications for this compound and its commonly used side-chain protected form, Fmoc-D-Glu(OtBu)-OH. The tert-butyl (OtBu) group is a standard choice for protecting the γ-carboxyl group of glutamic acid, preventing side reactions during synthesis.[2]
| Property | This compound | Fmoc-D-Glu(OtBu)-OH |
| CAS Number | 121343-82-6 | 104091-08-9 |
| Molecular Weight | ~369.7 g/mol | 425.47 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Purity (HPLC) | ≥99% | ≥98.0% |
| Melting Point | 190–200°C | 80-95 °C |
| Storage Temperature | 2-8°C | 2-8°C |
Manual Solid-Phase Peptide Synthesis Protocol
This protocol details the manual synthesis of a peptide containing a D-glutamic acid residue on a Rink Amide resin, which will result in a C-terminal amide upon cleavage.
Materials
-
Rink Amide MBHA resin
-
Fmoc-D-Glu(OtBu)-OH (side-chain protected)
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU/HOAt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Experimental Procedure
The following table outlines the standard reaction conditions for a manual SPPS protocol.
| Step | Reagents and Solvents | Equivalents (relative to resin loading) | Reaction Time |
| Resin Swelling | DMF or DCM | N/A | ≥ 1 hour |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 10 minutes |
| Amino Acid Coupling | Fmoc-Amino Acid, HBTU/HATU, DIPEA | 4, 3.9, 8 | 1-2 hours |
| Cleavage & Deprotection | 95% TFA, 2.5% TIS, 2.5% Water | N/A | 2-3 hours |
1. Resin Swelling:
-
Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[2]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.[2][3]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.[2]
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to ensure complete removal of piperidine.[2]
3. Amino Acid Coupling (Fmoc-D-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[2]
-
Allow the mixture to pre-activate for 2-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
6. Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu from the D-glutamic acid residue.[2]
-
Filter the resin and collect the filtrate containing the peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions
Several side reactions can occur during the synthesis of peptides containing glutamic acid. Awareness of these can help in optimizing the synthesis strategy.
-
Pyroglutamate (B8496135) Formation: The side-chain carboxyl group can react with the N-terminal amine to form a pyroglutamate residue, especially during HF cleavage in Boc-based synthesis. This can be suppressed by the addition of HOBt.[4]
-
Aspartimide Formation: Similar to aspartic acid, glutamic acid residues can undergo base-catalyzed aspartimide formation, which can lead to a mixture of α and β-coupled peptides. Adding HOBt to the piperidine deprotection solution can reduce this side reaction.[4]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially if proline is one of the first two residues. Using 2-chlorotrityl chloride resin can inhibit this side reaction due to steric hindrance.[4]
Experimental Workflow Diagram
References
Application Note: Automated Solid-Phase Synthesis of a D-Glutamic Acid Containing Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to improved pharmacokinetic profiles. This application note provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of a peptide containing D-Glutamic acid using Fmoc-D-Glu(OtBu)-OH. The protocol is designed for use with standard automated peptide synthesizers and employs the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2]
The side-chain tert-butyl (OtBu) protecting group on the D-Glutamic acid provides robust protection during chain elongation and is readily removed during the final cleavage from the resin under acidic conditions.[3] This methodology ensures high-purity synthesis of the target peptide. We will use the synthesis of a hypothetical D-Glu containing peptide, modeled after conotoxins which are known to sometimes contain D-amino acids, as an illustrative example.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (substitution level: 0.4 - 0.8 mmol/g)
-
Amino Acids: High-purity Fmoc-protected L-amino acids and Fmoc-D-Glu(OtBu)-OH (≥98.0% HPLC purity).[4]
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Water
-
Phenol
-
1,2-Ethanedithiol (EDT)
-
-
Precipitation and Wash Solvent: Cold diethyl ether
Instrumentation
-
Automated Peptide Synthesizer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Lyophilizer
-
Mass Spectrometer
Detailed Synthesis Protocol
The following protocol outlines the automated synthesis of a model decapeptide (Seq: X-X-X-X-D-Glu-X-X-X-X-X-NH2) on a 0.1 mmol scale.
1. Resin Preparation:
-
Place the Rink Amide resin (approximately 250 mg for a 0.4 mmol/g substitution) into the synthesizer's reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
2. Automated Synthesis Cycles (Deprotection and Coupling): The automated synthesizer will perform the following steps for each amino acid coupling.
-
Fmoc Deprotection:
-
The resin is treated with 20% piperidine in DMF for a specified time (e.g., 2 x 7 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (including Fmoc-D-Glu(OtBu)-OH at the desired position) is pre-activated. A standard activation mixture consists of the Fmoc-amino acid, HBTU/HOBt, and DIPEA in DMF.
-
The activated amino acid solution is added to the reaction vessel containing the resin.
-
The coupling reaction proceeds for a set time (e.g., 30-60 minutes). For sterically hindered residues, a double coupling may be programmed.
-
After coupling, the resin is washed extensively with DMF to remove excess reagents and byproducts.
-
This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.
3. Final Deprotection:
-
After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection protocol.
4. Cleavage and Side-Chain Deprotection:
-
The peptide-resin is washed with DCM and dried under a stream of nitrogen.
-
The dried resin is treated with the cleavage cocktail (Reagent K is suitable for peptides containing Arg, Trp, or Cys). A typical composition is TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
-
The cleavage reaction is allowed to proceed for 2-4 hours at room temperature with occasional agitation.
-
The resin is filtered, and the filtrate containing the cleaved peptide is collected.
-
The resin is washed with a small amount of fresh TFA, and the washings are combined with the filtrate.
5. Peptide Precipitation and Purification:
-
The TFA solution is concentrated (e.g., by rotary evaporation or nitrogen stream).
-
The crude peptide is precipitated by adding the concentrated solution to cold diethyl ether.
-
The precipitate is collected by centrifugation, and the ether is decanted.
-
The peptide pellet is washed multiple times with cold diethyl ether to remove scavengers and residual cleavage cocktail components.
-
The crude peptide is dried, dissolved in a water/acetonitrile mixture, and purified by reverse-phase HPLC.
-
The fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a white powder. A typical yield for a standard peptide after purification is approximately 30-40%.[5]
Data Presentation
The following table summarizes the key quantitative parameters for the automated synthesis of the model decapeptide containing D-Glutamic acid.
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on resin substitution. |
| Resin | Rink Amide | For C-terminal amide. |
| Fmoc-AA Equivalents | 5 eq. | Relative to resin loading. |
| Coupling Reagent (HBTU/HOBt) | 4.9 eq. | Standard activation. |
| Activator Base (DIPEA) | 10 eq. | |
| Standard Coupling Time | 45 min | Per residue. |
| Fmoc-D-Glu(OtBu)-OH Coupling Time | 60 min | Extended time for potentially hindered coupling. |
| Fmoc Deprotection | 2 x 7 min | With 20% piperidine in DMF. |
| Cleavage Time | 3 hours | Using Reagent K. |
| Crude Peptide Yield | ~50-70% | Varies with sequence. |
| Purified Peptide Yield | ~30-40% | Post-HPLC purification.[5] |
| Purity (Post-HPLC) | >95% | Determined by analytical HPLC and Mass Spectrometry. |
Mandatory Visualization
Workflow for the Synthesis of a Conotoxin Analog Containing D-Glu
Conotoxins are a class of neurotoxic peptides found in the venom of marine cone snails, which are often rich in disulfide bonds and may contain modified amino acids, including D-isomers. The following diagram illustrates the general workflow for the chemical synthesis of a hypothetical two-disulfide-bridged conotoxin analog containing a D-Glu residue.
Caption: Automated synthesis workflow for a D-Glu containing conotoxin analog.
Conclusion
This application note provides a comprehensive and detailed protocol for the automated synthesis of peptides containing Fmoc-D-Glu-OH. By following the outlined procedures and utilizing the specified reagents and parameters, researchers can reliably produce high-purity peptides with enhanced stability for a variety of applications in research and drug development. The inclusion of D-amino acids is a powerful tool for modulating the biological activity and pharmacokinetic properties of peptide-based therapeutics.
References
- 1. Automated Solid-Phase Peptide Synthesis Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols: Standard Procedure for Fmoc Deprotection with Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the synthesis of high-purity peptides. The standard and most widely used method for Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] This process proceeds via a base-catalyzed β-elimination mechanism. The basic piperidine abstracts the acidic proton on the fluorenyl group, leading to the elimination of the Fmoc group as dibenzofulvene (DBF), which is subsequently trapped by piperidine to form a stable adduct.[2][3][4][5] This application note provides a detailed protocol for the standard Fmoc deprotection procedure, discusses critical parameters, and outlines methods for monitoring the reaction and addressing common side reactions.
Chemical Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group with piperidine is a two-step process. First, the secondary amine acts as a base to remove the acidic proton from the C9 position of the fluorene (B118485) ring. This is followed by a β-elimination (E1cB) reaction, which releases the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[3] The highly reactive DBF is then scavenged by excess piperidine in a Michael-type addition to form a stable dibenzofulvene-piperidine adduct, which is easily washed away.[6]
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard Experimental Protocol
This protocol describes the manual Fmoc deprotection of a peptide resin during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Piperidine, synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. To prepare 100 mL, add 20 mL of piperidine to 80 mL of DMF.
-
Washing Solvent: DMF
-
Reaction vessel (e.g., fritted glass funnel or automated synthesizer vessel)
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Resin Swelling: If the resin is dry, swell it in DMF for at least 30 minutes prior to deprotection.
-
Solvent Removal: Drain the solvent from the resin.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-5 minutes at room temperature.[1]
-
Solution Removal: Drain the deprotection solution.
-
Main Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate for 15-20 minutes at room temperature.[1]
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. For N-terminal proline or other secondary amines, an alternative like the chloranil (B122849) test should be used.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Application Notes and Protocols for the Incorporation of Fmoc-D-Glu-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of Fmoc-D-Glu-OH into cyclic peptides. This document outlines detailed protocols for solid-phase peptide synthesis (SPPS), cyclization strategies, and purification, along with a discussion of the rationale behind using D-amino acids and potential challenges.
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, target affinity, and specificity compared to their linear counterparts.[1] The incorporation of non-natural amino acids, such as D-glutamic acid (D-Glu), can further improve their pharmacological properties. D-amino acids are known to increase resistance to enzymatic degradation, thereby prolonging the in-vivo half-life of the peptide.[2] Furthermore, the strategic placement of a D-amino acid can induce specific secondary structures, such as β-turns, which can facilitate the cyclization process and enhance binding to biological targets.[2]
This document focuses on the use of this compound, a key building block for introducing D-glutamic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis. The side chain of D-Glu offers a versatile point for cyclization, allowing for the formation of a lactam bridge with a free amine group elsewhere in the peptide sequence.
Key Applications
The incorporation of D-Glu into cyclic peptides has been instrumental in the development of various research and therapeutic agents, including:
-
Integrin Ligands: Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are well-known ligands for integrins, a family of cell surface receptors involved in cell adhesion and signaling. The inclusion of a D-amino acid in the cyclic RGD scaffold can enhance selectivity and affinity for specific integrin subtypes, such as αvβ3, which is often overexpressed in tumor cells and angiogenic blood vessels.[1][3]
-
Enzyme Inhibitors: The conformational constraint imposed by cyclization and the presence of a D-amino acid can lead to potent and selective enzyme inhibitors.
-
Antimicrobial Peptides: Cyclic peptides with D-amino acids often exhibit improved stability in the presence of bacterial proteases, enhancing their antimicrobial activity.
Data Presentation: Comparison of Cyclization Strategies
The efficiency of cyclic peptide synthesis is highly dependent on the chosen cyclization strategy. The two primary methods are on-resin (solid-phase) and solution-phase cyclization. The choice between these methods depends on the peptide sequence, desired purity, and scalability. Below is a summary of typical yields and purities observed for each method when incorporating a D-glutamic acid residue for side-chain to N-terminus cyclization.
| Cyclization Strategy | Coupling Reagents | Typical Crude Purity (%) | Typical Isolated Yield (%) | Advantages | Disadvantages |
| On-Resin Cyclization | HATU/DIPEA or HBTU/DIPEA | 20-60%[4] | 10-40% | Reduced intermolecular side reactions (dimerization) due to the pseudo-dilution effect on the solid support. Simpler purification of the final product.[1] | Steric hindrance from the resin may impede cyclization for some sequences. Difficult to monitor reaction progress directly. |
| Solution-Phase Cyclization | PyBOP/DIPEA or DPPA/DIEA | Variable (highly dependent on concentration) | 20-70% | More conformational flexibility for the peptide to achieve a favorable cyclization conformation. Easier to monitor reaction progress. | Requires high dilution to minimize intermolecular reactions, which can be challenging for large-scale synthesis. Purification can be more complex due to the presence of coupling reagents and byproducts.[5] |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a cyclic peptide incorporating this compound, utilizing a side-chain to N-terminus cyclization strategy.
Protocol 1: Linear Peptide Synthesis via Fmoc-SPPS
This protocol describes the assembly of the linear peptide on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-D-Glu(OAll)-OH for side-chain cyclization)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-Glu(OAll)-OH at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
Protocol 2: On-Resin Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Peptide-on-resin from Protocol 1
-
Allyl deprotection catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Scavenger: Phenylsilane (B129415)
-
Cyclization reagents: HATU, DIPEA
-
Solvents: DCM, DMF
Procedure:
-
Allyl Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM for 2 hours at room temperature to remove the allyl protecting group from the D-Glu side chain.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Cyclization:
-
Treat the resin with a solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.
-
-
Washing: Wash the resin with DMF and DCM.
Protocol 3: Solution-Phase Cyclization
This protocol describes the cyclization of the peptide after it has been cleaved from the solid support.
Materials:
-
Protected linear peptide (cleaved from the resin with side-chain protecting groups intact)
-
Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA
-
Solvents: DMF, DCM
Procedure:
-
Peptide Cleavage (with side-chain protection): Cleave the linear peptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
Purification of Linear Peptide: Purify the protected linear peptide by flash chromatography or preparative HPLC.
-
Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.
-
Add PyBOP (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Solvent Removal: Remove the solvent under vacuum.
Protocol 4: Cleavage and Deprotection
This protocol is for the final cleavage of the cyclic peptide from the resin (for on-resin cyclization) and/or the removal of all side-chain protecting groups.
Materials:
-
Cyclized peptide-on-resin or protected cyclic peptide from solution-phase cyclization
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Cleavage: Treat the resin or the protected cyclic peptide with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 5: Purification of the Cyclic Peptide
This protocol describes the purification of the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude cyclic peptide
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A or a suitable solvent.
-
HPLC Purification:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a gradient of mobile phase B. The specific gradient will depend on the hydrophobicity of the peptide.
-
Collect fractions corresponding to the desired peptide peak.
-
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the cyclic peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Mandatory Visualizations
Signaling Pathway: Integrin Activation by a Cyclic RGD Peptide
Caption: Integrin signaling cascade initiated by cyclic RGD peptide binding.
Experimental Workflow: Synthesis and Evaluation of a Cyclic Peptide
Caption: Workflow for cyclic peptide synthesis and initial biological testing.
Troubleshooting and Special Considerations
-
Glutarimide (B196013) Formation: A common side reaction when using glutamic acid is the formation of a five-membered glutarimide ring, especially when the following amino acid is glycine. This can be minimized by using a sterically hindered amino acid next to the glutamic acid residue or by using specific coupling conditions.
-
Racemization: The C-terminal amino acid is susceptible to racemization during activation for cyclization. Using coupling reagents with racemization-suppressing additives (e.g., HOBt, Oxyma) and maintaining a low temperature can help mitigate this issue. The use of a D-amino acid at the C-terminus of the linear precursor can also influence the ease of cyclization.
-
Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete coupling and deprotection steps. Using specialized resins, chaotropic salts, or elevated temperatures can help to disrupt aggregation.
-
Dimerization/Oligomerization: During solution-phase cyclization, intermolecular reactions can compete with the desired intramolecular cyclization. This is minimized by performing the reaction at high dilution. On-resin cyclization inherently reduces this issue due to the pseudo-dilution effect.[5]
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. Cyclic RGD Peptides Containing β-Turn Mimetics | Semantic Scholar [semanticscholar.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptide Analogs Using Fmoc-D-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as D-enantiomers, into peptide sequences is a powerful strategy in drug discovery and development. Peptide analogs containing D-amino acids often exhibit enhanced metabolic stability due to their resistance to proteolytic degradation by endogenous proteases.[1][2] Fmoc-D-Glu-OH is a key building block for introducing D-glutamic acid into peptide sequences, enabling the synthesis of analogs with potentially improved pharmacokinetic profiles and biological activities. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of peptide analogs using this compound via solid-phase peptide synthesis (SPPS).
Key Applications of D-Glutamic Acid Containing Peptide Analogs
The introduction of D-glutamic acid can significantly impact the therapeutic potential of a peptide by:
-
Increased Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a longer in vivo half-life of the peptide analog.[1]
-
Conformational Constraints: The stereochemistry of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[3]
-
Modulation of Biological Activity: The altered conformation and stability can lead to changes in receptor binding affinity and signaling, potentially converting an agonist to an antagonist or enhancing its potency.[4]
-
Bacterial Cell Wall Targeting: D-glutamic acid is a key component of peptidoglycan in bacterial cell walls, making D-Glu containing peptides potential leads for novel antibiotics.[5]
Experimental Protocols
This section outlines the detailed methodology for the manual solid-phase synthesis of a model peptide analog containing a D-glutamic acid residue. The protocols cover all stages from resin preparation to final peptide characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Glu Containing Peptide Analog
This protocol describes the synthesis of a model hexapeptide (Ac-Tyr-D-Glu-Gly-Phe-Leu-Arg-NH2) on a Rink Amide resin, which yields a C-terminal amide upon cleavage. Fmoc-D-Glu(OtBu)-OH is used as the building block for incorporating D-glutamic acid.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-L-Tyr(tBu)-OH
-
Fmoc-D-Glu(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-L-Phe-OH
-
Fmoc-L-Leu-OH
-
Fmoc-L-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, for scavenging)
-
Water, HPLC grade
-
Diethyl ether, anhydrous, cold
-
Acetic anhydride (B1165640)
Equipment:
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker or vortexer
-
Vacuum manifold
-
Lyophilizer
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
NMR spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Example: Fmoc-L-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-L-Arg(Pbf)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue coupling for another hour or perform a double coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Phe, Gly, D-Glu, Tyr).
-
Note on coupling Fmoc-D-Glu(OtBu)-OH: The coupling conditions are generally the same as for L-amino acids. However, to minimize the risk of racemization, it is crucial to use coupling reagents known for low racemization potential, such as HBTU/HOBt or HATU/HOAt.[3][6] Avoid prolonged pre-activation times.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Tyr residue, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times), and dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v). Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Workflow for SPPS of a D-Glu Containing Peptide Analog
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes: Fmoc-D-Glu(OtBu)-OH for Orthogonal Protection Strategy in Peptide Synthesis
Introduction
In the intricate field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the success of assembling a desired peptide sequence hinges on a robust protecting group strategy.[1] An ideal strategy, known as an orthogonal protection scheme, allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthesis of complex peptides.[1][2][3] The most widely adopted method, the Fmoc/tBu strategy, exemplifies this principle.[4][5] Within this framework, Fmoc-D-Glu(OtBu)-OH serves as an indispensable building block for incorporating D-glutamic acid residues into a growing peptide chain.[6][7]
This document provides detailed application notes and protocols for utilizing Fmoc-D-Glu(OtBu)-OH. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[8] This dual protection allows for the selective deprotection of the Nα-amino group to permit peptide chain elongation, while the side-chain remains shielded until the final acid-mediated cleavage step.[2][9] This orthogonality is crucial for preventing unwanted side reactions and is fundamental to the synthesis of modified, branched, or cyclic peptides used in drug discovery, vaccine development, and structural biology.[6][10][11]
Physicochemical Properties and Specifications
Fmoc-D-Glu(OtBu)-OH is a white to off-white powder used as a standard building block in Fmoc SPPS.[10]
| Parameter | Specification | References |
| Chemical Name | N-α-Fmoc-D-glutamic acid γ-tert-butyl ester | [7] |
| CAS Number | 104091-08-9 | [] |
| Molecular Formula | C₂₄H₂₇NO₆ | |
| Molecular Weight | 425.47 g/mol | |
| Appearance | White to off-white powder | [10] |
| Purity (HPLC) | ≥98.0% | |
| Storage | 2-8°C | [10] |
Core Application: The Fmoc/tBu Orthogonal Strategy
The utility of Fmoc-D-Glu(OtBu)-OH is rooted in the Fmoc/tBu orthogonal system, where different classes of protecting groups are removed by chemically distinct mechanisms.[3][5]
-
Nα-Fmoc Group (Temporary Protection): The Fmoc group protects the alpha-amino group of the glutamic acid. It is stable to acidic conditions but is readily cleaved by a base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[13][14] This unmasks the amine, making it available for coupling with the next activated amino acid in the sequence.[2]
-
γ-OtBu Group (Permanent Protection): The tert-butyl ester protects the side-chain carboxyl group of the glutamic acid. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[8][9] This cleavage is typically performed at the end of the synthesis, concurrently with the cleavage of the peptide from the solid support resin.[13]
This orthogonal relationship ensures that the reactive side-chain carboxyl group of glutamic acid does not interfere with the stepwise elongation of the peptide backbone.[6]
Caption: Orthogonal removal of Fmoc and OtBu protecting groups.
Protecting Group Lability
The following table summarizes the stability of common protecting groups under various deprotection conditions, highlighting the orthogonality of the Fmoc/tBu strategy.
| Protecting Group | Function Protected | Cleavage Condition | Stability to Piperidine | Stability to TFA | Stability to Hydrazine |
| Fmoc | α-Amino | 20% Piperidine in DMF | Labile | Stable | Labile |
| Boc | α-Amino / Side-Chain | Moderate Acid (TFA) | Stable | Labile | Stable |
| OtBu | Side-Chain (Asp, Glu, Ser, Thr, Tyr) | Strong Acid (TFA) | Stable | Labile | Stable |
| Trt | Side-Chain (Asn, Gln, His) | Strong Acid (TFA) | Stable | Labile | Stable |
| Pbf | Side-Chain (Arg) | Strong Acid (TFA) | Stable | Labile | Stable |
| ivDde | Side-Chain (Lys, Orn) | 2% Hydrazine in DMF | Stable | Stable | Labile |
Experimental Protocols
The following are generalized protocols for the use of Fmoc-D-Glu(OtBu)-OH in manual SPPS. Automated synthesizers will follow similar chemical steps.[15][16]
Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-D-Glu(OtBu)-OH
This protocol describes a single coupling cycle.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis
Abstract
These application notes provide a comprehensive guide to the use of N-α-Fmoc-D-glutamic acid γ-allyl ester (Fmoc-D-Glu(OAll)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the construction of complex peptides. The allyl protecting group of the γ-carboxyl function offers the advantage of being fully orthogonal to the standard acid-labile (tBu, Trt, Boc) and base-labile (Fmoc) protecting groups.[1][2] This allows for selective deprotection under mild conditions, enabling site-specific modifications such as lactamization for cyclic peptides, branching, or conjugation to other molecules.[3][4] This document details the protocols for the selective palladium(0)-catalyzed deprotection of the allyl group, both via conventional methods and microwave-assisted synthesis, and provides key quantitative data for reaction setup and monitoring.
Introduction to Orthogonal Protection Strategy
In complex peptide synthesis, an orthogonal protection strategy is essential for the selective modification of specific functional groups without affecting others.[5][6] The Fmoc/tBu strategy is widely used, where the N-terminal Fmoc group is removed by a mild base (e.g., piperidine), and the side-chain protecting groups (e.g., tBu, Boc, Trt) are removed by a strong acid (e.g., TFA) during the final cleavage step.[2]
The γ-allyl ester of Fmoc-D-Glu(OAll)-OH introduces a third dimension of orthogonality. The allyl group is stable to both piperidine (B6355638) and TFA but can be selectively cleaved using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[1][7] This selective deprotection of the glutamate (B1630785) side chain opens up a free carboxyl group on the resin-bound peptide, which can then be used for further chemical modifications.
Data Presentation: Reagents and Conditions for Allyl Deprotection
The successful deprotection of the allyl group is dependent on the catalyst, scavenger, and reaction conditions. The following tables summarize the common reagents and conditions for on-resin deprotection.
Table 1: Palladium-Catalyzed Deprotection Reagents
| Component | Reagent | Equivalents (rel. to resin loading) | Function | Reference |
|---|---|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.1 - 1.0 | Catalyzes π-allyl complex formation | [8][9] |
| Scavenger | Phenylsilane (B129415) (PhSiH₃) | 5 - 24 | Hydride donor, traps allyl group | [9][10] |
| Morpholine | Varies | Nucleophile, traps allyl group | ||
| Dimedone | Varies | C-H acid, traps allyl group | ||
| Diethylamine/Formic Acid | 10 (each) | Hydride donor system | [11] | |
| Solvent | Dichloromethane (DCM) | - | Swells resin, dissolves reagents | [3] |
| N,N-Dimethylformamide (DMF) | - | Swells resin, dissolves reagents | [9] |
| | Tetrahydrofuran (THF) | - | Dissolves reagents |[11] |
Table 2: Comparison of Deprotection Protocols
| Protocol | Temperature | Duration | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional | Room Temperature | 1 - 4 hours (2 repetitions common) | Standard, widely used method | [9][12] |
| Microwave-Assisted | 35 - 40°C | 5 - 10 minutes (2 repetitions) | Drastically reduced reaction time |[3][8][13] |
Experimental Protocols
The following are detailed protocols for the selective on-resin deprotection of the allyl group from a peptide containing a Glu(OAll) residue. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Palladium(0) catalyst.
Protocol 1: Standard On-Resin Allyl Deprotection
This protocol is a widely used method for efficient allyl group removal at room temperature.[12]
Materials:
-
Peptidyl-resin containing Glu(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
0.5% (w/v) Sodium diethyldithiocarbamate (B1195824) in DMF (for scavenging excess palladium)
-
Inert gas (Argon or Nitrogen)
-
Shaker or reaction vessel with agitation
Procedure:
-
Swell the peptidyl-resin in anhydrous DCM in a reaction vessel for 30 minutes.
-
Drain the solvent.
-
Under an inert atmosphere, prepare the deprotection solution in a separate flask: dissolve Pd(PPh₃)₄ (0.5 eq.) and Phenylsilane (20 eq.) in anhydrous DCM.
-
Add the deprotection solution to the resin.
-
Agitate the mixture gently at room temperature for 30 minutes.
-
Drain the solution from the resin.
-
Repeat steps 4-6 two more times for a total of three treatments.[12]
-
Wash the resin thoroughly to remove the catalyst and scavenger by-products:
-
DCM (5 x)
-
0.5% Sodium diethyldithiocarbamate in DMF (2 x 20 minutes each) to scavenge residual palladium.[12]
-
DMF (5 x)
-
DCM (5 x)
-
-
Dry the resin under vacuum.
-
Verification (Optional but Recommended): Cleave a small sample of the resin using a standard TFA cocktail. Analyze the cleaved peptide by LC-MS to confirm the complete removal of the allyl group (mass decrease of 40.03 Da).[8][14]
Protocol 2: Microwave-Assisted On-Resin Allyl Deprotection
This protocol utilizes microwave irradiation to significantly accelerate the deprotection reaction.[3]
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer or scientific microwave reactor
Procedure:
-
Place the peptidyl-resin in a microwave-safe reaction vessel.
-
Swell the resin in DCM.
-
Drain the solvent.
-
In a separate vial, prepare the deprotection solution: add 0.75 M phenylsilane in DCM (2 mL for 0.1 mmol scale).
-
Add the phenylsilane solution to the reaction vessel.
-
After a 90-second wait, add 0.0312 M Pd(PPh₃)₄ in DCM (8 mL for 0.1 mmol scale).[3]
-
Place the vessel in the microwave synthesizer and irradiate for 5 minutes at 35°C.[3]
-
Drain the reaction mixture.
-
Repeat the deprotection step (steps 4-8) one additional time.[3]
-
Wash the resin extensively as described in Protocol 1 (step 8).
-
Dry the resin under vacuum and verify completion via LC-MS analysis of a cleaved sample.
Experimental Workflows and Mechanisms
Visualizing the workflow and reaction mechanism is crucial for understanding and implementing the deprotection strategy.
The deprotection proceeds via a palladium-catalyzed process known as the Tsuji-Trost reaction.
Applications in Drug Development
The ability to selectively deprotect the side chain of glutamic acid is highly valuable in peptide-based drug development.
-
Cyclic Peptides: On-resin cyclization between the newly freed glutamic acid side-chain carboxyl group and an N-terminal amine or a lysine (B10760008) side-chain amine is a common strategy to produce constrained peptides.[11][15] Cyclization often improves metabolic stability, receptor selectivity, and bioavailability.
-
Branched Peptides: The deprotected carboxyl group can serve as an anchor point for the synthesis of a second peptide chain, creating branched or "dendrimeric" peptide structures.[3]
-
Peptide Conjugates: The carboxyl group is a convenient handle for conjugating other molecules, such as small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG), to the peptide.
Conclusion
Fmoc-D-Glu(OAll)-OH is a versatile building block that provides an essential tool for advanced peptide synthesis. The palladium(0)-catalyzed deprotection of the allyl group is a reliable and efficient method for unmasking a carboxylic acid functionality on-resin. This selective deprotection enables a wide range of peptide modifications that are critical for the discovery and development of novel peptide-based therapeutics. The protocols provided herein offer robust procedures for researchers to successfully implement this strategy in their synthetic endeavors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for the Preparation of Peptide C-Terminal Acids Using Fmoc-D-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1] The synthesis of peptides with a C-terminal carboxylic acid is a common requirement for mimicking native peptide structures and for further solution-phase conjugation. A critical aspect of SPPS is the selection of appropriate protecting groups for the reactive side chains of trifunctional amino acids to prevent unwanted side reactions.[2]
This document provides detailed application notes and protocols for the use of Fmoc-D-Glu(O-2-PhiPr)-OH in the synthesis of peptides with a C-terminal acid. The γ-carboxyl group of glutamic acid is protected as a 2-phenylisopropyl (2-PhiPr) ester. This protecting group is considered "quasi-orthogonal" because it can be selectively cleaved under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane) without removing other more acid-labile protecting groups like tert-butyl (tBu) or trityl (Trt). This feature makes Fmoc-D-Glu(O-2-PhiPr)-OH an invaluable tool for the synthesis of complex peptides, including those requiring on-resin side-chain cyclization to form lactam bridges.[3]
Data Presentation
The following tables summarize typical quantitative data associated with the use of Fmoc-D-Glu(O-2-PhiPr)-OH in SPPS. The values presented are illustrative and can vary depending on the peptide sequence, resin, and specific reaction conditions.
Table 1: Efficiency of Synthesis and Cleavage Steps
| Step | Parameter | Typical Value | Reference |
| Resin Loading | Substitution Level | 0.3 - 0.7 mmol/g | [4] |
| Coupling Efficiency per Cycle | Yield | >99% | [5][6] |
| Selective 2-PhiPr Deprotection | Cleavage Efficiency | >95% | [7] |
| Global Cleavage from Resin | Crude Peptide Yield | 70 - 90% | [8] |
| Final Purity after HPLC | Purity | >98% | [3] |
Table 2: Comparison of Side-Chain Protecting Groups for Glutamic Acid in Fmoc SPPS
| Protecting Group | Cleavage Condition | Orthogonality to tBu/Trt | Key Application |
| O-2-Phenylisopropyl (O-2-PhiPr) | 1% TFA in DCM | Yes (Quasi-orthogonal) | On-resin side-chain lactamization, synthesis of protected peptide fragments |
| tert-Butyl (OtBu) | 95% TFA | No | Standard linear peptide synthesis |
| Allyl (OAll) | Pd(PPh₃)₄ / Phenylsilane | Yes | On-resin modifications, cyclization |
Experimental Protocols
Protocol 1: Loading of the First Amino Acid (Fmoc-AA-OH) onto Wang Resin
Wang resin is a common choice for the synthesis of peptides with a C-terminal carboxylic acid.[4]
Materials:
-
Wang resin
-
Fmoc-amino acid (Fmoc-AA-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
Swell the Wang resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to the resin substitution) and DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (4 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (B1165640) (10 equivalents) and pyridine (B92270) (10 equivalents) in DMF. React for 30 minutes.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a UV-Vis spectrophotometer to measure the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection.
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the steps for elongating the peptide chain, including the incorporation of Fmoc-D-Glu(O-2-PhiPr)-OH.
Materials:
-
Peptide-resin from the previous step
-
Fmoc-amino acids (including Fmoc-D-Glu(O-2-PhiPr)-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% (v/v) Piperidine in DMF
-
DMF
-
DCM
Procedure (per cycle):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the peptide-resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Chain Elongation: Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.
Protocol 3: Selective On-Resin Deprotection of the 2-PhiPr Group
This protocol is for the selective removal of the 2-phenylisopropyl group from the side chain of the D-glutamic acid residue, typically for on-resin cyclization.
Materials:
-
Peptide-resin containing the Fmoc-D-Glu(O-2-PhiPr)-OH residue
-
1% (v/v) Trifluoroacetic acid (TFA) in DCM
-
DCM
-
DMF
-
10% (v/v) Pyridine in DMF (for neutralization)
Procedure:
-
Wash the peptide-resin with DCM (3 x 10 mL).
-
Add a solution of 1% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution into a flask containing 10% pyridine in methanol to neutralize the acidic filtrate.
-
Repeat steps 2-4 for a total of 5-10 times, monitoring the cleavage by HPLC analysis of the combined filtrates if necessary.[7]
-
Wash the resin thoroughly with DCM (5 x 10 mL) and DMF (5 x 10 mL) to remove any residual TFA.
-
The newly exposed side-chain carboxyl group is now ready for subsequent reactions, such as on-resin cyclization.
Protocol 4: On-Resin Lactam Bridge Formation
This protocol describes the formation of a side-chain to side-chain lactam bridge between a deprotected D-glutamic acid and a lysine (B10760008) residue with a selectively deprotected side-chain (e.g., from Fmoc-Lys(Mtt)-OH).
Materials:
-
Peptide-resin with deprotected Glu and Lys side chains
-
Coupling reagent (e.g., PyAOP, HATU)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vial, dissolve the coupling reagent (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activation solution to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours.[3] The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Once the cyclization is complete, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Protocol 5: Global Deprotection and Cleavage from the Resin
This final step releases the peptide from the solid support and removes all remaining side-chain protecting groups.
Materials:
-
Peptide-resin (linear or cyclic)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) - TIS)
-
Cold diethyl ether
-
DCM
Procedure:
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh in a well-ventilated fume hood. The composition of the cocktail may need to be adjusted based on the peptide sequence (e.g., inclusion of scavengers for tryptophan, cysteine, or methionine).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).
-
A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet under vacuum.
Protocol 6: Peptide Purification and Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of acetic acid or DMSO if necessary).
-
Filter the peptide solution to remove any insoluble material.
-
Inject the solution onto the RP-HPLC column equilibrated with a high concentration of Mobile Phase A.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. The gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution profile at 220 nm or 280 nm.
-
Collect the fractions corresponding to the main peptide peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Visualizations
Caption: Workflow for the synthesis of a cyclic peptide with a C-terminal acid using Fmoc-D-Glu(O-2-PhiPr)-OH.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability. Fmoc-D-Glu-OH, a protected form of D-glutamic acid, is a critical building block in the solid-phase peptide synthesis (SPPS) of therapeutics with enhanced pharmacokinetic profiles. The use of the D-enantiomer of glutamic acid can significantly increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of the peptide drug.[1][2][3] This document provides detailed application notes on the utility of this compound and comprehensive protocols for its incorporation into peptide-based therapeutics.
Applications of this compound in Therapeutic Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce D-glutamic acid into a peptide sequence. This strategic substitution of the natural L-glutamic acid with its D-enantiomer offers several advantages in drug development:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids.[1][2][3] This resistance to enzymatic cleavage leads to a longer circulating half-life and improved bioavailability of the therapeutic peptide.
-
Modulation of Biological Activity: The stereochemistry of an amino acid can be critical for its interaction with biological targets. Incorporating D-glutamic acid can alter the peptide's conformation, potentially leading to novel or enhanced binding affinities for receptors or enzymes.
-
Neuroactive Peptides and NMDA Receptor Antagonism: D-amino acids, including D-serine, play a role as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5] Peptides incorporating D-glutamic acid or its analogs can be designed as antagonists of the NMDA receptor, offering therapeutic potential for a variety of neurological and psychiatric conditions by modulating glutamate-mediated neurotransmission.[5][6][7] Overactivation of NMDA receptors is implicated in excitotoxicity, a process contributing to neuronal damage in conditions like stroke and neurodegenerative diseases.[6][7]
Data Presentation
The inclusion of D-amino acids can significantly improve the stability of peptides. Below is a summary of data from a study on a MUC2 epitope peptide, demonstrating the enhanced stability of peptides with partial D-amino acid substitution in human serum and a rat liver lysosomal preparation.
| Peptide Sequence | Substitution | % Intact Peptide after 24h in Human Serum | % Intact Peptide after 4h in Lysosomal Preparation | Reference |
| TPTPTGTQTPT | All L-amino acids | < 5% | < 5% | [5] |
| tPTPTGTQTPT | D-Thr at position 1 | ~ 20% | ~ 25% | [5] |
| tpTPTGTQTPT | D-Thr, D-Pro at positions 1, 2 | ~ 50% | ~ 60% | [5] |
| tpTPTGTQtpt | D-Thr, D-Pro at 1, 2 and D-Thr, D-Pro, D-Thr at 9, 10, 11 | > 95% | > 95% | [5] |
| (Adapted from Tugyi et al. Data is approximate based on graphical representation in the source.) |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu(OtBu)-OH
This protocol describes the manual Fmoc-SPPS for incorporating a side-chain protected Fmoc-D-Glu(OtBu)-OH into a peptide sequence on a Rink Amide resin. The tert-butyl (OtBu) protecting group on the side chain of glutamic acid prevents unwanted side reactions and is cleaved during the final acidolysis step.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Glu(OtBu)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.[8]
-
-
Amino Acid Coupling (Fmoc-D-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[8]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the D-glutamic acid residue.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
NMDA Receptor Signaling Pathway and Potential Antagonism
Caption: NMDA receptor activation and antagonism by a D-Glu containing peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH
AN-001 | For Research Use Only
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and purification.
Abstract: This application note provides a detailed protocol for the purification of synthetic peptides containing the N-terminal Fmoc-D-Glu-OH residue using reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the bulky, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group necessitates specific considerations for achieving high purity and recovery. This document outlines both analytical and preparative scale methods, including sample preparation, mobile phase selection, gradient optimization, and data analysis.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of modern peptide drug discovery and development.[1] Following synthesis and cleavage from the resin, the crude peptide mixture contains the desired full-length product alongside truncated sequences and byproducts from side-chain deprotection.[2][3] Reverse-phase HPLC is the standard method for both the analysis and purification of these crude mixtures, separating peptides based on their hydrophobicity.[4][5]
Peptides containing an N-terminal Fmoc-amino acid, such as this compound, present a unique purification challenge and opportunity. The Fmoc group is highly hydrophobic, significantly increasing the peptide's retention time on a C8 or C18 column compared to non-Fmoc-containing impurities.[6][7] This characteristic can be leveraged to achieve a highly efficient separation of the target peptide from truncated sequences, which lack the N-terminal Fmoc group.[6]
The glutamic acid residue introduces an acidic side chain, making the peptide's overall charge and retention behavior pH-dependent.[8][9] This protocol utilizes a low pH mobile phase with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp peaks and reproducible retention.[2][10]
This note details the successful purification of a model peptide, Fmoc-D-Glu-Ala-Phe-Val-Ile-Lys-OH , using both analytical and preparative RP-HPLC.
Experimental Protocols
Materials and Equipment
-
HPLC System: Analytical and Preparative HPLC systems with gradient capabilities and UV detectors.
-
Columns:
-
Solvents:
-
HPLC-grade acetonitrile (B52724) (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).[10]
-
-
Sample: Lyophilized crude peptide (Fmoc-D-Glu-Ala-Phe-Val-Ile-Lys-OH).
-
Other: 0.22 µm syringe filters, vials, fraction collector.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas both mobile phases before use.
Crude Peptide Sample Preparation
-
Attempt to dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL for analytical HPLC and 10-20 mg/mL for preparative HPLC.[10]
-
If solubility is an issue due to the hydrophobic Fmoc group, dissolve the peptide in a minimal amount of a stronger organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) first.[3][10]
-
Slowly dilute the solution with Mobile Phase A to the desired final concentration.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Analytical HPLC Method
This method is used to assess the purity of the crude peptide and the collected fractions from preparative runs.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 265 nm (for the Fmoc group).
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes is a good starting point.
Preparative HPLC Method
This method is used to isolate the target peptide in larger quantities.
-
Column: C18, 20 x 250 mm, 10 µm.
-
Flow Rate: 15-20 mL/min.[12]
-
Detection: UV absorbance at 214 nm and 265 nm.
-
Sample Loading: Inject an appropriate volume of the concentrated crude peptide solution.
-
Gradient: Use the same gradient profile as the analytical method, adjusted for the different column volume and flow rate.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak based on the UV chromatogram.[10]
Post-Purification Processing
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.
Data Presentation
The following tables summarize the parameters and results for the analytical and preparative purification of the model peptide, Fmoc-D-Glu-Ala-Phe-Val-Ile-Lys-OH.
Table 1: Analytical HPLC Parameters and Results
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 20% to 80% B in 30 min |
| Detection Wavelength | 214 nm, 265 nm |
| Injection Volume | 20 µL (1 mg/mL) |
| Result | |
| Retention Time (Target) | ~22.5 min |
| Crude Purity (at 214 nm) | ~68% |
Table 2: Preparative HPLC Parameters and Results
| Parameter | Value |
| Column | C18, 20 x 250 mm, 10 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min |
| Gradient | 20% to 80% B in 30 min |
| Sample Loading | 5 mL (15 mg/mL) |
| Result | |
| Final Purity (Pooled) | >98% |
| Overall Recovery | ~75% |
Visualizations
The following diagrams illustrate the logical workflow for the HPLC purification process.
Caption: Workflow for preparative HPLC purification of Fmoc-peptides.
Caption: Key differences between analytical and preparative HPLC scales.
Conclusion
The protocol described provides an effective and reproducible method for the purification of peptides containing the hydrophobic this compound residue. The significant increase in retention time imparted by the Fmoc group allows for excellent separation from hydrophilic, truncated impurities. By optimizing the gradient on an analytical scale before scaling up to a preparative method, high purity (>98%) and good recovery (~75%) can be achieved. This approach is suitable for researchers in academic and industrial settings requiring high-quality peptides for further applications.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. perlan.com.pl [perlan.com.pl]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
- 12. medium.com [medium.com]
Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Glu-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base like piperidine[1][2][3]. Mass spectrometry (MS) is an indispensable tool for the verification and quality control of synthetic peptides, confirming molecular weight and sequence identity[4][5][6]. The analysis of peptides still bearing the N-terminal Fmoc group, such as Fmoc-D-Glu-OH and its derivatives, presents unique characteristics and fragmentation patterns. This is particularly relevant for monitoring synthesis steps or for quantifying peptide concentrations on biomaterials[7].
This document provides detailed protocols and data interpretation guidelines for the mass spectrometric analysis of peptides containing this compound using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).
Mass Spectrometric Behavior of Fmoc-Peptides
When subjected to ESI-MS, Fmoc-protected peptides exhibit distinct fragmentation behaviors influenced by the bulky, aromatic Fmoc group and the specific amino acid residues, such as the acidic side chain of glutamic acid.
1. Ionization and Adduct Formation Electrospray ionization is the preferred method for analyzing Fmoc-peptides, typically producing protonated molecules [M+H]+ in positive ion mode and deprotonated molecules [M-H]- in negative ion mode[8][9][10]. Due to the presence of the acidic carboxylic acid group on glutamic acid, both ionization modes are effective. It is common to observe sodium [M+Na]+ or potassium [M+K]+ adducts, especially if trace amounts of salts are present in the sample[11].
2. Characteristic Fragmentation in Positive Ion Mode (ESI+) In Collision-Induced Dissociation (CID), the protonated Fmoc-peptide undergoes fragmentation at several key sites:
-
Fmoc Group Fragmentation: The Fmoc group itself is a prominent site of fragmentation. A characteristic fragment is the (9H-fluoren-9-yl)methyl cation at m/z 165. Another common pathway involves the formation of a protonated carbamate (B1207046) ion at m/z 240[8].
-
Peptide Backbone Fragmentation: Cleavage along the peptide backbone results in the standard b- and y-type ions , which are crucial for sequence confirmation[12][13][14]. Unlike unprotected peptides, Fmoc-peptides can yield significant b1 ions, which are stabilized[9].
-
McLafferty-Type Rearrangement: A notable fragmentation pathway for Fmoc-peptides is a McLafferty-type rearrangement, which leads to the neutral loss of the Fmoc group, resulting in an [M+H-Fmoc+H]+ ion[9].
-
Influence of Glutamic Acid: The glutamic acid residue can influence fragmentation. For instance, it can lead to a neutral loss of water (H₂O) from the side-chain carboxyl group or from the C-terminus. Peptides containing glutamic acid may also form fragment b-ions that undergo cyclization[12][15].
3. Characteristic Fragmentation in Negative Ion Mode (ESI-) In negative ion mode, deprotonated Fmoc-peptide acids display different fragmentation patterns:
-
The [M-H]- ions can undergo a McLafferty-type rearrangement followed by the loss of CO₂, forming an abundant [M-H-Fmoc+H]- ion[8].
-
Further fragmentation can yield c- and z-type ions, which can be useful for distinguishing isomers[9].
Experimental Protocols
Protocol 1: Sample Preparation from Solid-Phase Synthesis Resin
This protocol outlines the cleavage of the peptide from the resin and preparation for direct MS analysis.
Materials:
-
Peptidyl-resin (e.g., 5-10 mg)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold, peroxide-free diethyl ether
-
MS-grade solvents: Acetonitrile (ACN), Water, Formic Acid (FA)
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Resin Transfer: Place a small amount of the dried peptidyl-resin (approx. 5-10 mg) into a 1.5 mL microcentrifuge tube.
-
Cleavage: In a fume hood, add 200-400 µL of the freshly prepared cleavage cocktail (TFA/TIS/Water) to the resin[16].
-
Incubation: Mix the slurry periodically for 1-2 hours at room temperature. For peptides with acid-sensitive protecting groups, cleavage time should be optimized[17].
-
Peptide Precipitation: Filter the resin using a pipette with a cotton plug and collect the filtrate into a new tube. Add 1 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Pelleting: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with another 1 mL of cold diethyl ether to remove residual scavengers, vortex briefly, and centrifuge again. Repeat this step twice.
-
Drying: After the final wash, decant the ether and allow the peptide pellet to air-dry in the fume hood for 10-15 minutes to remove residual ether.
-
Solubilization for MS: Dissolve the dried peptide in a suitable MS-compatible solvent, such as 50% ACN / 50% Water / 0.1% FA, to a final concentration of approximately 10-100 pmol/µL[11]. Vortex thoroughly to ensure complete dissolution. The sample is now ready for direct infusion or LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound Peptides
This protocol provides a general method for separating and analyzing the prepared peptide sample using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation and Columns:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Column: A reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 0.3 mL/min.
-
Injection: Inject 1-5 µL of the prepared peptide sample.
-
LC Gradient: Run a linear gradient to separate the peptide from impurities. A representative gradient is as follows:
Time (min) % Solvent B 0.0 5 2.0 5 15.0 60 17.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
MS Acquisition (Full Scan - MS1):
-
Ionization Mode: Positive (and/or Negative) ESI
-
Mass Range: m/z 200–2000
-
Capillary Voltage: 3.5–4.5 kV
-
Source Temperature: 100–150 °C[18]
-
-
MS/MS Acquisition (Fragmentation - MS2):
-
Method: Data-Dependent Acquisition (DDA) or "TopN", where N=3 to 5 most intense ions from the MS1 scan.
-
Activation Type: Collision-Induced Dissociation (CID)
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure a wide range of fragment ions are produced.
-
Dynamic Exclusion: Exclude precursor ions for 30 seconds after two fragmentation events to allow for the selection of lower-abundance peptides.
-
Data Presentation
Quantitative and qualitative data should be presented clearly. The following tables provide examples for a model peptide, Fmoc-D-Glu-Ala-OH (Molecular Formula: C₂₃H₂₄N₂O₆, Monoisotopic Mass: 424.1634 Da).
Table 1: Theoretical vs. Observed m/z for Key Ions of Fmoc-D-Glu-Ala-OH in Positive Mode
| Ion Description | Ion Type | Theoretical m/z | Observed m/z (Example) |
| Protonated Molecule | [M+H]+ | 425.1707 | 425.1711 |
| Sodium Adduct | [M+Na]+ | 447.1527 | 447.1530 |
| Fmoc-D-Glu Fragment | b₂ | 373.1340 | 373.1345 |
| Fmoc Fragment | b₁ | 356.1074 | 356.1079 |
| Alanine Fragment | y₁ | 90.0550 | 90.0552 |
| D-Glu-Ala Fragment | y₂ | 219.0921 | 219.0925 |
| Fmoc Cation | Fmoc-related | 165.0699 | 165.0701 |
Table 2: Common Modifications and Neutral Losses Observed in MS
| Modification / Loss | Mass Shift (Da) | Description |
| Dehydration | -18.0106 | Loss of a water molecule, common for peptides with Ser, Thr, Asp, or Glu. |
| Ammonia Loss | -17.0265 | Loss of ammonia, common for peptides with Asn, Gln, Arg, or Lys. |
| Oxidation | +15.9949 | Addition of an oxygen atom, common for Met or Trp residues[19]. |
| Aspartimide Formation | -18.0106 | A common side reaction during Fmoc synthesis involving Aspartic acid[1]. |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for MS analysis of Fmoc-peptides.
Fragmentation Pathway of Fmoc-D-Glu-Ala-OH
Caption: Simplified CID fragmentation of Fmoc-D-Glu-Ala-OH.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mascot help: Peptide fragmentation [matrixscience.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. chem.uci.edu [chem.uci.edu]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for the Incorporation of D-Glutamic Acid Residues in Solid-Phase Peptide Synthesis using Fmoc-D-Glu-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids, such as D-glutamic acid, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties that can lead to increased potency and receptor selectivity.[1] Fmoc-D-Glu-OH, and more commonly its side-chain protected derivative Fmoc-D-Glu(OtBu)-OH, are essential building blocks for introducing D-glutamic acid residues during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document provides detailed application notes and experimental protocols for the efficient and successful incorporation of this compound in peptide synthesis.
The Fmoc/tBu strategy in SPPS is favored for its mild reaction conditions, which are compatible with a wide range of peptide modifications.[2] The Fmoc group provides temporary protection of the α-amino group and is readily removed by a weak base, typically piperidine (B6355638), while the tert-butyl (tBu) group offers acid-labile side-chain protection, ensuring orthogonality during the synthesis.[2][3]
Key Applications of D-Glutamic Acid-Containing Peptides
The introduction of D-glutamic acid can significantly impact the biological activity and therapeutic potential of peptides. Key applications include:
-
Enzyme Inhibitors: D-glutamic acid can be incorporated into peptide-based enzyme inhibitors to enhance their stability and binding affinity. The altered stereochemistry can lead to novel interactions within the enzyme's active site.
-
Neuropeptide Analogs: Modification of endogenous neuropeptides with D-glutamic acid can result in analogs with prolonged half-lives and altered receptor binding profiles, making them valuable tools for studying neurological pathways and as potential therapeutics.
-
Antimicrobial Peptides: The introduction of D-amino acids can render antimicrobial peptides less susceptible to bacterial proteases, thereby increasing their efficacy.
-
Vaccine Development: Synthetic peptides containing D-amino acids can be used as haptens to elicit specific antibody responses, with the D-isomer providing stability against degradation.
Physicochemical Properties and Specifications
The quality of the this compound building block is critical for the successful synthesis of high-purity peptides. The side-chain carboxyl group of glutamic acid must be protected to prevent side reactions during peptide chain elongation. The most common protecting group is the tert-butyl (OtBu) ester, which is cleaved under the same acidic conditions as the final peptide cleavage from the resin.
Table 1: Physicochemical Properties of Fmoc-D-Glu(OtBu)-OH
| Property | Value |
| Chemical Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98.0% |
| Enantiomeric Purity | ≥ 99.5% D-isomer |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at 2-8°C, protected from moisture |
Experimental Protocols
The following protocols provide a general guideline for the incorporation of Fmoc-D-Glu(OtBu)-OH in both manual and automated SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents
-
Fmoc-D-Glu(OtBu)-OH
-
SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)
This protocol outlines the manual synthesis of a peptide containing a D-glutamic acid residue on a 0.1 mmol scale.
1. Resin Swelling:
- Place the resin (e.g., 135 mg of Rink Amide resin with a loading of 0.74 mmol/g) in a reaction vessel.
- Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF (5 mL).
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.
3. Coupling of Fmoc-D-Glu(OtBu)-OH:
- In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents, 170 mg), HBTU (3.9 equivalents, 148 mg) in DMF (2 mL).
- Add DIPEA (8 equivalents, 139 µL) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitoring the coupling reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
5. Chain Elongation:
- Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the sequence.
Protocol 2: Automated Solid-Phase Peptide Synthesis
Modern automated peptide synthesizers significantly streamline the SPPS process. The following is a general procedure that can be adapted for most automated synthesizers.
1. Resin Loading:
- Load the appropriate amount of resin into the reaction vessel of the synthesizer.
2. Programming the Sequence:
- Enter the desired peptide sequence, including the D-glutamic acid residue.
3. Reagent Preparation:
- Prepare stock solutions of Fmoc-amino acids, activators, base, and deprotection reagent according to the manufacturer's instructions.
4. Synthesis Cycle:
- The synthesizer will automatically perform the following steps for each amino acid:
- Fmoc Deprotection: Typically with 20% piperidine in DMF.
- Washing: With DMF to remove piperidine.
- Coupling: The pre-activated Fmoc-amino acid is delivered to the reaction vessel.
- Washing: With DMF to remove excess reagents and by-products.
5. Post-Synthesis:
- Once the synthesis is complete, the resin-bound peptide is washed with DCM and dried under vacuum.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
1. Preparation:
- Transfer the dry, resin-bound peptide to a cleavage vessel.
- Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction:
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Add the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate of the crude peptide should form.
4. Peptide Isolation and Washing:
- Centrifuge the tube to pellet the peptide.
- Carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage cocktail.
5. Drying:
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Peptide Purification and Analysis
1. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
- Collect the fractions containing the pure peptide.
2. Analysis:
- Confirm the identity and purity of the peptide using:
- Analytical RP-HPLC: To assess the purity of the final product.
- Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide.
Quantitative Data and Performance
The efficiency of incorporating Fmoc-D-Glu(OtBu)-OH is comparable to its L-enantiomer under standard SPPS conditions. The following table provides illustrative data for the synthesis of a model hexapeptide (Tyr-D-Glu-Gly-Phe-Leu-Arg) to highlight the expected performance.
Table 2: Illustrative Synthesis Performance of a Model Hexapeptide
| Parameter | Result | Method of Analysis |
| Crude Purity | > 80% | Analytical RP-HPLC |
| Final Purity (after purification) | > 98% | Analytical RP-HPLC |
| Overall Yield (based on initial resin loading) | 15-25% | Gravimetric/UV Spectrophotometry |
| Coupling Efficiency for D-Glu residue | > 99% | Kaiser Test / HPLC analysis of a test cleavage |
| Mass Confirmation (Expected vs. Observed) | Consistent | MALDI-TOF MS |
Note: The data presented in this table is illustrative and can vary depending on the peptide sequence, synthesis scale, and specific instrumentation used.
Visualizing the Workflow and Chemical Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes and molecular structures involved in the incorporation of this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-D-Glu(OtBu)-OH.
Caption: Protection strategy for Fmoc-D-Glu(OtBu)-OH used in SPPS.
Caption: Conceptual signaling pathway modulation by a D-glutamic acid-containing peptide analog.
Troubleshooting and Potential Side Reactions
While the incorporation of Fmoc-D-Glu(OtBu)-OH is generally straightforward, some potential issues can arise during SPPS.
-
Incomplete Coupling: Due to steric hindrance, especially in difficult sequences, coupling may be incomplete.
-
Solution: Monitor coupling reactions with a Kaiser test. If incomplete, perform a second coupling or use a more powerful coupling agent like HATU.
-
-
Aspartimide Formation: Although less common with glutamic acid than aspartic acid, cyclization to form a pyroglutamate (B8496135) residue can occur, especially at elevated temperatures.
-
Solution: Avoid high temperatures during coupling and deprotection steps. Use of coupling reagents like DIC/OxymaPure can minimize this side reaction.
-
-
Racemization: While the D-configuration is intended, some racemization can occur during the activation step.
-
Solution: Use coupling reagents known to suppress racemization, such as HATU or COMU. Avoid prolonged pre-activation times.
-
Conclusion
This compound is an indispensable tool for the synthesis of peptides with enhanced therapeutic potential. The use of its side-chain protected derivative, Fmoc-D-Glu(OtBu)-OH, allows for its seamless integration into standard Fmoc-SPPS protocols. By following the detailed methodologies and being mindful of potential side reactions, researchers can successfully synthesize high-purity peptides containing D-glutamic acid for a wide range of applications in drug discovery and chemical biology. The protocols and data provided herein serve as a comprehensive guide for the effective utilization of this valuable building block.
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides, with a specific focus on the incomplete coupling of Fmoc-D-Glu-OH.
Troubleshooting Guide: Incomplete Coupling of Fmoc-D-Glu(OtBu)-OH
Incomplete coupling of amino acids during SPPS can lead to the formation of deletion peptides, which are often difficult to separate from the target peptide, resulting in lower yields and purity.[1][2] Fmoc-D-Glu(OtBu)-OH, due to its structure, can sometimes present coupling challenges. This guide will help you diagnose and resolve these issues.
Issue: Positive Kaiser Test After Coupling Fmoc-D-Glu(OtBu)-OH
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solutions |
| Steric Hindrance | The bulky tert-butyl (OtBu) protecting group on the side chain of Fmoc-D-Glu(OtBu)-OH can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[3] |
| 1. Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight to allow the reaction to proceed to completion. | |
| 2. Double Coupling: Perform a second coupling step with a fresh solution of activated Fmoc-D-Glu(OtBu)-OH.[4] | |
| 3. Elevate Temperature: Cautiously increase the reaction temperature to 35-40°C. Monitor carefully, as higher temperatures can increase the risk of racemization. | |
| Inadequate Activation | The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance. |
| 1. Switch to a Stronger Coupling Reagent: For difficult couplings, consider using more potent activating agents such as HATU, HCTU, or PyBOP.[5][6] HATU is often recommended for its high efficiency and ability to suppress racemization.[5] | |
| 2. Ensure Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents, as moisture can deactivate the activated species. | |
| Peptide Aggregation | The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.[7] |
| 1. Use Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures and improve solvation. | |
| 2. Solvent Choice: A mixture of DMF and DCM may improve resin swelling and reduce aggregation. |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-Glu(OtBu)-OH sometimes considered a "difficult" amino acid to couple?
A1: The primary reason is steric hindrance from the bulky tert-butyl (OtBu) protecting group on the glutamic acid side chain. This bulky group can physically impede the activated amino acid from efficiently reaching the free amine of the growing peptide chain on the solid support.[3]
Q2: Which coupling reagent is best for Fmoc-D-Glu(OtBu)-OH?
A2: While standard reagents like HBTU can be effective, for challenging couplings involving sterically hindered amino acids, more powerful uronium/aminium salt-based reagents like HATU are often recommended.[5] HATU generally provides faster reaction times and higher coupling efficiencies with a lower risk of racemization compared to HBTU.[5]
Q3: What is a "double coupling" and when should I use it?
A3: A double coupling is the repetition of the coupling step with a fresh preparation of the activated amino acid. It is a common strategy to drive a difficult coupling reaction to completion. You should consider a double coupling if you observe a positive Kaiser test after the initial coupling of a sterically hindered amino acid like Fmoc-D-Glu(OtBu)-OH.[4]
Q4: Can I expect side reactions with glutamic acid derivatives in SPPS?
A4: Yes, two potential side reactions are pyroglutamate (B8496135) formation and glutarimide (B196013) formation.
-
Pyroglutamate formation: This is an intramolecular cyclization of an N-terminal glutamic acid residue to form a pyroglutamyl residue, resulting in the loss of a water molecule.[8] This can be minimized by keeping the N-terminus protected until the final deprotection step and using efficient coupling conditions to shorten the exposure of the free N-terminal glutamic acid.[8]
-
Glutarimide Formation: Similar to aspartimide formation from aspartic acid, glutamic acid can undergo intramolecular cyclization to form a glutarimide. This is generally less common than aspartimide formation but can occur, especially in certain sequences.[9]
Q5: How can I confirm if incomplete coupling of Fmoc-D-Glu(OtBu)-OH has occurred in my final peptide?
A5: The most definitive way is to use mass spectrometry (MS) and HPLC analysis of your crude peptide. Incomplete coupling will result in a "deletion peptide" that lacks the glutamic acid residue. This will be observed as a peak in the mass spectrum with a mass corresponding to the target peptide minus the mass of the glutamic acid residue. HPLC can be used to separate and quantify the amount of this deletion peptide.[1]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This qualitative test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN (aq) in 98 mL pyridine
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Positive result. Incomplete coupling.
-
Yellow/Colorless: Negative result. Complete coupling.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for coupling sterically hindered amino acids like Fmoc-D-Glu(OtBu)-OH.
Materials:
-
Fmoc-D-Glu(OtBu)-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is deprotected and the resin is washed thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: Double Coupling Protocol
Use this protocol if the Kaiser test is positive after the initial coupling.
Procedure:
-
After the first coupling reaction, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x).
-
Prepare a fresh solution of activated Fmoc-D-Glu(OtBu)-OH as described in Protocol 2.
-
Add the fresh activated amino acid solution to the resin.
-
Agitate the mixture for an additional 1-2 hours at room temperature.
-
Perform a Kaiser test to check for completion.
-
If the Kaiser test is negative, proceed with the standard washing steps. If it remains positive, consider capping the unreacted amines with acetic anhydride.
Protocol 4: Test Cleavage and HPLC Analysis for Deletion Peptides
This protocol allows for the analysis of a small sample of the peptide from the resin to check for the presence of deletion sequences.
Procedure:
-
Sample Collection: After completing the synthesis, take a small amount of the dried peptide-resin (e.g., 5-10 mg).
-
Cleavage: Place the resin in a small fritted syringe or microcentrifuge tube. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Collect the cleavage solution and precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
-
HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Analyze the sample using reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.
-
The deletion peptide (missing the glutamic acid residue) will elute earlier than the full-length target peptide due to its lower molecular weight and potentially different hydrophobicity.
-
Confirm the identity of the peaks by mass spectrometry (LC-MS). The mass of the deletion peptide will be lower than the target peptide by the mass of a glutamic acid residue (approximately 129.1 Da).
-
Data Presentation
Table 1: Comparative Efficiency of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Reaction Time | Estimated Coupling Efficiency for Hindered Residues | Key Considerations |
| DIC/HOBt | 4 - 8 hours | 85 - 95% | Standard, cost-effective, but can be slow and less efficient for sterically demanding couplings.[3] |
| HBTU/DIPEA | 2 - 4 hours | 95 - 99% | More efficient than DIC/HOBt, but can cause side reactions like guanidinylation of the N-terminus if used in excess.[3] |
| HATU/DIPEA | 1 - 2 hours | > 99% | Highly efficient, fast, and associated with low racemization. Often the reagent of choice for difficult couplings.[3][5] |
Note: Efficiencies are estimates and can be sequence-dependent. Optimization for each specific peptide is recommended.
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc-D-Glu(OtBu)-OH coupling.
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid.
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Fmoc-D-Glu-OH Coupling Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the coupling efficiency of Fmoc-D-Glu-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My Kaiser test remains positive (blue beads) after the coupling step for this compound, indicating free amines. What is causing this incomplete reaction and how can I fix it?
Answer:
Incomplete coupling of this compound is a common challenge. The primary causes include steric hindrance, inadequate activation of the amino acid, and aggregation of the growing peptide chain on the resin.[1][2]
Possible Causes and Solutions:
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the glutamic acid side chain, can physically block the activated amino acid from reaching the N-terminus of the peptide chain.[1]
-
Solution 1: Extend Reaction Time: Increase the coupling duration to 2-4 hours or, in difficult cases, overnight to ensure the reaction proceeds to completion.[1]
-
Solution 2: Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to drive the reaction to completion.[1][2] This is particularly effective for sterically hindered residues.[2]
-
Solution 3: Elevate Temperature: Carefully increasing the reaction temperature to 35-40°C can enhance coupling efficiency.[1][3] However, this should be monitored closely as higher temperatures can elevate the risk of racemization.[1]
-
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid group of this compound.
-
Solution: Switch to a Stronger Coupling Reagent: For challenging couplings, employ more powerful uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium (B103445) salts like PyBOP.[1][4] HATU is often recommended for its rapid reaction rates and ability to minimize racemization.[1][5] Ensure all reagents and solvents are fresh and anhydrous, as moisture can deactivate the activated species.[1]
-
-
Peptide Aggregation: The growing peptide chain can form secondary structures, such as β-sheets, on the resin, which physically blocks access to the terminal amine.[2][6] This is a significant cause of synthesis failure, especially for long or hydrophobic peptides.[2]
-
Solution 1: Use Chaotropic Salts: Adding a chaotropic salt like LiCl (at a concentration of 0.5 M) to the coupling mixture can disrupt secondary structures and improve solvation.[1]
-
Solution 2: Modify Solvent Composition: Using a mixture of N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) can enhance resin swelling and reduce aggregation.[1] Switching to N-methylpyrrolidone (NMP) or adding Dimethyl sulfoxide (B87167) (DMSO) can also be effective.[6]
-
Issue 2: Formation of Deletion Sequences in the Final Peptide
Question: My final peptide analysis by mass spectrometry shows a major peak corresponding to a sequence missing the D-glutamic acid residue. What is the cause?
Answer:
The presence of deletion sequences is a direct consequence of an incomplete coupling reaction.[2] If a significant number of N-terminal amines on the resin fail to react with the activated this compound, the subsequent amino acid in the sequence will be coupled instead, resulting in a peptide that is missing the D-Glu residue.
Solutions:
-
Optimize Coupling Protocol: Implement the strategies detailed in Issue 1 to ensure the coupling reaction goes to completion (e.g., double coupling, stronger reagents, extended time).
-
Introduce a Capping Step: After the coupling step, treat the resin with a capping agent like acetic anhydride.[2] This will permanently block any unreacted amino groups by acetylating them. Capped sequences are truncated and can be more easily separated from the target full-length peptide during purification, preventing the formation of deletion sequences further down the chain.[2]
Issue 3: Side Reactions Involving the Glutamic Acid Side Chain
Question: I am observing unexpected byproducts in my final peptide. Could these be related to the D-glutamic acid residue?
Answer:
Yes, the γ-carboxyl group of glutamic acid can participate in side reactions if it is not properly protected. The most effective way to prevent these issues is to use a side-chain protecting group.[7][8]
-
Pyroglutamate (B8496135) and Glutarimide Formation: Without side-chain protection, the γ-carboxyl group can react with the N-terminal amine, leading to the formation of pyroglutamate or glutarimide, which terminates the peptide chain.
-
Solution: Always use this compound with a side-chain protecting group. The tert-butyl (OtBu) group is the most common and robust choice in standard Fmoc-SPPS as it is highly stable to the basic conditions of Fmoc deprotection and is efficiently removed during the final acid cleavage step.[8]
-
-
Aspartimide Formation: Although less common than with aspartic acid, this side reaction can occur under basic conditions, leading to a mixture of α and β coupled peptides.[6]
-
Solution: Using a side-chain protecting group like OtBu minimizes this risk.[8] Additionally, adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can help suppress aspartimide formation.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is a side-chain protecting group essential for this compound?
The side-chain γ-carboxyl group of glutamic acid is reactive and must be protected to prevent unwanted side reactions during peptide synthesis.[7] The most widely used protecting group in Fmoc chemistry is the tert-butyl (OtBu) ester, which offers high stability during the synthesis and is cleanly removed with trifluoroacetic acid (TFA) during the final cleavage step.[8]
| Protecting Group | Key Advantages | Key Disadvantages | Cleavage Condition |
| tert-Butyl (OtBu) | High stability to piperidine; efficiently prevents side reactions.[8] | Not suitable for synthesizing protected peptide fragments.[8] | Strong acid (e.g., TFA)[8] |
| Benzyl (Bzl) | Orthogonal to Fmoc; allows for synthesis of protected fragments.[8] | Requires catalytic hydrogenation for removal, which can be harsh. | Catalytic Hydrogenation (H₂/Pd)[8] |
| Allyl (OAll) | Orthogonal to both Fmoc and acid-labile groups. | Requires a specific palladium catalyst for removal. | Pd(0) catalyst[7] |
Q2: Which coupling reagents are most effective for this compound?
For difficult residues like this compound, uronium/aminium or phosphonium salt-based reagents are generally more effective than standard carbodiimides like DIC.[1][4] These reagents achieve high coupling rates with minimal side reactions.[4]
| Coupling Reagent | Class | Typical Coupling Time (for hindered residues) | Reported Efficiency | Notes |
| DIC/HOBt | Carbodiimide | 4 - 8 hours | 85 - 95% | Cost-effective but can be slow.[1] |
| HBTU/DIPEA | Aminium Salt | 2 - 4 hours | 95 - 99% | Highly efficient, standard choice.[1][9] |
| HATU/DIPEA | Aminium Salt | 1 - 2 hours | > 99% | Very fast and low racemization; recommended for difficult couplings.[1] |
| PyBOP/DIPEA | Phosphonium Salt | 2 - 4 hours | > 98% | Very effective for hindered couplings.[1][4] |
| COMU/DIPEA | Aminium Salt | 1 - 3 hours | > 99% | Newer generation, highly efficient and soluble, avoids potentially explosive HOBt.[1][4] |
Note: Efficiencies are estimates for sterically hindered amino acids and can be sequence-dependent. Optimization is always recommended.[1]
Q3: How can I effectively monitor the completion of the coupling reaction?
The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[2][9]
-
Negative Result (Yellow Beads): Indicates that the coupling reaction is complete, as there are no free primary amines.[9]
-
Positive Result (Blue Beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.
Q4: Is microwave-assisted SPPS a good option for coupling this compound?
Yes, microwave irradiation can significantly accelerate the coupling rate for sterically hindered amino acids.[1] However, it is critical to carefully control the temperature to prevent heat-induced side reactions, most notably racemization.[1]
Diagrams
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: The standard cycle for Fmoc solid-phase peptide synthesis (SPPS).
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult couplings, including sterically hindered amino acids like this compound.[1]
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.
-
Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N'-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes at room temperature.[9]
-
Coupling: Add the activated amino acid solution to the drained peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for reaction completion.
-
Washing: Once the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[9]
Protocol 2: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively monitor the completion of the coupling reaction.[2]
Reagents:
-
Solution A: 50 mg/mL ninhydrin (B49086) in ethanol
-
Solution B: 1 g phenol (B47542) in 0.25 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (incomplete coupling).
-
Yellow/Colorless beads/solution: Negative result (complete coupling).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Slow Fmoc Deprotection for D-Amino Acids
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to slow or incomplete Fmoc deprotection, particularly when working with D-amino acids during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Slow or Incomplete Fmoc Deprotection Observed
Symptoms:
-
A negative or weak positive result (yellow/brown color) from the Kaiser (ninhydrin) test, indicating the absence of free primary amines.[1]
-
HPLC analysis of the crude peptide shows significant deletion sequences or truncated peptides.[1][2]
-
Repetitive low yields in coupling subsequent amino acids.
Q1: My Kaiser test is negative after the standard deprotection time. What should I do first?
A1: A negative Kaiser test is a primary indicator of incomplete Fmoc deprotection. Before modifying your protocol, perform these initial checks:
-
Verify Reagent Quality: Ensure your deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh.[1] Piperidine can degrade over time, and DMF should be of high quality and amine-free.[3]
-
Confirm Protocol Parameters: Double-check that the correct deprotection times and reagent volumes were used for the specific cycle.[1] Ensure the resin was fully submerged in the deprotection solution.[1]
-
Assess the Peptide Sequence: Certain sequences, especially those containing sterically hindered amino acids (including some D-amino acids) or those prone to aggregation (e.g., hydrophobic stretches), can physically prevent the deprotection reagent from accessing the Fmoc group.[1][4]
Q2: I've confirmed my reagents and protocol are correct, but deprotection is still slow. What are the next steps?
A2: For challenging sequences, particularly those involving D-amino acids or other sterically hindered residues, extending the deprotection time or using a stronger base cocktail is often necessary.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q3: Why is Fmoc deprotection slower for D-amino acids and other 'difficult' residues?
A3: Several factors can contribute to slower deprotection rates:
-
Steric Hindrance: D-amino acids, like other sterically bulky amino acids, can physically block the deprotection reagent from reaching the Fmoc group.[1]
-
Peptide Aggregation: Certain peptide sequences, particularly hydrophobic ones or those forming secondary structures like β-sheets, can aggregate on the resin.[1][2] This aggregation can be exacerbated by the presence of the Fmoc group itself and hinders solvent and reagent penetration.[4]
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are generally more effective than nonpolar solvents like dichloromethane (B109758) (DCM) for Fmoc removal.[3][5]
Q4: What alternative deprotection reagents can I use if piperidine is ineffective?
A4: When standard piperidine protocols fail, several alternative reagents can be employed. The addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common strategy.
| Reagent Cocktail | Typical Concentration | Key Advantages | Considerations |
| Piperidine/DBU | 2% DBU in 20% Piperidine/DMF | Significantly accelerates Fmoc removal.[1] | DBU is a strong base; may increase side reactions like aspartimide formation.[6] |
| Piperazine/DBU | 2% DBU / 5% Piperazine in NMP | Highly effective, enhances kinetics while minimizing some side reactions.[1][7] | Piperazine is a solid and may have different solubility.[4] |
| Morpholine | 50% Morpholine in DMF | Milder conditions, often used for sensitive sequences to reduce side reactions.[8] | Generally slower deprotection rates than piperidine. |
| 4-Methylpiperidine (4MP) | 20% 4MP in DMF | Can be used as a direct, less toxic replacement for piperidine.[4] | Performance is generally comparable to piperidine.[4] |
Q5: How can I monitor the deprotection reaction to optimize the time?
A5: You can monitor the progress of the Fmoc deprotection reaction in real-time by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct that is released into the solution.
Experimental Protocol: UV-Vis Monitoring of Fmoc Deprotection
-
Sample Collection: At various time points (e.g., 2, 5, 10, 15, 20 minutes) during the deprotection step, collect a small aliquot of the deprotection solution.
-
Dilution: Dilute the collected sample with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted sample at approximately 301-312 nm.[1][3]
-
Analysis: The absorbance will plateau when the reaction is complete, indicating that no more Fmoc groups are being removed. This allows you to determine the optimal deprotection time for that specific residue.
Caption: Experimental workflow for UV-Vis monitoring of Fmoc deprotection.
Q6: Are there any preventative measures I can take for sequences known to be difficult?
A6: Yes. For sequences containing multiple D-amino acids, sterically hindered residues, or aggregation-prone regions, consider these proactive strategies:
-
Use a Stronger Deprotection Cocktail from the Start: Instead of waiting for a failed deprotection, you can proactively use a stronger reagent mixture, such as 2% DBU in 20% piperidine/DMF, for the difficult residues.
-
Microwave-Assisted Synthesis: Microwave energy can accelerate both coupling and deprotection steps, often overcoming issues related to steric hindrance and aggregation.[4]
-
Incorporate 'Difficult Sequence' Protocols: For known problematic sequences, specialized protocols, which may include extended reaction times or the use of alternative solvents like NMP, can be beneficial.[3][4]
Key Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel, ensuring the resin is completely submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes. For difficult residues, this time may be extended.[1]
-
Drain: Remove the deprotection solution via filtration.[1]
-
Second Deprotection (Recommended): Perform a second, shorter deprotection (e.g., 5-10 minutes) with a fresh batch of the deprotection solution to ensure completeness.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF adduct before proceeding to the next coupling step.[1]
Kaiser (Ninhydrin) Test Protocol
This test confirms the presence of free primary amines after deprotection.[1]
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.
-
References
- 1. benchchem.com [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization of Fmoc-D-Glu-OH during activation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the activation of Fmoc-D-Glu-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the chemical process that converts a pure enantiomer, in this case, this compound, into a mixture of both its D- and L-isomers.[1] During peptide synthesis, this results in the undesired incorporation of Fmoc-L-Glu-OH into the peptide chain.[1] This alteration can significantly impact the final peptide's three-dimensional structure, biological activity, and immunogenicity.[1]
Q2: What are the primary mechanisms of racemization during the coupling step?
A2: Racemization during the activation of an Fmoc-protected amino acid primarily occurs via two pathways:
-
Oxazolone Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon (Cα) of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[1][2]
-
Direct Enolization: A base present in the reaction can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D and L isomers.[1]
Activation of the amino acid with a coupling reagent generates an intermediate that is susceptible to racemization.[3] The presence of a base, often required for the coupling reaction, facilitates this process.[4][5]
Caption: Racemization pathway of an activated Fmoc-amino acid.
Q3: Which experimental factors have the greatest impact on racemization?
A3: Several factors can significantly influence the degree of racemization during peptide coupling:
-
Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides (e.g., DCC, DIC) require additives like 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanoglyoxylate-2-oxime (OxymaPure) to suppress racemization by forming less reactive, more stable active esters.[4][6] Onium salts (e.g., HBTU, HATU) are generally considered "low-racemization" reagents.[4][6]
-
Base: The strength and steric hindrance of the base used are important.[7] Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can increase racemization, while weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[7][8]
-
Activation Time: Prolonged pre-activation of the amino acid before its addition to the amine-functionalized resin increases the opportunity for racemization.[1][7]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[9][10]
-
Solvent: The polarity of the solvent can play a role. Common solvents include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4]
Troubleshooting Guide: High L-Isomer Content
This guide provides a systematic approach to troubleshoot and minimize the formation of the undesired L-isomer during the coupling of this compound.
Caption: A step-by-step workflow for diagnosing and resolving racemization issues.
Data Presentation: Impact of Reagents on Racemization
The selection of coupling additives and bases has a quantifiable impact on stereochemical purity. While data specific to this compound is sparse, the following tables illustrate general trends observed in peptide synthesis.
Table 1: Effect of Coupling Additives on Racemization (Data based on the coupling of a model dipeptide to demonstrate additive efficacy)
| Additive | Coupling Reagent | % D/L Isomer (Racemization) |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 3.2% |
| Source: Data adapted from publicly available literature to show relative performance.[4] Actual percentages vary with specific amino acids and conditions. |
Table 2: Influence of Base on Racemization Tendency
| Base | Steric Hindrance | Basicity | General Racemization Tendency |
| DIPEA (DIEA) | Low | High | Higher |
| NMM | Medium | Medium | Lower |
| 2,4,6-Collidine | High | Medium | Lowest |
| Source: Adapted from literature discussing the impact of organic bases on peptide coupling.[7][8] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is designed for coupling sensitive amino acids where racemization is a concern.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5-6 times).[8]
-
Activation Mixture: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the activation mixture to the resin. Then, add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser test.[8]
-
Washing: Once the reaction is complete, wash the resin with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).[8]
Protocol 2: Low-Racemization Coupling using HATU
Onium salt reagents like HATU are highly efficient and generally result in low levels of racemization.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Pre-activation: Add a hindered base, such as NMM or 2,4,6-collidine (6 equivalents), to the activation mixture. Allow it to pre-activate for no more than 2-5 minutes.[8]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor for completion.
-
Washing: Follow step 5 from Protocol 1.
Protocol 3: Analysis of Racemization by Chiral HPLC
This protocol allows for the quantification of the undesired L-isomer in your crude peptide product.
-
Sample Preparation: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Precipitate the peptide with cold ether, centrifuge, and dry the crude product.
-
Standard Preparation: If possible, synthesize a standard of the peptide containing Fmoc-L-Glu-OH to determine its retention time.
-
Chromatography:
-
Dissolve the crude peptide in a suitable solvent.
-
Inject the sample onto a chiral HPLC column (e.g., Chiralpak series).
-
Use a mobile phase suitable for separating the diastereomers, often a mixture of hexane (B92381) and isopropanol.[4]
-
-
Quantification: Integrate the peak areas for the desired peptide (containing D-Glu) and the undesired diastereomer (containing L-Glu). Calculate the percentage of racemization based on the relative peak areas.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Glu-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing Fmoc-D-Glu-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem when synthesizing peptides with this compound?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures, most notably β-sheets.[1][2][3] When aggregation occurs, the reactive sites of the peptide chains become inaccessible, hindering the diffusion of reagents. This leads to incomplete Fmoc deprotection and subsequent amino acid coupling reactions, resulting in lower yields, truncated or deletion sequences, and significant challenges during the purification of the final peptide.[4] A visible sign of on-resin aggregation is the shrinking or poor swelling of the resin beads.[1][4][5] While this compound itself is not always the primary cause, its presence within a hydrophobic or aggregation-prone sequence necessitates careful strategy to ensure successful synthesis.[4]
Q2: What are the typical signs of on-resin peptide aggregation?
A2: The most common indicators of aggregation during solid-phase peptide synthesis (SPPS) include:
-
Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.[1][4]
-
Incomplete Fmoc Deprotection: The piperidine (B6355638) solution may struggle to access the Fmoc group, leading to incomplete removal. This can be detected by a positive result in colorimetric tests (like the Kaiser test) after the deprotection step.[4]
-
Slow or Failed Coupling Reactions: The incoming activated amino acid cannot efficiently reach the free N-terminus of the growing peptide chain. This results in low coupling efficiency and the presence of deletion sequences in the final product, which complicates purification.[4]
-
Changes in UV Deprotection Profile: In continuous-flow synthesis, aggregation is often detected by a broadening and flattening of the UV deprotection peak during the Fmoc-removal step.[5]
Q3: Are certain peptide sequences containing D-Glu more susceptible to aggregation?
A3: Yes, aggregation is highly sequence-dependent.[4] Peptides that contain stretches of contiguous hydrophobic amino acids (e.g., Val, Ile, Ala, Leu, Phe) are particularly prone to aggregation.[4][5][6] Additionally, amino acids capable of forming side-chain hydrogen bonds, such as Gln, Ser, and Thr, can also contribute to the problem.[4][5] While the D-configuration of Glutamic acid can sometimes influence backbone conformation, the overall hydrophobicity and secondary structure propensity of the entire sequence are the dominant factors.
Q4: Can standard monitoring tests like the Kaiser test be relied upon in cases of severe aggregation?
A4: In cases of severe aggregation, common coupling tests like the Kaiser or TNBS test can be unreliable and may produce false negative results. The aggregated peptide chains can physically block access to the free amines, preventing the test reagents from reaching them, thus giving a misleading indication that the coupling is complete when it is not.
Troubleshooting Guide
If you suspect peptide aggregation, consult the following guide for potential solutions. The strategies are categorized for ease of use.
Workflow for Diagnosing and Addressing On-Resin Aggregation
Caption: A step-by-step workflow for troubleshooting on-resin peptide aggregation.
Summary of Troubleshooting Strategies
| Strategy Category | Specific Action | Rationale |
| Solvent & Temperature Modification | Switch from DMF to NMP or add DMSO.[1][4][7] | NMP and DMSO are more powerful dissociating solvents that can disrupt intermolecular hydrogen bonds causing aggregation.[7] |
| Increase coupling temperature.[1] | Higher temperatures can provide the energy needed to break up aggregates and improve reaction kinetics. | |
| Apply sonication during coupling/deprotection.[1][4] | Ultrasonic energy can physically disrupt the aggregated peptide-resin matrix, improving reagent penetration.[4] | |
| Chemical Additives | Add chaotropic salts (e.g., LiCl, KSCN) to washes or coupling.[1] | These salts disrupt the hydrogen bonding network that stabilizes the aggregated secondary structures.[5] |
| Use a "Magic Mixture" solvent system.[5] | A combination of DCM/DMF/NMP with Triton X-100 and ethylene (B1197577) carbonate can effectively solubilize aggregated sequences.[5] | |
| Backbone Modification (Proactive) | Incorporate Pseudoproline Dipeptides.[1][5] | These dipeptides introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[3] |
| Incorporate Dmb- or Hmb-protected amino acids.[1][5] | The bulky Dmb/Hmb groups on the backbone nitrogen prevent the formation of hydrogen bonds necessary for aggregation.[1] For sequences containing Asp-Gly, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended to prevent both aggregation and aspartimide formation. | |
| Protocol Optimization | Use a stronger base for Fmoc deprotection (e.g., DBU).[1][4] | For slow or incomplete Fmoc removal due to aggregation, a stronger base like DBU can be more effective.[1] |
| Utilize microwave-assisted synthesis.[1] | Microwave energy can efficiently heat the reaction, helping to break up aggregates and accelerate reaction times. | |
| Use a lower substitution (low-load) resin.[1][8] | Increasing the distance between peptide chains on the resin can minimize intermolecular interactions and aggregation.[8] | |
| Perform a double coupling.[5] | Repeating the coupling step with fresh reagents can help drive the reaction to completion if the first attempt was hindered by aggregation.[5] |
Detailed Experimental Protocols
Protocol 1: Use of Chaotropic Salts
This protocol is designed to disrupt aggregation before a difficult coupling step.
-
Reagent Preparation: Prepare a 0.8 M solution of LiCl or a 4 M solution of KSCN in DMF.[5]
-
Standard Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin and wash thoroughly with DMF.
-
Chaotropic Salt Wash: Before the coupling step, wash the resin with the prepared chaotropic salt solution for 2-5 minutes.[5]
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the chaotropic salt.
-
Coupling: Proceed with the standard coupling protocol for your this compound or other amino acid.
-
Monitoring: Check for completeness of the coupling reaction using a qualitative test such as the Kaiser test.
Protocol 2: Incorporating a Dmb-Protected Amino Acid
This protocol describes the incorporation of a backbone-protected amino acid to proactively prevent aggregation.
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin. Wash the resin thoroughly with DMF.
-
Coupling of Dmb-Amino Acid: Couple the Fmoc-(Dmb)Gly-OH (or another Dmb-protected amino acid) using standard methods such as PyBOP/DIPEA.[5]
-
Deprotection: After coupling is complete, remove the Fmoc group with 20% piperidine in DMF.
-
Acylation of the Secondary Amine: The resulting secondary amine can be more difficult to acylate. Use a stronger coupling reagent like PyBrOP or HATU for the next coupling step.[5]
-
Final Cleavage: The Dmb protecting group is stable during synthesis and is removed during the final TFA cleavage. It is recommended to include scavengers like Triisopropylsilane (TIS) in the cleavage cocktail.[5]
Protocol 3: Deprotection with DBU
This protocol is recommended for instances of slow or incomplete Fmoc deprotection due to aggregation.
-
Reagent Preparation: Prepare a fresh solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 20% piperidine in DMF.[4]
-
Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and allow it to react for 5-10 minutes.[4]
-
Second Treatment: Drain the reaction vessel and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.[4]
-
Washing: Wash the resin thoroughly with DMF (at least 6 x 1 min) to remove all traces of piperidine and DBU before proceeding to the coupling step.[4]
Logical Flow for Protocol Selection
Caption: Decision tree for selecting the appropriate experimental protocol.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
side reactions associated with glutamic acid in peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions associated with the use of glutamic acid (Glu) in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions & Corrective Actions |
| Unexpected mass loss of 18 Da in the final peptide, especially when Glu is at the N-terminus. | Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid has undergone intramolecular cyclization to form a pyroglutamyl (pGlu) residue, resulting in the loss of a water molecule.[1][2] | 1. Optimize Coupling of the Subsequent Amino Acid: When glutamic acid is at the N-terminus, use a highly efficient coupling reagent (e.g., HATU, HCTU) to ensure rapid acylation, minimizing the time the free N-terminal amine is exposed. 2. Control pH: Avoid exposing the N-terminal Glu residue to basic conditions for extended periods. While base-catalyzed pyroglutamate formation from glutamine is slow, acidic conditions can also promote this side reaction.[2] 3. Post-synthesis Cyclization: If the desired product is the pyroglutamyl peptide, the cyclization of an N-terminal glutamine precursor can be promoted by incubation at 37°C in a buffer such as 20 mM sodium phosphate (B84403) at pH 2.5.[1] |
| Presence of a side product with the same mass as the desired peptide, but with different chromatographic properties, particularly in sequences like -Glu(X)-Gly-. | Glutarimide (B196013) Formation: The side-chain carboxyl group of glutamic acid can react with the backbone amide nitrogen of the following amino acid to form a stable six-membered cyclic imide (glutarimide). This is particularly prevalent when the following residue is sterically unhindered, such as Glycine (B1666218).[3][4][5] | 1. Sequence Consideration: If possible, avoid sequences where glutamic acid is followed by a small, unhindered amino acid like glycine, especially when using side-chain protecting groups prone to this reaction (e.g., OAll).[3][4] 2. Incorporate Steric Hindrance: Introduce a sterically bulky amino acid adjacent to the glutamic acid residue to disfavor the intramolecular cyclization. For instance, replacing a glycine with a serine protected with a t-butyl group (Ser(tBu)) can inhibit glutarimide formation.[3][4] 3. Choice of Protecting Group: Utilize the tert-butyl (OtBu) protecting group for the glutamic acid side chain, which is generally considered the safest choice to minimize glutarimide formation in standard Fmoc-based solid-phase peptide synthesis (SPPS). |
| Low yield of the desired peptide and presence of multiple unidentified impurities. | Protecting Group Strategy Issues: The choice of side-chain protecting group for glutamic acid and the deprotection conditions can lead to various side reactions. | 1. Select an Appropriate Protecting Group: The choice between OtBu, Benzyl (Bzl), and Allyl (OAll) depends on the overall synthetic strategy. For most standard Fmoc SPPS, OtBu is the most robust option against side reactions.[6] 2. Orthogonal Deprotection: If selective deprotection of the glutamic acid side chain is required (e.g., for on-resin cyclization), OAll is a suitable choice, but be mindful of the potential for glutarimide formation in susceptible sequences.[3][4] 3. Cleavage Conditions: Ensure the final cleavage cocktail is appropriate for all protecting groups present in the peptide to avoid incomplete deprotection or side reactions with scavengers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with glutamic acid in peptide synthesis?
A1: The two most prevalent side reactions are pyroglutamate formation and glutarimide formation. Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid residue, resulting in a loss of water.[1][2] Glutarimide formation is the cyclization of the glutamic acid side chain with the backbone amide of the subsequent amino acid, which is highly sequence-dependent.[3][4][5]
Q2: How can I prevent pyroglutamate formation when my peptide has an N-terminal glutamic acid?
A2: To minimize pyroglutamate formation, it is crucial to quickly couple the next amino acid to the N-terminal Glu to reduce the time its amino group is free. Using high-efficiency coupling reagents and optimized protocols is recommended. While glutamine is more susceptible to this cyclization than glutamic acid, prolonged exposure to either acidic or basic conditions should be avoided.[2][7]
Q3: Is glutarimide formation as common as aspartimide formation?
A3: Glutarimide formation from glutamic acid is generally less common than aspartimide formation from aspartic acid. However, it can be a significant issue in certain peptide sequences, particularly when glutamic acid is followed by a sterically small amino acid like glycine.[3][4][5] The formation of the six-membered glutarimide ring is sterically feasible and can lead to significant yield loss if not addressed.
Q4: Which side-chain protecting group is best for glutamic acid to avoid side reactions?
A4: For standard Fmoc-based solid-phase peptide synthesis, the tert-butyl (OtBu) ester is widely regarded as the most effective protecting group for minimizing both pyroglutamate and glutarimide formation.[6] It is stable to the basic conditions used for Fmoc deprotection and is cleaved during the final TFA-mediated cleavage from the resin.
Q5: Can I use a glutamic acid residue for on-resin cyclization?
A5: Yes, the side-chain carboxyl group of glutamic acid is frequently used as an anchoring point for on-resin cyclization. For this purpose, an orthogonal protecting group such as Allyl (OAll) is employed. The OAll group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage but can be selectively removed using a palladium catalyst, allowing for subsequent on-resin modification.[3][4] However, be aware of the increased risk of glutarimide formation in susceptible sequences when using the OAll protecting group.[3][4]
Quantitative Data on Side Reactions
The extent of side reactions involving glutamic acid is highly dependent on the peptide sequence, protecting groups, and reaction conditions. The following table provides a summary of available quantitative and semi-quantitative data.
| Side Reaction | Peptide Sequence/Condition | Observed Outcome | Prevention Strategy | Result of Prevention |
| Glutarimide Formation | -Glu(OAll)-Gly- | Significant formation of glutarimide, disrupting subsequent cyclization.[3][4] | Replace Gly with a sterically hindered amino acid, e.g., -Glu(OAll)-Lys(Boc)- or -Glu(OAll)-Ser(tBu)-.[3][4] | Glutarimide formation was not observed by HPLC analysis.[3] |
| Pyroglutamate Formation | N-terminal Glutamine (as a model for Glutamic Acid) | Base-catalyzed formation is a slow reaction (approximately 0.1% per hour in 50% piperidine (B6355638)/DMF). | Not applicable in this study. | Not applicable in this study. |
| Pyroglutamate Formation | N-terminal Glutamic acid on a monoclonal antibody | Half-life of ~9 months in pH 4.1 buffer at 45°C.[2] | Not applicable in this study. | Not applicable in this study. |
Experimental Protocols
Protocol 1: Minimizing Glutarimide Formation in Susceptible Sequences
This protocol is recommended for the synthesis of peptides containing a glutamic acid residue followed by a sterically unhindered amino acid (e.g., Gly).
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide)
-
Standard SPPS reagents (coupling agents like HATU/HCTU, base like DIPEA, solvent like DMF)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Amino Acid Coupling: Perform the coupling of amino acids preceding the glutamic acid residue using standard Fmoc SPPS protocols.
-
Glutamic Acid Coupling:
-
For the glutamic acid residue, use Fmoc-Glu(OtBu)-OH .
-
Pre-activate Fmoc-Glu(OtBu)-OH (3 equivalents) with a coupling agent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Confirm the completion of the coupling using a ninhydrin (B49086) (Kaiser) test.
-
-
Coupling of the Subsequent Amino Acid:
-
Following the deprotection of the Fmoc group from the glutamic acid residue, immediately proceed with the coupling of the next amino acid.
-
If the sequence requires a Gly after Glu, and glutarimide formation is still a concern even with OtBu protection, consider replacing Gly with an isosteric but more sterically hindered amino acid if the biological activity is not compromised. Alternatively, if the allyl protecting group must be used for orthogonal chemistry, it is highly recommended to substitute the following Gly with a residue like Ser(tBu) or Lys(Boc).[3][4]
-
-
Continue Synthesis: Proceed with the standard SPPS cycles for the remainder of the peptide sequence.
Protocol 2: Selective Deprotection of Fmoc-Glu(OAll)-OH for On-Resin Cyclization
This protocol is for instances where the glutamic acid side chain is used for further modification, such as lactam bridge formation.
Materials:
-
Peptide-resin containing Fmoc-Glu(OAll)-OH
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Scavenger, e.g., Phenylsilane (PhSiH₃) or Morpholine
-
Anhydrous, degassed Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.
-
Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and the scavenger (e.g., 20 equivalents of Phenylsilane) in anhydrous, degassed DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Gently agitate the mixture under an inert atmosphere for 2-3 hours at room temperature. The resin may change color.
-
Washing: After the reaction is complete, thoroughly wash the resin with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by further washes with DMF and DCM.
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the allyl group.
-
Subsequent Reactions: The resin with the deprotected glutamic acid side chain is now ready for the next step, such as on-resin cyclization.
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid.
Caption: Decision workflow for mitigating glutarimide formation.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. mesalabs.com [mesalabs.com]
Technical Support Center: D-Glutamic Acid Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of aspartimide and glutarimide (B196013) formation in synthetic peptides containing D-Glutamic Acid (D-Glu).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is aspartimide/glutarimide formation and why is it a critical side reaction?
A: Aspartimide formation is a notorious side reaction in Fmoc-based Solid Phase Peptide Synthesis (SPPS), particularly for sequences containing aspartic acid (Asp).[1] It involves the cyclization of the peptide backbone, where the nitrogen atom of the amino acid following Asp attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring.[2] This process is catalyzed by the basic conditions used for Fmoc-deprotection, such as piperidine (B6355638) treatment.[2][3]
While less common, a similar reaction can occur with glutamic acid (Glu) to form a six-membered glutarimide ring. The formed imide is highly susceptible to nucleophilic attack by piperidine or water, leading to a mixture of products, including the desired α-peptide, the isomeric β-peptide (for Asp) or γ-peptide (for Glu), and their corresponding D-isomers due to racemization.[3][4] These impurities are often difficult to separate from the target peptide, resulting in lower yields and complex purification challenges.[2]
Q2: My peptide contains a D-Glu-Gly sequence and the HPLC shows multiple, hard-to-separate peaks with the same mass. Is this glutarimide formation?
A: It is highly likely. Sequences where Asp or Glu is followed by a sterically unhindered amino acid, like Glycine (B1666218) (Gly), are extremely prone to imide formation.[3][5] The lack of a bulky side chain on Gly allows the peptide backbone the flexibility needed for the nucleophilic attack to occur. The presence of multiple peaks with identical mass is a classic indicator of the formation of α/γ isomers and racemized products resulting from the glutarimide intermediate.
Q3: What are the primary strategies to minimize or eliminate this side reaction?
A: There are three main approaches to combat imide formation, which can be used alone or in combination:
-
Modification of Fmoc-Deprotection Conditions: Altering the deprotection cocktail to be less basic can significantly reduce the rate of cyclization.[6]
-
Optimization of Side-Chain Protecting Groups: Using sterically bulkier protecting groups on the D-Glu side chain can physically hinder the backbone nitrogen from attacking the side-chain carbonyl.[3][6]
-
Backbone Protection: Protecting the amide nitrogen of the residue following D-Glu with a temporary protecting group is one of the most effective methods to completely prevent the side reaction.[2][3]
Q4: Which side-chain protecting group for D-Glu is best to prevent glutarimide formation?
A: The standard tert-butyl (OtBu) ester is often insufficient for problematic sequences.[3][4] Using protecting groups with greater steric hindrance has proven effective. While much of the research focuses on Asp, the principles apply directly to Glu. Bulky trialkylcarbinol esters such as 3-methylpent-3-yl (OMpe) have shown significant success in minimizing imide formation compared to OtBu.[1][6][7] For complete suppression, non-ester-based masking groups like cyanosulfurylides (CSY) have been developed, which replace the labile C-O bond with a stable C-C bond, thereby preventing cyclization.[2][8][9]
Q5: Can I just change my Fmoc deprotection conditions? What are the trade-offs?
A: Yes, modifying the deprotection step is often the simplest and first strategy to try. Using a weaker base like piperazine (B1678402) instead of piperidine, or adding an acidic additive like 0.1 M HOBt or a small amount of formic acid to the standard 20% piperidine in DMF solution, can suppress the side reaction.[3][6][10][11]
However, there are trade-offs. Weaker base conditions may lead to incomplete Fmoc removal, especially in longer or more aggregated peptide sequences, potentially lowering the overall yield. It is a balance between minimizing the side reaction and ensuring efficient synthesis. This method reduces but does not eliminate the problem in highly susceptible sequences.[6]
Section 2: Troubleshooting Guide
Problem: Your HPLC analysis of a D-Glu containing peptide shows a cluster of peaks around the expected retention time, all exhibiting the same mass as the target peptide.
Possible Cause: Glutarimide formation has occurred, leading to the generation of isomeric and/or racemized impurities.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting glutarimide formation.
Section 3: Data & Protocols
Data Presentation
The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation. These principles are directly applicable to glutarimide formation from D-Glu.
Table 1: Effect of Fmoc-Deprotection Conditions on Aspartimide Formation in an Asp-Gly Sequence
| Deprotection Reagent | Additive | Aspartimide-Related Products (%) | Reference |
| 20% Piperidine/DMF | None (Standard) | High (can exceed 50%) | General Knowledge |
| 20% Piperidine/DMF | 0.1 M HOBt | Significantly Reduced | [6][11] |
| 20% Piperidine/DMF | 5% Formic Acid | Reduced by up to 90% | [3] |
| 20% Piperazine/DMF | None | Significantly Reduced | [6][11] |
| 50% Dipropylamine/NMP | None | Significantly Reduced | [3] |
Table 2: Comparison of Asp(Glu) Side-Chain Protecting Groups on Imide Formation
| Protecting Group | Key Feature | Imide Formation vs. OtBu | Reference |
| OtBu (tert-Butyl) | Standard | Baseline | [3] |
| OMpe (3-Methylpent-3-yl) | Increased Steric Bulk | Greatly Reduced | [1][6] |
| OcHex (Cyclohexyl) | Alternative Steric Profile | Reduced (vs. OBzl) | [12][13] |
| Trialkylmethyl Esters | High Steric Hindrance | Almost Complete Reduction | [7] |
| CSY (Cyanosulfurylide) | Non-ester, C-C bond linkage | Completely Suppressed | [2][8][9] |
| Backbone Protection (e.g., Dmb on Gly) | Blocks reaction site | Completely Suppressed | [1][2] |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Acidic Additive
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity DMF. Add formic acid to a final concentration of 5% (v/v) or HOBt to a final concentration of 0.1 M. Mix thoroughly.
-
Deprotection Step: After the coupling step, wash the resin with DMF (3x).
-
Treatment: Add the modified deprotection solution to the resin-bound peptide and allow it to react for the standard time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-6x) to remove all traces of piperidine and the additive before proceeding to the next coupling step.
Protocol 2: Synthesis using a Sterically Hindered Protecting Group (e.g., Fmoc-D-Glu(OMpe)-OH)
-
Synthesis: Proceed with the SPPS protocol as usual.
-
Incorporation: When the synthesis reaches the D-Glu position, use Fmoc-D-Glu(OMpe)-OH instead of the standard Fmoc-D-Glu(OtBu)-OH.
-
Coupling: Use a standard activation method (e.g., HBTU/DIPEA or DIC/Oxyma). Due to the increased bulk of the protecting group, a longer coupling time or double coupling may be necessary to ensure complete reaction. Monitor the coupling with a Kaiser test.
-
Cleavage: The OMpe group is labile to standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) and is removed concurrently with other side-chain protecting groups and resin cleavage.
Protocol 3: Synthesis using Backbone Protection
This method is ideal for highly sensitive sequences like D-Glu-Gly.
-
Building Block: Instead of coupling D-Glu and then Gly, use a pre-formed dipeptide building block, such as Fmoc-D-Glu(OtBu)-Dmb(Gly)-OH . The 2,4-dimethoxybenzyl (Dmb) group protects the amide nitrogen of the glycine residue.
-
Coupling: Dissolve the dipeptide cassette and activate it using standard coupling reagents (e.g., PyBOP/DIPEA). Couple the dipeptide to the resin-bound peptide chain.
-
Synthesis Continuation: After coupling the cassette, proceed with the synthesis. The Dmb group remains in place until the final cleavage.
-
Final Cleavage: The Dmb group is removed during the final TFA cleavage step, leaving the native peptide backbone. This method completely prevents glutarimide formation at that specific site.[2]
Visualization of Mechanisms and Strategies
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Cleavage of Peptides with D-Glutamic Acid from Resin
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of peptides containing D-glutamic acid (D-Glu) from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing D-Glu from a resin?
The primary challenges are similar to those for peptides containing L-Glu and other amino acids, but with some specific considerations. These include:
-
Incomplete Cleavage: The peptide fails to fully detach from the resin, leading to low yield.
-
Side Reactions: Undesired chemical modifications of the peptide can occur, affecting purity. A key side reaction for glutamic acid is the formation of pyroglutamate (B8496135).
-
Racemization: While less common during the final cleavage step, racemization can be a concern during synthesis, and harsh cleavage conditions could potentially contribute.
-
Aggregation: The peptide may aggregate upon cleavage, making purification difficult.
The stereochemistry of D-Glu is not generally reported to significantly alter the fundamental cleavage chemistry compared to L-Glu. However, it is crucial to optimize conditions to ensure high yield and purity, as enzymatic methods for peptide analysis and purification may not be compatible with D-amino acids.
Q2: Which resin is best suited for synthesizing a peptide with a C-terminal D-Glu?
The choice of resin depends on whether a C-terminal acid or amide is desired.
-
For a C-terminal carboxylic acid: Wang resin is a common choice.
-
For a C-terminal amide: Rink amide resin is typically used.
-
For protected peptide fragments: 2-Chlorotrityl chloride (2-CTC) resin is ideal as it allows for cleavage under milder acidic conditions, preserving most side-chain protecting groups.
Q3: What is pyroglutamate formation, and how can it be minimized during D-Glu peptide cleavage?
Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid residue to form a pyroglutamyl residue. This can occur spontaneously, particularly under acidic conditions used for cleavage. While much of the literature focuses on N-terminal L-Gln cyclization, N-terminal Glu can also undergo this side reaction.
To minimize pyroglutamate formation:
-
Control Cleavage Conditions: Use the minimum cleavage time necessary for complete removal from the resin.
-
Anhydrous Conditions: For N-terminal glutamic acid, omitting water from the cleavage cocktail can help prevent this conversion.[1]
-
Optimized Cocktails: The choice of scavengers and the composition of the cleavage cocktail can influence the rate of this side reaction.
Q4: Are there specific scavenger cocktails recommended for peptides containing D-Glu?
There are no scavenger cocktails exclusively developed for D-Glu-containing peptides. The selection of scavengers is primarily dictated by the other amino acids present in the peptide sequence that are sensitive to modification by reactive cations generated during cleavage.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of D-Glu-containing peptides.
| Issue | Possible Causes | Recommended Solutions |
| Low Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Peptide precipitation on the resin. 3. Steric hindrance due to peptide aggregation on the solid support. | 1. Extend the cleavage time or increase the concentration of the cleavage acid (e.g., TFA). 2. After the initial cleavage, wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.[2] 3. Ensure the resin is well-swollen in a suitable solvent like dichloromethane (B109758) (DCM) before adding the cleavage cocktail. |
| Presence of Side Products (Impure Peptide) | 1. Pyroglutamate formation: Cyclization of N-terminal D-Glu. 2. Alkylation of sensitive residues: Modification of Trp, Met, Cys, or Tyr by carbocations from protecting groups. 3. Incomplete removal of side-chain protecting groups. | 1. Minimize cleavage time and consider using anhydrous conditions if D-Glu is at the N-terminus.[1] 2. Use an optimized scavenger cocktail based on the peptide sequence (see Table 1). For example, triisopropylsilane (B1312306) (TIS) is an effective scavenger for tert-butyl cations. 3. Extend the cleavage time or use a stronger cleavage cocktail. Monitor deprotection by HPLC analysis of small test cleavages. |
| Peptide Aggregation After Cleavage | 1. Hydrophobic nature of the peptide sequence. 2. Poor solubility in the cleavage cocktail filtrate. | 1. After cleavage and precipitation, attempt to dissolve the peptide in different solvent systems, such as those containing acetonitrile, isopropanol, or small amounts of DMSO or formic acid. 2. Lyophilize the crude peptide and then attempt dissolution. |
| Racemization of D-Glu | 1. Although less likely during final cleavage, harsh conditions or prolonged exposure to reagents during synthesis can be a cause. | 1. Racemization primarily occurs during the coupling of amino acids. Use of appropriate coupling reagents and conditions during synthesis is critical. Standard TFA cleavage is not generally reported to cause significant racemization of stable amino acids. |
Data Presentation: Comparison of Cleavage Cocktails
The choice of cleavage cocktail is critical for achieving high yield and purity. The following table summarizes common cleavage cocktails and their applications. While specific quantitative data for D-Glu peptides is limited in the literature, these cocktails are generally applicable.
Table 1: Common Cleavage Cocktails for Solid-Phase Peptide Synthesis
| Reagent Cocktail | Composition (v/v/w) | Primary Application & Remarks |
| TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%) | A general-purpose, low-odor cocktail suitable for many peptides. TIS is an effective scavenger for carbocations. |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%) | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3] |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | An "odorless" alternative to cocktails containing thiols, suitable for peptides with trityl-based protecting groups.[3] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), Dimethylsulfide (DMS, 2%), Ammonium Iodide (1.5%) | Specifically designed to prevent the oxidation of methionine residues.[3] |
| HFIP/DCM | Hexafluoroisopropanol (HFIP), Dichloromethane (DCM) (e.g., 1:4 v/v) | A mild cleavage reagent for highly acid-labile resins like 2-chlorotrityl, allowing for the cleavage of fully protected peptides with minimal racemization.[4] |
| Dilute TFA in DCM | 1-2% TFA in Dichloromethane (DCM) | Used for cleavage from very acid-sensitive resins like 2-chlorotrityl to obtain protected peptide fragments. |
Experimental Protocols
Protocol 1: General Procedure for Cleavage of a D-Glu Containing Peptide from Wang Resin
This protocol is a general guideline and should be optimized for each specific peptide. A small-scale trial cleavage is highly recommended.
-
Resin Preparation:
-
Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Prepare the desired cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O 95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual acid.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity by reverse-phase HPLC (RP-HPLC) and confirm the identity by mass spectrometry.
-
Visualizations
Caption: General workflow for peptide cleavage from solid support.
Caption: Troubleshooting logic for optimizing peptide cleavage.
References
dealing with solubility issues of Fmoc-D-Glu-OH derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Fmoc-D-Glu-OH and its derivatives during chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of Fmoc-amino acids important in peptide synthesis?
The solubility of Fmoc-amino acids in organic solvents is a critical factor for efficient peptide coupling in Solid-Phase Peptide Synthesis (SPPS).[1] Inadequate solubility can lead to poor reaction kinetics, incomplete coupling, and the formation of deletion sequences, which ultimately affects the purity and yield of the final peptide.[1] Ideally, the protecting group on an amino acid should enhance its solubility in most organic solvents.[2]
Q2: What are the common solvents used to dissolve this compound and its derivatives?
Dimethylformamide (DMF) has traditionally been the solvent of choice for SPPS.[3] However, due to health concerns, its use is becoming restricted.[3] A common derivative, Fmoc-D-Glu(OtBu)-OH, is soluble in DMF.[4] Dimethyl sulfoxide (B87167) (DMSO) is another effective solvent, with this compound and Fmoc-D-Glu(OtBu)-OH showing good solubility at 100 mg/mL, though sonication may be necessary.[5][6] Newer, greener solvents like PolarClean and γ-valerolactone are also emerging as viable alternatives, with many Fmoc-amino acids demonstrating high solubility in them.[3][7]
Q3: How does the side-chain protecting group affect the solubility of Fmoc-Glu-OH derivatives?
The side-chain protecting group plays a crucial role in the solubility of Fmoc-amino acids. For glutamic acid, the tert-butyl (OtBu) ester, as in Fmoc-Glu(OtBu)-OH, is commonly used.[8] This protecting group not only prevents side reactions but also enhances stability and solubility.[9] For other amino acids that are notoriously difficult to dissolve, such as asparagine and glutamine, protecting the side-chain amide with a trityl (Trt) group significantly improves their solubility in solvents like DMF.[8]
Q4: Can this compound be used in peptide synthesis without a side-chain protecting group?
While it is possible to use this compound without a side-chain protecting group, it is generally not recommended for standard Fmoc-based SPPS. The unprotected carboxylic acid side chain can lead to side reactions during the coupling steps. The use of a side-chain protecting group, such as tert-butyl (OtBu), is standard practice to prevent these unwanted reactions.[10][11]
Q5: Are there strategies to work with "difficult" or aggregation-prone peptide sequences containing glutamic acid?
Yes, for challenging sequences that are prone to aggregation, incorporating a pseudoproline dipeptide, such as Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, can be an effective strategy.[9] The pseudoproline moiety introduces a "kink" in the peptide backbone, which disrupts the hydrogen bond networks that lead to aggregation and improves solubility.[9]
Troubleshooting Guide
This guide provides a step-by-step approach to addressing solubility issues with this compound derivatives during your experiments.
Problem: The this compound derivative is not dissolving in the chosen solvent.
Step 1: Verify the Derivative and Solvent
-
Unprotected this compound: This compound has a free carboxylic acid on its side chain, which can limit its solubility in some organic solvents.
-
Protected Fmoc-D-Glu(OtBu)-OH: This is the more commonly used derivative in SPPS and generally has better solubility in standard solvents like DMF.[4]
-
Solvent Choice: While DMF is a common choice, consider using DMSO, which has been shown to be effective, especially with the aid of sonication.[5][6] For a greener alternative, PolarClean has demonstrated excellent solubility for a wide range of Fmoc-amino acids.[3]
Step 2: Employ Physical Methods to Aid Dissolution
-
Sonication: Place the vial containing the amino acid and solvent in an ultrasonic bath. This can help break up solid particles and enhance dissolution.[5][6]
-
Vortexing: Vigorous mixing can also aid in dissolving the compound.
-
Gentle Warming: In some cases, gentle warming of the solvent may improve solubility. However, be cautious, as excessive heat can potentially degrade the compound.
Step 3: Consider Solvent Mixtures
-
If the derivative is not dissolving in a single solvent, a mixture of solvents may be effective. For instance, a combination of DMF and dichloromethane (B109758) (DCM) is sometimes used.
Step 4: Evaluate the Purity and Age of the Reagents
-
Hygroscopic Solvents: Solvents like DMSO can absorb moisture from the air, which can negatively impact the solubility of the product.[5][6] Using a fresh, unopened bottle of the solvent is recommended.[5][6]
-
Compound Integrity: Ensure that the this compound derivative has been stored correctly (typically at -20°C for long-term storage) and has not degraded.[5][6]
Problem: Precipitation is observed during the coupling reaction.
Step 1: Re-evaluate the Amino Acid Concentration
-
The concentration of the Fmoc-amino acid in the coupling reaction may be too high, leading to precipitation. Try reducing the concentration if the experimental protocol allows.
Step 2: Check for Incompatibilities with Coupling Reagents
-
While uncommon with standard coupling reagents, ensure that there are no known incompatibilities between your chosen this compound derivative and the activation agents (e.g., HBTU, HATU) or bases (e.g., DIPEA) being used.
Step 3: Investigate Potential On-Resin Aggregation
-
If the peptide chain being synthesized is growing, the insolubility may be due to the aggregation of the peptide on the solid support rather than the Fmoc-amino acid itself. This is a common issue with "difficult" sequences.[9]
-
Solution: Consider the use of pseudoproline dipeptides or other aggregation-disrupting strategies if you suspect on-resin aggregation.[9]
Quantitative Data
Table 1: Solubility of this compound and a Key Derivative
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 100 mg/mL (270.73 mM) | Ultrasonic assistance may be needed.[5] |
| Fmoc-D-Glu(OtBu)-OH | DMSO | 100 mg/mL (235.03 mM) | Ultrasonic assistance may be needed.[6] |
| Fmoc-D-Glu(OtBu)-OH | DMF | 1 mmole in 2 ml | Clearly soluble.[4] |
Experimental Protocols
Protocol: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol outlines the manual synthesis of a peptide containing a D-glutamic acid residue on a Rink Amide resin.[10]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Glu(OtBu)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-D-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 10. benchchem.com [benchchem.com]
- 11. advancedchemtech.com [advancedchemtech.com]
Technical Support Center: Cleavage of D-Glu Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the impact of scavengers on the cleavage of peptides containing D-Glutamic acid (D-Glu).
Frequently Asked Questions (FAQs)
Q1: Do D-Glu containing peptides require different cleavage conditions than L-Glu peptides?
A1: No. The side-chain chemistry of D-Glutamic acid is identical to that of its natural L-isomer. Therefore, the same protecting groups (most commonly tert-butyl, OtBu) are used, and the same considerations for scavengers apply. The primary side reaction of concern during trifluoroacetic acid (TFA) cleavage is the same for both isomers.
Q2: What is the primary side reaction involving the Glu side chain during TFA cleavage?
A2: The main side reaction is the re-alkylation of the deprotected γ-carboxyl group by carbocations generated during cleavage. When using the common Fmoc-Glu(OtBu)-OH building block, the OtBu protecting group is cleaved by TFA, generating a reactive tert-butyl cation (t-butyl⁺). This cation can then re-attach to the nucleophilic carboxylate of the Glu side chain, resulting in a peptide with an undesired +56 Da mass addition.[1]
Q3: Why are scavengers essential when cleaving peptides containing Glu(OtBu)?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" reactive carbocations, such as the t-butyl cation.[2] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive residues like Glu, Trp, Met, and Cys. Insufficient or improper scavengers are a primary cause of low purity and the formation of alkylated side products.
Q4: What is pyroglutamate (B8496135) formation and is it a concern during cleavage?
A4: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid or glutamine residue to form a lactam. This is generally a greater concern during peptide synthesis (coupling steps) or with the final deprotected peptide under certain pH conditions, rather than during the highly acidic TFA cleavage step itself.[3][4] However, to minimize this risk if Glu is at the N-terminus, it is advisable to avoid adding water to the cleavage cocktail.[2] The use of the OtBu protecting group on the Glu side chain effectively prevents this side reaction during synthesis.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of D-Glu containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide yield after cleavage and precipitation. | 1. Incomplete Cleavage: The peptide has not been fully cleaved from the resin. 2. Peptide Re-attachment: Nucleophilic residues (e.g., C-terminal Trp, not Glu) have re-attached to the resin linker. 3. Peptide Solubility: The peptide is soluble or partially soluble in the precipitation solvent (e.g., cold diethyl ether). | 1. Extend Cleavage Time: Increase the cleavage time to 3-4 hours and re-cleave the resin with a fresh cocktail.[6] 2. Use Appropriate Scavengers: For peptides with C-terminal Trp or Met, ensure the cocktail contains scavengers like 1,2-ethanedithiol (B43112) (EDT) to prevent re-attachment.[7] 3. Check Supernatant: After centrifugation, carefully collect the ether supernatant and evaporate it to see if the peptide is present. If so, try precipitating with a different solvent like methyl t-butyl ether (MTBE) or at a lower temperature. |
| Mass spectrometry shows an unexpected peak at [M+56]. | t-Butylation: This is a classic sign of tert-butylation of one or more residues. The t-butyl cations from the Glu(OtBu) protecting group (or other t-Bu protected residues) have reacted with the peptide. | Optimize Scavenger Cocktail: The scavenger cocktail is insufficient to quench all the generated carbocations. • Increase Scavenger Concentration: Ensure scavengers like triisopropylsilane (B1312306) (TIS) and water are present in sufficient quantities (e.g., TFA/TIS/H₂O 95:2.5:2.5). • Use a More Robust Cocktail: For peptides with multiple t-Bu groups, a stronger cocktail like Reagent K is recommended.[8] |
| Multiple unexpected peaks or broad peaks on HPLC. | 1. Incomplete Deprotection: Side-chain protecting groups on other residues (e.g., Arg(Pbf)) may not be fully removed. 2. Oxidation: Methionine or Cysteine residues may have been oxidized. 3. General Side Reactions: Multiple side reactions occurred due to a poorly matched cleavage cocktail for the peptide's overall composition. | 1. Increase Cleavage Time: Some protecting groups, like Arg(Pbf), may require longer cleavage times (up to 4 hours).[7] 2. Prevent Oxidation: Use a cocktail containing a reducing scavenger like 1,2-ethanedithiol (EDT) and consider performing the cleavage under a nitrogen atmosphere.[9] 3. Select a Universal Cocktail: Use a comprehensive cocktail like Reagent K, which is designed to protect a wide range of sensitive residues.[10] |
Data Presentation: Common Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below is a summary of common cocktails used in Fmoc-based synthesis.
| Reagent Name | Composition (v/v/w) | Primary Application & Scavenger Function |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95 : 2.5 : 2.5) | A standard, low-odor cocktail for peptides without highly sensitive residues. TIS scavenges carbocations, and water suppresses t-butylation.[9] |
| Reagent B | TFA / Phenol / Water / TIS (88 : 5 : 5 : 2) | An "odorless" alternative to thiol-containing cocktails. Good for peptides with Trt-protected Cys, His, Asn, or Gln.[10] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A "universal" and highly effective cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, Tyr, and Arg. EDT is a potent reducing scavenger.[8][10] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2) | Excellent for peptides containing Arg(Pmc/Mtr) protecting groups, which are difficult to cleave. Thioanisole accelerates deprotection.[10] |
Visualizations: Mechanisms and Workflows
Mechanism of Glu Side-Chain Alkylation and Scavenging
The following diagram illustrates the critical role of scavengers in preventing the t-butylation of the deprotected Glutamic acid side chain during TFA cleavage.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
double coupling protocol for sterically hindered amino acids
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the .
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing sterically hindered amino acids.
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | The amino acid being coupled is sterically bulky (e.g., Aib, Val, Ile, or has a bulky protecting group like Arg(Pbf)).[1] | 1. Switch to a more potent coupling reagent: Standard carbodiimide (B86325) reagents like DCC/DIC may be inefficient. Consider using HATU, HCTU, or COMU.[2] For extremely difficult couplings, reagents that generate amino acid fluorides (e.g., TFFH) can be effective.[3][4]2. Perform a double coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[2][5] This is a highly effective method to drive the reaction to completion.[3]3. Increase reagent concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can increase the probability of successful coupling.[6]4. Extend reaction time: For single couplings, increasing the reaction time from 1-2 hours to 4-24 hours can improve yields, though double coupling often yields purer crude product.[1][2]5. Elevate the temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate, but be cautious of potential side reactions like racemization.[2] |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling of a sterically hindered amino acid in the sequence. | This is often a direct result of low coupling efficiency. Implementing a double coupling protocol, especially for the challenging residue, is the primary solution to minimize deletion sequences.[6] A ninhydrin (B49086) (Kaiser) test after the first coupling can help determine if a second coupling is necessary.[3][7] |
| Racemization | Use of aggressive activation methods or elevated temperatures. | While potent coupling reagents are necessary, some can increase the risk of racemization.[8] Additives like HOBt, HOAt, or Oxyma Pure can suppress racemization.[4] Use the weakest base necessary for activation, as strong bases can promote racemization. If using elevated temperatures, monitor for epimerization. |
| Side Reactions (e.g., Aspartimide Formation, Diketopiperazine Formation) | Sequence-dependent issues exacerbated by difficult couplings. | Aspartimide Formation: For sequences containing Asp-Gly or Asp-Ser, consider using protecting groups designed to minimize this side reaction.[2] Be cautious with strong bases like DBU.Diketopiperazine Formation: This is common at the dipeptide stage. Using a 2-chlorotrityl chloride resin can help mitigate this due to its steric bulk.[2] |
| Peptide Aggregation | The growing peptide chain, especially with hydrophobic residues, forms secondary structures that hinder further reactions.[9][10] | 1. Use "difficult sequence" protocols: Add chaotropic salts (e.g., LiCl) to the coupling mixture or use solvents with better solvating properties like NMP instead of DMF.[2][10]2. Incorporate backbone protection: Use pseudoproline dipeptides or Dmb/Hmb protected amino acids to disrupt secondary structure formation.[10] |
Frequently Asked Questions (FAQs)
Q1: When should I consider using a double coupling protocol?
A double coupling protocol is recommended in several situations:
-
Sterically Hindered Amino Acids: When incorporating bulky amino acids such as Arginine (especially with its Pbf protecting group), Valine, Isoleucine, or other α,α-disubstituted amino acids.[1][9]
-
Proline-Containing Peptides: The amino acid immediately following a Proline residue can be difficult to couple due to the secondary amine nature of proline.[6]
-
Repetitive Sequences: When coupling multiple identical amino acids in a row (e.g., a poly-Alanine tract), as this can lead to aggregation and incomplete coupling.[6]
-
Failed Single Coupling: If a monitoring test (like the Kaiser test) indicates an incomplete reaction after a standard single coupling.[3][7]
Q2: My standard coupling protocol with DIC is failing for a hindered residue. What should I do?
Standard carbodiimide reagents like DIC are often not potent enough for sterically demanding couplings.[8] It is highly recommended to switch to a more powerful onium-salt-based coupling reagent such as HATU, HCTU, or COMU, which are generally more effective.[2] If the coupling is still incomplete, implementing a double coupling with the new reagent is the next logical step.[3]
Q3: Is it better to perform a long single coupling or a double coupling?
While extending the reaction time for a single coupling is an option, a double coupling strategy often results in a cleaner crude peptide sample with higher purity.[1] Repeating the coupling with fresh reagents is generally more effective at driving the reaction to completion than simply letting the initial reaction run for an extended period, during which the activated species can degrade.[7]
Q4: Can double coupling be used for the entire peptide sequence?
Yes, for particularly challenging sequences, a double coupling strategy can be applied for every amino acid in the sequence. This approach has been shown to yield a purer crude peptide, although it consumes twice the amount of amino acids and reagents.[1]
Q5: What are the key parameters to optimize in a double coupling protocol?
The key parameters include the choice of coupling reagent, the equivalents of amino acid and reagents used, pre-activation time, and reaction time for each coupling step. A typical protocol involves pre-activating the amino acid with the coupling reagent and a non-nucleophilic base before adding it to the resin.[3]
Quantitative Data Summary
The following table summarizes typical reagent equivalents and reaction times for standard versus double coupling protocols for a sterically hindered amino acid using a potent coupling reagent like HATU.
| Parameter | Standard Single Coupling | Double Coupling (per coupling) |
| Fmoc-Amino Acid (equiv.) | 3 - 5 | 4 |
| Coupling Reagent (e.g., HATU) (equiv.) | 2.9 - 4.9 | 3.9 |
| Base (e.g., DIPEA) (equiv.) | 6 - 10 | 8 |
| Reaction Time | 1 - 4 hours | 45 - 60 minutes |
| Total Reagent Consumption | 1x | 2x |
| Typical Outcome | May be incomplete for hindered residues | Higher crude purity and yield[1] |
Equivalents are relative to the resin loading capacity.
Experimental Protocols
Protocol 1: Standard Double Coupling for a Hindered Amino Acid (using HATU)
This protocol is for driving a difficult coupling reaction to completion on a solid-phase resin.
First Coupling:
-
Following the standard N-terminal Fmoc group deprotection on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]
-
Allow the pre-activation to proceed for 1-5 minutes.[3]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[3]
-
Wash the resin with DMF.
Second Coupling:
-
Repeat steps 2 through 5 with a fresh solution of activated amino acid and reagents.[3]
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[3]
-
Perform a qualitative test (e.g., Ninhydrin/Kaiser test) to confirm the completion of the coupling. A negative result (e.g., colorless beads for the Kaiser test) indicates a successful coupling.[3][7]
Mandatory Visualizations
Caption: Workflow for the double coupling of a sterically hindered amino acid.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Monitoring Fmoc-D-Glu-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for monitoring the completion of Fmoc-D-Glu-OH coupling reactions in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the completion of an this compound coupling reaction?
The two primary methods for monitoring the completion of the this compound coupling reaction are qualitative colorimetric tests and quantitative chromatographic analysis.
-
Qualitative Colorimetric Tests: The most common method is the Kaiser test (or ninhydrin (B49086) test) , which detects the presence of free primary amines on the peptide-resin.[1][2] A negative test (the resin beads remain yellow or colorless) indicates that the coupling reaction is complete.
-
Quantitative Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) of a small, cleaved sample of the peptide-resin provides a more detailed and quantitative assessment of the reaction's success.[3] This method can identify the presence of the desired product as well as any unreacted starting material or byproducts.
Q2: Is the Kaiser test reliable for monitoring this compound coupling?
The Kaiser test is generally a reliable and sensitive method for detecting the free primary amine of the growing peptide chain after the deprotection step and for confirming its absence after the coupling of this compound.[1] However, it is important to be aware of its limitations:
-
False Positives: The Fmoc protecting group can be somewhat labile under the conditions of the Kaiser test, which involves heating in the presence of pyridine. This can lead to premature Fmoc removal and a "false positive" blue color, suggesting an incomplete reaction when it is actually complete.[1][4]
-
Secondary Amines: The Kaiser test is not reliable for N-terminal secondary amines, such as proline, which give a reddish-brown color that can be difficult to interpret.[1][4] For sequences involving proline, alternative tests like the isatin (B1672199) or chloranil (B122849) test are recommended.[1]
Q3: What is the most common side reaction to be aware of when coupling Fmoc-Glu(OtBu)-OH, and how can it be identified?
The most common side reaction involving an N-terminal glutamic acid residue is the formation of pyroglutamate (B8496135) .[5][6][7] This occurs through an intramolecular cyclization of the N-terminal amine with the side-chain carboxyl group, resulting in a lactam.
-
Identification: This modification can be identified by mass spectrometry as a mass loss of 18 Da (the loss of a water molecule) from the expected mass of the peptide.[6] The formation of pyroglutamate will also block any subsequent N-terminal sequencing.
-
Prevention: To minimize pyroglutamate formation, it is advisable to use efficient coupling conditions to accelerate the acylation of the N-terminal glutamic acid.[5]
Q4: Does the use of the D-enantiomer of glutamic acid introduce any specific challenges?
Currently, there is no widely documented evidence to suggest that the use of Fmoc-D -Glu(OtBu)-OH presents unique side reactions or monitoring challenges compared to its L-counterpart under standard SPPS conditions. The general principles of monitoring for complete coupling and being aware of potential side reactions like pyroglutamate formation apply equally. The tert-butyl (OtBu) protecting group on the side chain is robust and stable to the basic conditions used for Fmoc removal.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the monitoring of this compound coupling reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test (Blue Beads) After Coupling | 1. Incomplete Coupling: Steric hindrance from the bulky Fmoc and OtBu groups can slow down the reaction.[6] 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the N-terminal amine. 3. Reagent Degradation: The coupling reagents or solvents may be of poor quality or have degraded. 4. False Positive: Premature deprotection of the Fmoc group during the test.[1][4] | 1. Recouple: Perform a second coupling step with fresh reagents.[1] 2. Change Coupling Reagents: Switch to a more potent activating agent like HATU or HCTU.[6] 3. Modify Solvent System: Use a solvent mixture like DMF/DCM to improve resin swelling and disrupt aggregation.[2] 4. Extend Reaction Time: Increase the coupling time to allow the reaction to proceed to completion.[6] 5. Perform Capping: If recoupling is unsuccessful, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[1] |
| Ambiguous or Faintly Positive Kaiser Test | 1. Nearly Complete Coupling: A small percentage of unreacted amines may remain. 2. Subjective Interpretation: The color change can sometimes be difficult to interpret accurately. | 1. Extend Coupling Time: Allow the reaction to proceed for a longer duration. 2. Recouple or Cap: Depending on the importance of the peptide's purity, either perform a second coupling or cap the unreacted amines.[1] 3. Confirm with HPLC: For critical syntheses, cleave a small portion of the resin and analyze the peptide by HPLC to quantify the extent of completion. |
| HPLC Analysis Shows a Deletion Sequence | Incomplete Coupling of this compound: The previous coupling step failed to go to completion, and the unreacted amine was coupled in a subsequent cycle. | Optimize Coupling Protocol: Review and optimize the coupling conditions for this compound. This may include using a higher excess of reagents, a more potent coupling agent, or extending the reaction time.[6] Always ensure a negative Kaiser test before proceeding to the next coupling step. |
| Unexpected Peak in HPLC with Mass Loss of 18 Da | Pyroglutamate Formation: The N-terminal glutamic acid has cyclized.[6][7] | Optimize N-terminal Coupling: If the glutamic acid is at the N-terminus, ensure rapid and efficient coupling to minimize the time the free N-terminal amine is exposed, which can promote cyclization. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This qualitative test detects the presence of free primary amines.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol (B145695).
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of a 0.001 M aqueous solution of KCN diluted to 100 mL with pyridine.
Procedure:
-
Collect a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Place the beads in a small glass test tube.
-
Thoroughly wash the resin beads with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Color | Interpretation |
| Intense Blue/Purple | Positive Result: Free primary amines are present, indicating an incomplete coupling reaction. |
| Yellow/Colorless | Negative Result: No free primary amines are present, indicating a successful coupling reaction. |
| Brownish-Red | Indicates the presence of an N-terminal proline. |
Protocol 2: General Procedure for On-Resin Coupling Monitoring by HPLC
This protocol provides a general guideline for the quantitative analysis of coupling reaction completion.
Procedure:
-
Sample Collection: After the coupling reaction, take a small aliquot of the peptide-resin (5-10 mg).
-
Washing: Thoroughly wash the resin sample with DMF, followed by DCM, and then dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1-2 hours to cleave the peptide from the resin.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Sample Preparation for HPLC: Dissolve the dried peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
HPLC Analysis: Analyze the sample using reverse-phase HPLC (RP-HPLC).
Typical HPLC Parameters (to be optimized for the specific peptide):
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.
-
Detection: UV detection at 214 nm and 280 nm.
Data Interpretation:
Compare the chromatogram of the sample to a reference standard of the correctly synthesized peptide if available. The presence of a peak corresponding to the uncoupled peptide indicates an incomplete reaction. The peak areas can be used to quantify the percentage of completion.
Visualizations
Caption: Workflow for monitoring this compound coupling completion.
Caption: Troubleshooting logic for a positive Kaiser test result.
References
- 1. peptide.com [peptide.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 5. mesalabs.com [mesalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Capping After Fmoc-D-Glu-OH Coupling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the capping of unreacted amines, a critical step in solid-phase peptide synthesis (SPPS), particularly after a potentially challenging Fmoc-D-Glu-OH coupling. Incomplete coupling reactions can lead to deletion sequences, which are often difficult to separate from the target peptide. Capping acetylates these unreacted N-terminal amines, rendering them inert in subsequent coupling cycles.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the capping step.
Issue 1: Positive Kaiser Test After Capping
-
Question: I've performed the capping step after coupling this compound, but the Kaiser test is still positive (blue beads). What should I do?
-
Answer: A positive Kaiser test indicates the presence of free primary amines on the resin. This suggests that the capping reaction was incomplete.
-
Possible Cause 1: Inefficient Capping Reagents. Capping solutions, typically containing acetic anhydride (B1165640) and a base like pyridine (B92270) or diisopropylethylamine (DIEA) in a solvent such as N,N-Dimethylformamide (DMF), can degrade over time.
-
Solution 1: Always use freshly prepared capping solutions.[2][3] If the problem persists, consider increasing the concentration or equivalents of the capping reagents.
-
Possible Cause 2: Steric Hindrance or Aggregation. The peptide sequence, especially after coupling a bulky residue like this compound, might be aggregating, preventing the capping reagents from accessing all unreacted amines.[4]
-
Solution 2: Repeat the capping procedure.[5] If aggregation is suspected, consider washing the resin with a different solvent (e.g., NMP, DMSO) to disrupt secondary structures before repeating the capping step.[4]
-
Possible Cause 3: Insufficient Reaction Time. The standard 30-minute reaction time may not be sufficient for difficult sequences.
-
Solution 3: Increase the capping reaction time to 45-60 minutes and ensure gentle agitation throughout the process.[2]
-
Issue 2: Low Yield of Final Peptide Product
-
Question: My final peptide yield is lower than expected, and I suspect issues with capping. How can this be addressed?
-
Answer: Low yield can be a result of incomplete coupling, which, if not properly capped, leads to a higher proportion of truncated, capped sequences that are separated during purification.
-
Possible Cause: Incomplete coupling of this compound.
-
Solution: Before proceeding to the capping step, ensure the coupling reaction has gone to completion. Perform a Kaiser test after the coupling step. If it is positive, a second coupling should be performed.[4] Only after a negative or very faint Kaiser test should you proceed with Fmoc deprotection of the newly added amino acid. Capping is typically performed if a positive Kaiser test persists after a second coupling attempt.[4]
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after capping | Degraded capping reagents | Prepare fresh capping solution immediately before use.[2][3] |
| Peptide aggregation/Steric hindrance | Repeat the capping step.[5] Consider solvent washes (NMP, DMSO) to disrupt aggregation.[4] | |
| Insufficient reaction time | Extend capping time to 45-60 minutes with agitation.[2] | |
| Low final peptide yield | Inefficient coupling prior to capping | Perform a double coupling for difficult residues like this compound before deciding to cap.[4] |
| Side reaction with His-containing peptides | Acetic anhydride can cause a side reaction with Histidine. | Be aware of potential side reactions when using acetic anhydride with peptides containing Histidine.[6] |
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of the capping step in SPPS?
-
A1: The capping step is designed to block any free amino groups that did not react during the coupling step.[1] This is achieved by acetylation, which prevents these unreacted chains from participating in future coupling steps, thus minimizing the formation of deletion sequence impurities.[1][7] This can also simplify the purification of the final peptide.[4]
-
-
Q2: When should I perform a capping step?
-
A2: Capping is recommended when a qualitative test, like the Kaiser test, indicates that a significant number of unreacted amines remain after a coupling reaction, especially after a second coupling attempt has been made.[4] It is particularly useful for difficult couplings or when synthesizing long peptides where purity is paramount.
-
-
Q3: What are the standard reagents for capping?
-
A3: The most common capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or DIEA, in a solvent like DMF.[1]
-
-
Q4: Are there alternatives to acetic anhydride for capping?
-
Q5: Can the capping procedure cause side reactions?
-
A5: Yes. For example, using acetic anhydride in the synthesis of a peptide containing Histidine can lead to an unexpected chain-terminating side reaction.[6] Additionally, prolonged exposure to the basic conditions of some capping mixtures can potentially lead to premature Fmoc deprotection on the newly coupled amino acid.[10]
-
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes the standard procedure for capping unreacted primary amines on the resin.
Reagents:
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
Pyridine or Diisopropylethylamine (DIEA)
-
Capping Solution: A common mixture is Ac₂O/Pyridine/DMF. A ratio of 1:1:3 (v/v/v) can be used.[11] Alternatively, a solution of acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents) in DMF can be prepared.[5]
Procedure:
-
After the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.[1]
-
Prepare the capping solution fresh.
-
Add the capping solution to the resin-containing reaction vessel, ensuring the resin is fully suspended.
-
Agitate the mixture gently at room temperature for 30 minutes.[5]
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents and byproducts.[1]
-
Perform a Kaiser test (see Protocol 2) to confirm the absence of free amines. If the test is positive, repeat the capping procedure.[5]
Protocol 2: Kaiser Test for Free Primary Amines
The Kaiser test is a sensitive qualitative colorimetric assay to detect free primary amines.[12]
Reagents:
-
Solution A: Potassium cyanide (KCN) in water (e.g., 65 mg in 100 mL), diluted 1:50 in pyridine.
-
Solution B: Ninhydrin (5 g) in ethanol (B145695) or butanol (100 mL).[12]
-
Solution C: Phenol (80 g) in butanol (20 mL).[12]
-
Ethanol for washing.
Procedure:
-
Remove a small sample of resin beads (10-15 beads) from the reaction vessel.[4]
-
Place the beads in a small glass test tube.
-
Wash the beads with ethanol 3 times.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[12]
-
Heat the test tube at 100-120°C for 5 minutes.[13]
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amines Present): An intense blue or purple color.[12]
-
Negative Result (No Free Amines): The beads remain their original color, and the solution is yellow or colorless.
-
Visualizations
Caption: Experimental workflow for coupling and capping.
Caption: Troubleshooting decision tree for a positive Kaiser test.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemistry - Why does capping after each coupling in Solid phase peptide synthesis improve the results? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 11. mesalabs.com [mesalabs.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. chempep.com [chempep.com]
Technical Support Center: Fmoc-D-Glu(OtBu)-OH Stability and Side Reactions
Welcome to the technical support center for the use of Fmoc-D-Glu(OtBu)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues related to base choice and side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for Fmoc deprotection of Fmoc-D-Glu(OtBu)-OH, and what are their primary differences?
A1: The most common bases for Fmoc deprotection in solid-phase peptide synthesis (SPPS) are piperidine (B6355638), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and combinations of a secondary amine with DBU (e.g., piperazine (B1678402)/DBU).
-
Piperidine: Typically used as a 20% solution in DMF, it is the most common and well-established base for Fmoc removal. It acts as a secondary amine to cleave the Fmoc group and scavenge the resulting dibenzofulvene (DBF) byproduct.
-
DBU: A stronger, non-nucleophilic base, DBU is used in lower concentrations (e.g., 2% in DMF). It can lead to faster deprotection but does not scavenge the DBF, which can lead to side reactions if a scavenger is not present.
-
Piperazine/DBU: This combination offers a rapid and efficient deprotection, with piperazine acting as the nucleophile to scavenge the DBF.
Q2: What are the primary side reactions to be aware of when using a base to deprotect Fmoc-D-Glu(OtBu)-OH?
A2: The main side reactions of concern are:
-
Pyroglutamate (B8496135) (lactam) formation: This is an intramolecular cyclization of the N-terminal glutamic acid residue to form a five-membered lactam ring. This is a significant issue, especially when glutamic acid is at the N-terminus of a peptide.[1]
-
Racemization: The chiral integrity of the D-glutamic acid can be compromised under basic conditions, leading to the formation of the L-enantiomer. This occurs via the formation of a planar enolate intermediate.
-
Diketopiperazine (DKP) formation: If Fmoc-D-Glu(OtBu)-OH is the second amino acid in a dipeptide, intramolecular cyclization can occur to form a DKP, cleaving the dipeptide from the resin.
Q3: How does the choice of base affect the rate of these side reactions?
A3: Generally, stronger bases and longer exposure times to basic conditions can increase the rate of side reactions. DBU, being a stronger base than piperidine, can accelerate pyroglutamate formation and potentially increase the risk of racemization if not used under carefully controlled conditions. However, for some applications, DBU has been shown to reduce epimerization compared to piperidine.[2]
Q4: Is the OtBu protecting group on the side chain stable to the bases used for Fmoc deprotection?
A4: Yes, the tert-butyl (OtBu) protecting group on the side chain of glutamic acid is stable to the basic conditions used for Fmoc deprotection, such as piperidine and DBU.[3][4] It is an acid-labile protecting group, typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide Due to Pyroglutamate Formation
Symptoms:
-
Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide minus 18 Da (loss of H₂O).
-
HPLC analysis shows a major impurity peak, often eluting close to the main product.
Root Causes and Solutions:
| Root Cause | Solution |
| Prolonged exposure to base during Fmoc deprotection. | Reduce the deprotection time to the minimum required for complete Fmoc removal. Monitor the deprotection reaction to optimize the time. |
| High basicity of the deprotection reagent. | Consider using a milder base or a lower concentration of the base. For example, if using 20% piperidine, try reducing the concentration or the deprotection time. If using DBU, ensure the concentration is low (e.g., 2%). |
| N-terminal glutamic acid is particularly susceptible. | If the peptide design allows, consider synthesizing the peptide with an additional N-terminal residue that can be cleaved off later. Alternatively, couple the subsequent amino acid immediately after deprotection to minimize the time the free N-terminal amine is exposed to basic conditions. |
| Elevated temperature during deprotection. | Ensure the deprotection step is carried out at room temperature. |
Issue 2: Presence of Diastereomeric Impurities (Racemization)
Symptoms:
-
Chiral HPLC analysis shows the presence of the L-Glu enantiomer.
-
Broad peaks in the HPLC chromatogram of the purified peptide.
-
Reduced biological activity of the final peptide.
Root Causes and Solutions:
| Root Cause | Solution |
| Strongly basic conditions. | Use the mildest basic conditions possible for deprotection. While DBU is a strong base, some studies suggest it can lead to less epimerization than piperidine in certain contexts.[2] Careful optimization is required. |
| Prolonged activation time during coupling. | Minimize the pre-activation time of the incoming amino acid. Use in-situ activation methods where the coupling reagent is added to the mixture of the amino acid and the resin. |
| High temperature during coupling. | Perform the coupling reaction at room temperature or below. |
| Choice of coupling reagents. | Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or OxymaPure. |
Quantitative Data Summary
The following table summarizes kinetic data for Fmoc deprotection with different bases. While this data is not specific to Fmoc-D-Glu-OH, it provides a general comparison of the reaction rates.
| Deprotection Reagent | Half-life (t₁/₂) | Notes |
| 20% Piperidine in DMF | ~7 seconds | Standard and widely used. |
| 5% Piperazine + 1% DBU in DMF | ~7 seconds | A faster alternative to piperidine alone. |
| 5% Piperazine + 2% DBU in DMF | ~4 seconds | Offers very rapid deprotection.[6] |
Note: Faster deprotection times can be beneficial in reducing the overall exposure of the peptide to basic conditions, which may help to minimize side reactions. However, the increased basicity of DBU-containing reagents requires careful optimization to avoid exacerbating base-catalyzed side reactions.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Fmoc-D-Glu(OtBu)-OH on Solid Support
Materials:
-
Peptide-resin with N-terminal Fmoc-D-Glu(OtBu)-OH
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitate the resin for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
The resin is now ready for the next coupling step.
Protocol 2: HPLC Analysis of Pyroglutamate Formation
Objective: To quantify the amount of pyroglutamate side product in a cleaved peptide sample.
Materials:
-
Crude peptide cleaved from the resin
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (optional, for peak identification)
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto the HPLC system.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
Identify the peaks corresponding to the desired peptide and the pyroglutamate-containing peptide. The pyroglutamate-containing peptide will have a mass of 18 Da less than the desired product and may have a slightly different retention time.
-
Quantify the relative amounts of the desired product and the side product by integrating the peak areas.
Visualizations
Caption: A simplified workflow for the Fmoc deprotection and coupling cycle in SPPS.
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
Caption: A logical workflow for troubleshooting common side reactions with Fmoc-D-Glu(OtBu)-OH.
References
- 1. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of Coupling Efficiency: Fmoc-D-Glu-OH vs. Fmoc-L-Glu-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coupling efficiency of Fmoc-D-Glu-OH and Fmoc-L-Glu-OH, two critical building blocks in solid-phase peptide synthesis (SPPS). While direct, head-to-head comparative studies on the coupling efficiency of these specific enantiomers are not extensively documented in peer-reviewed literature, this guide extrapolates from established principles of peptide chemistry and general studies on D-amino acid incorporation to provide a robust framework for researchers. The prevailing understanding is that under optimized, standard SPPS conditions, the coupling efficiencies of this compound and Fmoc-L-Glu-OH are largely comparable. The choice between them is therefore dictated by the desired stereochemistry of the final peptide rather than a significant difference in synthetic performance.
Factors Influencing Coupling Efficiency
The success of a coupling reaction in SPPS is multifactorial. For both this compound and its L-counterpart, efficiency is primarily governed by the reaction conditions rather than the inherent stereochemistry of the α-carbon. Key influencing factors are summarized below.
| Factor | Impact on Coupling Efficiency | Recommendations for Fmoc-D/L-Glu-OH |
| Coupling Reagents | The choice of activator is critical. High-efficiency reagents like HBTU, HATU, and HCTU are designed to minimize racemization and ensure rapid activation. | For sterically hindered couplings or to ensure maximal efficiency, HATU is often preferred. For standard couplings, HBTU or HCTU are highly effective for both D- and L-enantiomers. |
| Base | A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is essential to activate the carboxyl group without causing significant side reactions. | DIPEA is the most commonly used base. Use of 2-3 equivalents relative to the amino acid is a standard starting point. |
| Solvent | The solvent must swell the resin and solubilize the reagents. Dimethylformamide (DMF) is the most common, with N-Methyl-2-pyrrolidone (NMP) used for difficult sequences. | High-purity (peptide synthesis grade) DMF is crucial for both enantiomers to avoid amine contaminants that can terminate the peptide chain. |
| Reaction Time & Temperature | Longer reaction times and elevated temperatures can increase coupling completion but may also promote side reactions. | A standard coupling time of 30-60 minutes at room temperature is typically sufficient. For difficult couplings, extending the time to 2 hours or performing a double coupling is a common strategy. |
| Steric Hindrance | The steric environment of the N-terminus of the growing peptide chain can impact the approach of the incoming activated amino acid. | While a D-amino acid coupling to an L-peptide chain creates a diastereomeric interaction, modern high-efficiency coupling reagents generally overcome any minor kinetic differences. No significant difference in efficiency is typically observed for single D-amino acid incorporations. |
| Side-Chain Protection | The side-chain carboxyl group of glutamic acid must be protected (e.g., with OtBu) to prevent side reactions. | The choice of protecting group (e.g., tert-Butyl) is standard for both enantiomers and is critical for preventing side-chain acylation and aspartimide formation. |
Experimental Protocols
The following provides a generalized, yet detailed, protocol for the manual coupling of either Fmoc-D-Glu(OtBu)-OH or Fmoc-L-Glu(OtBu)-OH during SPPS.
Standard Coupling Protocol for Fmoc-Glu(OtBu)-OH
-
Resin Preparation:
-
Start with Fmoc-protected Rink Amide resin (or other suitable resin).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-D-Glu(OtBu)-OH or Fmoc-L-Glu(OtBu)-OH and 3.95 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HBTU solution.
-
Allow the activation to proceed for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test or a Chloranil test to check for the presence of free primary amines.
-
A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary. For a recoupling, repeat steps 3 and 4.
-
-
Capping (Optional):
-
If a small percentage of unreacted amines remains, they can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships of the factors influencing coupling efficiency.
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Key factors influencing SPPS coupling efficiency.
Enhancing Peptide Stability: The Advantage of D-Glutamic Acid Incorporation
A comparative guide for researchers, scientists, and drug development professionals on the superior enzymatic stability of peptides containing D-glutamic acid versus their L-glutamic acid counterparts.
The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic stability of peptides featuring D-glutamic acid against those with L-glutamic acid, supported by experimental data and detailed protocols.
Superior Stability of D-Glutamic Acid Peptides: The Evidence
Incorporating D-amino acids, such as D-glutamic acid, into peptide sequences significantly enhances their resistance to enzymatic degradation.[1][2][3] This increased stability is attributed to the stereospecificity of proteases, which are evolved to recognize and cleave peptide bonds involving L-amino acids.[4] Peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer plasma half-life and improved bioavailability.[5][6]
Table 1: Comparative Stability of L-Amino Acid vs. D-Amino Acid Containing Peptides
| Peptide Type | Enzyme/Medium | Stability Metric | Result | Reference |
| L-Amino Acid Peptide | Trypsin | Antimicrobial Activity (MIC) | Lost activity at 5 mg/mL trypsin | [2] |
| D-Amino Acid Substituted Peptide | Trypsin | Antimicrobial Activity (MIC) | Maintained high activity at 10 mg/mL trypsin | [2] |
| L-Amino Acid Peptide | Human Serum | Half-life | Generally short (minutes to a few hours) | [5][8] |
| D-Amino Acid Substituted Peptide | Human Serum | Half-life | Significantly prolonged | [4][5] |
| Peptides with N-terminal amines | Cell Culture | Degradation | Almost entirely degraded by 48 hours | [9][10] |
| Peptides with modified termini | Cell Culture | Degradation | Significantly reduced degradation | [9][10] |
Experimental Protocols for Assessing Peptide Stability
To evaluate the enzymatic stability of peptides containing D-glutamic acid, a standardized in vitro assay can be performed. The following protocols outline the key steps for a comparative analysis using High-Performance Liquid Chromatography (HPLC).
Protocol 1: In Vitro Enzymatic Degradation Assay
This protocol details the steps to assess the stability of a peptide in the presence of a specific protease, such as trypsin.
1. Materials:
- Peptide stock solutions (L- and D-glutamic acid containing peptides) of known concentration (e.g., 10 mM in a suitable buffer).
- Protease solution (e.g., Trypsin at 0.2 mg/mL in reaction buffer).
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- Quenching solution (e.g., 1% Trifluoroacetic Acid (TFA) in acetonitrile).
- HPLC system with a C18 reverse-phase column.
2. Procedure:
- Prepare reaction mixtures by adding the peptide stock solution to the reaction buffer to a final concentration of 100 µM.
- Initiate the enzymatic reaction by adding the protease solution to the reaction mixture.
- Incubate the reaction mixtures at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding an equal volume of the quenching solution to the aliquot.
- Centrifuge the quenched samples to precipitate the enzyme.
- Analyze the supernatant by reverse-phase HPLC to quantify the remaining intact peptide.
Protocol 2: Serum Stability Assay
This protocol is designed to evaluate the stability of a peptide in a more physiologically relevant environment, such as human serum.
1. Materials:
- Peptide stock solutions.
- Human serum.
- Precipitating solution (e.g., acetonitrile (B52724) with 1% TFA).
- HPLC system with a C18 reverse-phase column.
2. Procedure:
- Pre-warm human serum to 37°C.
- Add the peptide stock solution to the pre-warmed serum to achieve the desired final concentration.
- Incubate the mixture at 37°C.
- At specified time intervals, collect aliquots of the serum-peptide mixture.
- Precipitate the serum proteins by adding three volumes of the cold precipitating solution.
- Vortex the samples and incubate at 4°C for 15 minutes.
- Centrifuge the samples at high speed to pellet the precipitated proteins.
- Analyze the supernatant using reverse-phase HPLC to determine the concentration of the intact peptide.
HPLC Analysis
For both protocols, the amount of remaining peptide is quantified by integrating the peak area corresponding to the intact peptide in the HPLC chromatogram.[11][12][13] The percentage of remaining peptide at each time point is calculated relative to the initial concentration at time zero. The half-life (t½) of the peptide can then be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the enzymatic stability of peptides.
Potential Signaling Pathways
While the primary advantage of D-glutamic acid incorporation is enhanced stability, it is also crucial to consider the potential biological activity of these modified peptides. L-glutamate is a key excitatory neurotransmitter that activates both ionotropic and metabotropic glutamate (B1630785) receptors, playing a critical role in numerous physiological processes.[14] Peptides containing D-glutamic acid could potentially interact with these or other receptors, possibly as antagonists or allosteric modulators, due to their altered stereochemistry. The prolonged presence of such peptides could lead to sustained modulation of signaling pathways.
The diagram below illustrates a generalized signaling pathway for metabotropic glutamate receptors (mGluRs), which could be a potential target for D-glutamic acid-containing peptides.
Conclusion
The substitution of L-glutamic acid with D-glutamic acid is a highly effective strategy for increasing the enzymatic stability of therapeutic peptides. This modification significantly enhances resistance to proteolytic degradation, a crucial factor for improving the pharmacokinetic profile of peptide-based drugs. The experimental protocols provided in this guide offer a robust framework for quantifying the stability of these modified peptides. Further investigation into the specific biological activities and signaling pathway interactions of D-glutamic acid-containing peptides will be essential for their successful development as novel therapeutics.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing D-Glutamic Acid Residues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in modern drug design. D-amino acids can significantly alter the conformational landscape of a peptide, leading to enhanced proteolytic stability, modified receptor affinity, and unique structural motifs. This guide provides an objective comparison of the conformational properties of peptides containing D-glutamic acid (D-Glu) versus their native L-glutamic acid (L-Glu) counterparts, supported by experimental data and detailed methodologies.
Impact on Secondary Structure: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the overall secondary structure of peptides in solution. As enantiomers, peptides composed entirely of D-amino acids are expected to exhibit a CD spectrum that is a mirror image of their L-amino acid counterparts. This principle is clearly demonstrated in studies of poly-glutamic acid.
A comparative analysis of poly(L-Glu) and poly(D-Glu) reveals this mirror-image relationship.[1] While both forms can adopt helical or random coil structures depending on the solution conditions, their chiroptical properties are inverted.
Table 1: Comparison of CD Spectral Features for Poly(L-Glu) and Poly(D-Glu) in a Random Coil Conformation
| Feature | Poly(L-Glu) | Poly(D-Glu) | Structural Implication |
| Minimum | ~198 nm | N/A | Characteristic of a random coil conformation for L-peptides. |
| Maximum | N/A | ~198 nm | The mirror-image maximum is characteristic of a D-peptide random coil. |
| Crossover | ~205 nm | ~205 nm | The point of zero ellipticity. |
Note: Data are based on representative spectra of poly-glutamic acid in a random coil state. The exact wavelengths can vary with experimental conditions.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be filtered and degassed.
-
Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter (e.g., Jasco J-815 or similar).
-
Data Acquisition:
-
Spectra are typically scanned from 190 to 260 nm at a scanning speed of 50 nm/min with a data pitch of 0.5 nm.
-
A quartz cuvette with a path length of 1 mm is used.
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
The instrument is continuously purged with nitrogen gas to prevent ozone formation.
-
-
Data Processing: A baseline spectrum of the buffer alone is subtracted from the peptide spectrum. The resulting ellipticity in millidegrees (mdeg) is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (mdeg) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.
-
Secondary Structure Estimation: The MRE values are used with deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.
Local Conformation and Turn Induction: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution information on the local conformation of each residue within a peptide. The incorporation of a D-amino acid has profound and predictable effects on local dihedral angles (φ, ψ), which in turn influences hydrogen bonding patterns and the types of secondary structures formed.
One of the most significant roles of D-amino acids in peptide structure is their strong propensity to induce β-turns, particularly Type I' and Type II' turns.[2] A D-residue at position i+1 of a turn, followed by a glycine (B1666218) at i+2, is a classic motif for a stable Type II' β-turn.[2][3] This is a direct consequence of the D-amino acid's preference for the top-right quadrant of the Ramachandran plot, a region that is sterically disfavored for L-amino acids (except glycine).
Table 2: Expected NMR Parameter Differences in a Model Peptide (Ac-Val-X-Gly-Leu-NH2) where X = L-Glu or D-Glu
| NMR Parameter | L-Glu Variant (Expected) | D-Glu Variant (Expected) | Rationale |
| Hα Chemical Shift (Glu) | Downfield shifted from random coil (if helical) | Upfield shifted from random coil | The Hα chemical shift is sensitive to the local backbone conformation (φ, ψ angles). |
| ³J(Hα, HN) Coupling Constant (Glu) | ~4-6 Hz (if helical) or ~7-9 Hz (if extended) | ~8-10 Hz | A larger coupling constant for D-Glu would be consistent with the φ angle required for a Type II' β-turn (~ +60°). |
| NOE: Val(HN) to Glu(HN) | Weak or absent | Strong | A strong sequential HN-HN Nuclear Overhauser Effect (NOE) is characteristic of a turn structure. |
| NOE: Val(Hα) to Gly(HN) | Weak or absent | Strong | A strong Hα(i) to HN(i+2) NOE is a hallmark of a β-turn, indicating a short distance between these protons. |
This table is illustrative and based on established principles of peptide NMR. Actual values depend on the specific peptide sequence and solution conditions.
Experimental Protocol: 2D NMR Spectroscopy for Peptide Conformational Analysis
-
Sample Preparation: The peptide is dissolved to a concentration of 1-5 mM in a suitable solvent (e.g., 90% H₂O / 10% D₂O or DMSO-d₆) with a known pH.
-
Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues. A mixing time of ~80 ms (B15284909) is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close (< 5 Å), which is crucial for determining 3D structure. Mixing times of 150-300 ms are common.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the backbone, with one peak for each NH group.
-
-
Resonance Assignment: The TOCSY spectra are used to trace the J-coupling connectivities within each amino acid's spin system. Sequential assignment (linking one residue to the next) is achieved by identifying NOEs between the Hα proton of residue i and the amide proton (HN) of residue i+1 in the NOESY spectrum.
-
Structural Restraint Generation:
-
Distance Restraints: NOE cross-peak intensities are classified as strong, medium, or weak, corresponding to upper distance bounds (e.g., <2.8 Å, <3.5 Å, and <5.0 Å, respectively).
-
Dihedral Angle Restraints: ³J(Hα, HN) coupling constants are measured and used in the Karplus equation to restrain the backbone φ angle.
-
-
Structure Calculation: The experimental restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
Exploring Conformational Space: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the conformational landscape available to a peptide. A key tool for analyzing these simulations is the Ramachandran plot, which maps the distribution of the backbone dihedral angles (φ, ψ). For L-amino acids, the most populated regions correspond to right-handed α-helices and β-sheets in the bottom-left and top-left quadrants, respectively.
Due to the inversion of chirality at the Cα atom, D-amino acids exhibit intrinsic conformational propensities that are the inverse of their L-enantiomers.[4] This means a D-Glu residue will preferentially populate the top-right and bottom-right quadrants of the Ramachandran plot, corresponding to left-handed helical and extended conformations.[4][5]
Table 3: Comparison of Conformational Preferences for L-Glu vs. D-Glu from MD Simulations
| Parameter | L-Glutamic Acid | D-Glutamic Acid |
| Favored φ, ψ Region | Bottom-Left (α-helical) & Top-Left (β-sheet) | Top-Right (left-handed helical) & Bottom-Right (extended) |
| Typical φ Angle | Negative values (e.g., -60° for α-helix) | Positive values (e.g., +60° for left-handed helix) |
| Typical ψ Angle | Negative or Positive values | Negative or Positive values (inverted from L-counterpart) |
| Favored Secondary Structure | Right-handed α-helix, β-sheet | Left-handed helix, Type I' and II' β-turns |
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
An initial 3D structure of the peptide (e.g., an extended or idealized helical conformation) is generated using software like PyMOL or Avogadro.
-
The peptide is placed in a periodic box of a chosen solvent (e.g., water, represented by models like TIP3P or SPC/E).
-
Counter-ions are added to neutralize the system.
-
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic potentials.
-
Energy Minimization: The initial system is energy-minimized to remove steric clashes and unfavorable contacts.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.
-
Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run in the NVT or NPT ensemble, during which the trajectory (atomic coordinates over time) is saved at regular intervals.
-
Analysis: The trajectory is analyzed to extract structural and dynamic information. This includes generating Ramachandran plots for specific residues, calculating Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), analyzing hydrogen bonds, and clustering conformations.
Visualizations
Experimental Workflow for Peptide Conformational Analysis
Caption: General workflow for peptide synthesis and conformational analysis.
Induction of a β-Turn by a D-Glu Residue
Caption: D-Glu promotes β-turn formation via altered dihedral angles.
References
- 1. researchgate.net [researchgate.net]
- 2. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Control of Fast Asparagine Deamidation in a Norovirus Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. people.bu.edu [people.bu.edu]
A Head-to-Head Comparison: Fmoc-D-Glu-OH vs. Boc-D-Glu-OH in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice between fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups for the α-amino function of amino acids is a critical decision that dictates the entire synthetic strategy. This guide provides a detailed, objective comparison of Fmoc-D-Glu-OH and Boc-D-Glu-OH, two key reagents for incorporating D-glutamic acid into peptide chains. This comparison is tailored for researchers, scientists, and drug development professionals, offering insights into performance, experimental protocols, and potential side reactions to inform the selection of the most appropriate strategy for a given synthetic challenge.
At a Glance: Key Differences and Performance Metrics
The fundamental difference between the Fmoc and Boc strategies lies in their deprotection chemistry. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine (B6355638), while the Boc group is acid-labile, requiring strong acids such as trifluoroacetic acid (TFA) for its removal. This distinction underpins the concept of "orthogonality" in peptide synthesis, allowing for the selective removal of protecting groups.
While direct, side-by-side quantitative comparisons in published literature are scarce, the performance of each strategy can be inferred from extensive data on their general use in SPPS. The following tables summarize the typical performance and characteristics of each approach when incorporating D-glutamic acid.
Table 1: General Performance Comparison of Fmoc and Boc Strategies for D-Glutamic Acid Incorporation
| Parameter | Fmoc-D-Glu(OtBu)-OH | Boc-D-Glu(OBzl)-OH | Key Considerations |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) | Determines the entire synthetic strategy and reagent compatibility. |
| Side-Chain Protection | tert-Butyl (OtBu) | Benzyl (OBzl) | OtBu is acid-labile; OBzl is typically removed by strong acid (HF) or hydrogenolysis. |
| Deprotection Conditions | 20% Piperidine in DMF | 50% TFA in DCM | Fmoc strategy offers milder deprotection conditions for the growing peptide chain. |
| Coupling Efficiency | >99% (typical) | >99% (typical) | Can be sequence-dependent and influenced by steric hindrance. |
| Crude Peptide Purity | Generally high | Can be lower due to harsher final cleavage | Dependent on sequence and success of each cycle. |
| Overall Crude Yield | 60 - 80% (typical)[1] | 60 - 80% (typical)[1] | Highly dependent on peptide length and sequence. |
| Final Cleavage | TFA-based cocktail | HF, TFMSA, or other strong acids | Fmoc cleavage is generally milder and requires less specialized equipment. |
| Automation Compatibility | Excellent | Good, but requires TFA-resistant hardware | Fmoc is more common in modern automated synthesizers. |
Table 2: Reagent and Solvent Compatibility
| Reagent/Solvent | Fmoc Strategy | Boc Strategy |
| Resins | Rink Amide, Wang, 2-Chlorotrityl | Merrifield, PAM |
| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt | DIC/HOBt, HBTU |
| Solvents | DMF, NMP, DCM | DCM, DMF |
| Final Cleavage Scavengers | Water, TIS, EDT, Thioanisole | Anisole (B1667542), Thioanisole |
Experimental Protocols
Detailed methodologies are crucial for reproducible success in SPPS. Below are representative protocols for the incorporation of Fmoc-D-Glu(OtBu)-OH and Boc-D-Glu(OBzl)-OH.
Protocol 1: Fmoc-D-Glu(OtBu)-OH Incorporation in SPPS
This protocol outlines a manual synthesis cycle on a Rink Amide resin for a C-terminally amidated peptide.
1. Resin Swelling:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.[2]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove all traces of piperidine.[2]
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and N,N'-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[2][3]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.[2]
4. Washing:
-
After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
5. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Protocol 2: Boc-D-Glu(OBzl)-OH Incorporation in SPPS
This protocol describes a manual synthesis cycle on a Merrifield resin.
1. Resin Preparation:
-
Swell the Merrifield resin in DCM for at least 30 minutes.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3 times).[1]
3. Neutralization:
-
Wash the resin with DMF (3 times).
-
Add a solution of 10% DIPEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 times).[1]
4. Amino Acid Coupling:
-
In a separate vial, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. Repeat the coupling if necessary.[1]
5. Washing:
-
After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
6. Final Cleavage:
-
After assembly of the peptide, dry the resin.
-
Carefully add anhydrous hydrogen fluoride (B91410) (HF) with a scavenger such as anisole at 0°C for 1 hour. (Caution: HF is extremely toxic and requires specialized equipment and training).
-
Evaporate the HF.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify by RP-HPLC.[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Side Reactions Involving Glutamic Acid
A common side reaction involving glutamic acid residues, particularly at the N-terminus, is the formation of pyroglutamate. This intramolecular cyclization can occur under both acidic and basic conditions, leading to a truncated and modified peptide. The use of side-chain protecting groups like OtBu and OBzl significantly minimizes this side reaction during synthesis.
References
Fmoc Chemistry for D-Amino Acid Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of chemical strategy is paramount to achieving high yield, purity, and stereochemical integrity. This guide provides a detailed comparison of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries for the solid-phase peptide synthesis (SPPS) of peptides containing D-amino acids, offering insights into the advantages, challenges, and experimental considerations of each approach.
D-amino acid-containing peptides are of significant interest in drug development due to their enhanced stability against enzymatic degradation, leading to a longer in-vivo half-life. The selection of an appropriate synthetic strategy is critical to preserving the stereochemistry of these unnatural amino acids and ensuring the overall success of the synthesis. While both Fmoc and Boc chemistries can be employed, Fmoc-based SPPS has emerged as the preferred method for many applications due to its milder reaction conditions and orthogonality.
Key Advantages of Fmoc Chemistry for D-Amino Acid Peptides
The primary advantages of the Fmoc strategy lie in its milder deprotection conditions, which are particularly beneficial when dealing with sensitive amino acids and complex peptide sequences.
-
Milder Deprotection Conditions: The Fmoc protecting group is removed using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This contrasts sharply with the Boc strategy, which requires repeated treatments with strong acids, such as trifluoroacetic acid (TFA), for the deprotection of the α-amino group.[1][] The gentle nature of Fmoc deprotection minimizes the risk of side reactions, such as the degradation of acid-sensitive residues and modifications to the peptide backbone, which can be a concern with the repetitive acidolysis in Boc chemistry.[]
-
Orthogonality and Side-Chain Protection: Fmoc chemistry offers a fully orthogonal protection scheme. The base-labile Fmoc group for Nα-protection is compatible with acid-labile protecting groups for amino acid side chains (e.g., tBu, Trt).[2][] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative deprotection of the N-terminus and are only removed during the final cleavage from the resin with a strong acid cocktail.[1] This minimizes the cumulative damage to the peptide that can occur in Boc chemistry, where the partial lability of both the Boc group and some side-chain protecting groups to TFA can lead to a gradual loss of side-chain protection over the course of the synthesis.[]
-
Reduced Risk of Racemization: While racemization is a concern in any peptide synthesis, particularly during the activation of the carboxylic acid group, the combination of Fmoc chemistry with modern, efficient coupling reagents can offer superior stereoselectivity.[] The milder conditions and shorter reaction times often associated with Fmoc-SPPS can help to minimize the extent of epimerization of the activated amino acid, a critical factor when incorporating expensive or sensitive D-amino acids.
-
Compatibility with Modified and Sensitive Residues: The gentle conditions of Fmoc chemistry make it highly compatible with the synthesis of peptides containing post-translational modifications, such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of the Boc strategy.[] This advantage extends to peptides containing other sensitive functionalities.
Comparative Analysis: Fmoc vs. Boc for D-Amino Acid Peptide Synthesis
| Feature | Fmoc Strategy | Boc Strategy | Rationale & Implications for D-Amino Acid Synthesis |
| Nα-Deprotection Reagent | 20-50% Piperidine in DMF (mild base)[1] | 50% Trifluoroacetic Acid (TFA) in DCM (strong acid)[] | The milder conditions of Fmoc chemistry are less likely to cause degradation of the peptide backbone or side chains, which is advantageous for longer or more complex D-amino acid peptides. |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[2] | Strong acid-labile (e.g., Bzl) | The full orthogonality of the Fmoc strategy provides better protection for sensitive side chains throughout the synthesis.[] |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) cocktail[1] | Hydrofluoric Acid (HF) or TFMSA[5] | Fmoc chemistry avoids the use of the highly corrosive and hazardous HF, making it a safer and more accessible method. |
| Risk of Racemization | Can be minimized with appropriate coupling reagents (e.g., HCTU, DIC/Oxyma) and conditions.[] | Generally low, but can be influenced by the coupling method. | While racemization is a key challenge for both methods, the wider availability of advanced, low-racemization coupling reagents for Fmoc-SPPS provides more options for optimization. |
| Automation | Highly amenable to automation. | Less common for modern automated synthesizers. | The compatibility of Fmoc chemistry with automated synthesizers allows for high-throughput synthesis of D-amino acid peptide libraries. |
| Purity of Hydrophobic Peptides | Can be lower due to aggregation. | May be higher due to protonation of the N-terminus after deprotection, which can reduce aggregation.[5] | For highly hydrophobic D-amino acid sequences, the Boc strategy might offer an advantage in preventing aggregation. |
Experimental Protocols
Below are generalized protocols for the key steps in the solid-phase synthesis of a hypothetical D-amino acid-containing peptide using both Fmoc and Boc strategies.
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 15 minutes to remove the Fmoc group from the resin or the growing peptide chain.[1]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Coupling of the Next Fmoc-D-Amino Acid:
-
In a separate vessel, dissolve the Fmoc-D-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIEA; 6-10 equivalents).
-
Add the activated D-amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF and Dichloromethane (DCM).
-
Repeat: Repeat steps 2-5 for each subsequent D- or L-amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail, typically containing TFA with scavengers (e.g., triisopropylsilane (B1312306) and water), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in DCM for 1-2 hours.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[]
-
Washing: Wash the resin with DCM to remove excess TFA.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling of the Next Boc-D-Amino Acid:
-
In a separate vessel, dissolve the Boc-D-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU; 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents).
-
Add the activated D-amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each subsequent D- or L-amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with anhydrous HF or another strong acid like TFMSA at 0°C for 1-2 hours to cleave the peptide and remove side-chain protecting groups.[5]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.
Visualizing the Workflow
The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis for both Fmoc and Boc strategies.
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Figure 2: General workflow for Boc-based solid-phase peptide synthesis.
Conclusion
For the synthesis of D-amino acid-containing peptides, Fmoc chemistry presents several key advantages over the traditional Boc strategy, primarily stemming from its milder deprotection conditions and fully orthogonal protection scheme. These features contribute to reduced side reactions, better preservation of sensitive functionalities, and potentially lower levels of racemization, ultimately leading to higher purity of the final peptide product. While Boc chemistry may still be advantageous for certain highly hydrophobic sequences prone to aggregation, the versatility, safety, and high performance of Fmoc-based SPPS make it the preferred choice for the synthesis of a wide range of D-amino acid peptides in modern research and drug development. The selection of the optimal strategy should always be made after careful consideration of the specific peptide sequence, its complexity, and the desired final product attributes.
References
A Comparative Guide to Side-Chain Protecting Groups for D-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the γ-carboxyl group of D-glutamic acid is a critical parameter in solid-phase peptide synthesis (SPPS). This choice profoundly impacts coupling efficiency, prevention of side reactions, and the ultimate yield and purity of the target peptide. This guide provides an objective comparison of the most commonly employed protecting groups for the D-glutamic acid side chain in Fmoc-based SPPS, supported by experimental data and detailed protocols.
Performance Comparison of D-Glutamic Acid Protecting Groups
The ideal protecting group for the glutamic acid side chain should exhibit stability throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The most prevalent choices in Fmoc-SPPS are the tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll) esters.[1]
Quantitative Data Summary
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate (B8496135) Formation | Excellent | Moderate | Good |
| Prevention of Glutarimide (B196013) Formation | Excellent | Moderate | Good |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent |
| Cleavage Conditions | Strong Acid (e.g., TFA) | Catalytic Hydrogenation (e.g., H₂/Pd) | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃) |
| Suitability for Protected Fragments | No | Yes | Yes |
| Typical Crude Peptide Purity | High | Moderate to High | Moderate to High |
| Common Side Reactions | Minimal; considered the safest choice for standard Fmoc-SPPS.[1] | Partial deprotection during repeated piperidine (B6355638) treatments can lead to side reactions. | Incomplete deprotection if the palladium catalyst is poisoned or sterically hindered.[1] |
Detailed Protecting Group Profiles
tert-Butyl (OtBu)
The tert-butyl ester is the most widely used protecting group for the glutamic acid side chain in standard Fmoc-SPPS.[1] Its high stability to the basic conditions required for Fmoc group removal minimizes the risk of premature deprotection and subsequent side reactions like pyroglutamate and glutarimide formation.[1] The OtBu group is efficiently cleaved simultaneously with the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[1] However, this lack of orthogonality with resin cleavage makes it unsuitable for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the solid support.[1]
Benzyl (Bzl)
The benzyl ester offers orthogonality to the base-labile Fmoc group and the acid-labile resin linkages.[1] This allows for the synthesis of protected peptide fragments, as the Bzl group can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd).[1] While generally stable, some partial cleavage of the Bzl group can occur during the repeated piperidine treatments for Fmoc deprotection, potentially leading to impurities.
Allyl (OAll)
The allyl ester provides the highest degree of orthogonality, being stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu-based protecting group and resin cleavage.[1] This makes it the ideal choice for on-resin side-chain modification or cyclization. The deprotection of the OAll group requires a specific palladium(0)-catalyzed reaction, which can sometimes be sluggish and requires meticulous removal of the palladium catalyst to avoid contamination of the final peptide.[1][2]
Experimental Protocols
Detailed methodologies for the key steps in Fmoc-based SPPS incorporating a protected D-glutamic acid residue are provided below.
Protocol 1: Fmoc-SPPS - Amino Acid Coupling
This protocol describes the coupling of an Fmoc-protected D-glutamic acid derivative to a resin-bound peptide chain.
Materials:
-
Fmoc-D-Glu(P)-OH (where P = OtBu, OBzl, or OAll) (4 eq.)
-
Coupling reagent (e.g., HBTU) (3.9 eq.)
-
Base (e.g., DIPEA) (8 eq.)
-
Solvent (e.g., DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[3]
-
Pre-activation: In a separate vessel, dissolve the Fmoc-D-Glu(P)-OH, HBTU, and DIPEA in DMF and allow to pre-activate for 2-5 minutes.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[3]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
Protocol 2: Fmoc Group Deprotection
This protocol outlines the removal of the N-terminal Fmoc group.
Materials:
-
20% piperidine in DMF (v/v)
-
Peptide-resin with an N-terminal Fmoc group
Procedure:
-
Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin and agitate for 5 minutes. Drain the solution.[3]
-
Second Deprotection: Repeat the piperidine treatment for another 15 minutes to ensure complete deprotection.[3]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine and the dibenzylfulvene adduct.[3]
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups.
A. Global Deprotection (for OtBu and Bzl groups with resin cleavage)
Materials:
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[1]
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[1]
B. Selective Deprotection of OAll Group
Materials:
-
Pd(PPh₃)₄ (0.3 eq.)
-
Phenylsilane (PhSiH₃) (25 eq.)
-
DCM
Procedure:
-
Swell the peptide-resin in DCM.
-
Add the solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.[1]
-
Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[1]
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.[1]
C. Selective Deprotection of OBzl Group
Materials:
-
H₂ gas
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., MeOH, DMF)
Procedure:
-
Suspend the protected peptide or peptide-resin in a suitable solvent.
-
Add the Pd/C catalyst.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (typically via a balloon).
-
Stir the mixture at room temperature until the reaction is complete (monitoring by HPLC or TLC).
-
Filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Visualized Workflows and Decision Logic
The following diagrams illustrate the experimental workflows and the logical process for selecting an appropriate protecting group for the D-glutamic acid side chain.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
Validating Peptide Integrity: A Comparative Guide to NMR, HPLC, and MS Analysis of Fmoc-D-Glu-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the structural integrity and purity of the final product is paramount. This guide provides a comparative analysis of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—for the validation of a peptide sequence containing the non-standard amino acid Fmoc-D-Glu-OH. Detailed experimental protocols and supporting data are presented to aid in the selection and application of the most suitable validation method.
The incorporation of non-standard amino acids, such as D-isomers, is a common strategy in drug design to enhance peptide stability and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and its correct removal and the integrity of the final peptide product must be rigorously verified. This guide focuses on this compound as a representative example to illustrate the strengths and weaknesses of NMR, HPLC, and MS in peptide validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required. While each method provides valuable data, a comprehensive validation strategy often employs a combination of these techniques to gain a complete picture of the peptide's identity, purity, and structure.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, including stereochemistry and conformation. | Provides unambiguous structural elucidation. Non-destructive. | Relatively low sensitivity. Complex spectra for large peptides. Requires higher sample concentrations. |
| HPLC | Purity assessment and quantification. Separation of isomers. | High resolution and sensitivity. Robust and reproducible for routine analysis. | Provides limited structural information. Requires reference standards for identification. |
| Mass Spectrometry | Molecular weight determination and sequence verification. | Extremely high sensitivity. Can identify post-translational modifications and impurities. | Provides limited information on stereochemistry and conformation. Fragmentation can be complex to interpret. |
Experimental Data for this compound
To illustrate the data obtained from each technique, the following tables summarize typical experimental results for this compound.
NMR Spectroscopy Data
Solvent: DMSO-d6
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) |
| Fmoc-H (aromatic) | 7.90 (d), 7.72 (d), 7.43 (t), 7.34 (t) |
| NH | ~7.6 (d) |
| Fmoc-CH | 4.30 (t) |
| Fmoc-CH₂ | 4.22 (d) |
| α-CH | ~4.0 (m) |
| β-CH₂ | ~1.9-2.1 (m) |
| γ-CH₂ | ~2.2-2.3 (m) |
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C=O (Carboxylic Acids) | ~174, ~173 |
| C=O (Fmoc) | ~156 |
| Fmoc-C (aromatic) | ~144, ~141, ~128, ~127, ~125, ~120 |
| Fmoc-CH | ~66 |
| α-CH | ~53 |
| Fmoc-CH₂ | ~47 |
| γ-CH₂ | ~30 |
| β-CH₂ | ~28 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
HPLC Analysis Data
Table 3: Typical HPLC Parameters and Results for this compound
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time | Typically between 10-15 minutes |
| Purity | >98% (as determined by peak area) |
Mass Spectrometry Data
Table 4: Expected Mass-to-Charge Ratios for this compound
| Ion | Calculated m/z |
| [M-H]⁻ | 368.12 |
| [M+H]⁺ | 370.13 |
| [M+Na]⁺ | 392.11 |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Monitor the elution at a wavelength of 265 nm, corresponding to the absorbance of the Fmoc group.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Analysis:
-
Infuse the sample directly into the ESI source or inject it through an LC system (LC-MS).
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
-
Data Analysis: Compare the observed mass-to-charge ratios with the calculated values for the expected peptide sequence.
Visualization of the Validation Workflow
The following diagrams illustrate the logical flow of the peptide validation process and the relationship between the different analytical techniques.
A Comparative Guide to Assessing the Enantiomeric Purity of Fmoc-D-Glu-OH
For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of chiral building blocks like Fmoc-D-Glu-OH is paramount. The presence of the undesired L-enantiomer can significantly impact the efficacy and safety of the final peptide product. This guide provides an objective comparison of two primary analytical techniques for assessing the enantiomeric purity of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Analysis via Chiral Derivatization.
Comparison of Analytical Methods
The choice between direct and indirect methods for determining the enantiomeric purity of this compound depends on factors such as available instrumentation, desired sensitivity, and sample throughput. Direct analysis on a chiral stationary phase (CSP) is often faster as it requires no sample derivatization, while indirect methods, though more involved, can be performed on standard achiral HPLC systems.
| Parameter | Direct Chiral HPLC | Indirect Analysis via Chiral Derivatization |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes. | Enantiomers are reacted with a chiral derivatizing agent (CDA) to form stable diastereomers, which are then separated on a standard achiral HPLC column. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Multi-step; requires deprotection of the Fmoc group followed by derivatization with a CDA (e.g., Marfey's reagent). |
| Instrumentation | HPLC system with a chiral column. | Standard HPLC system with a conventional C18 column. |
| Speed | Generally faster due to fewer sample preparation steps.[1] | Slower due to the time required for deprotection and derivatization reactions.[2] |
| Potential for Racemization | Low risk of racemization during analysis. | Potential for racemization during the Fmoc deprotection step.[2] |
| Sensitivity | Dependent on the detector and the chromophore of the analyte (Fmoc group provides good UV detection).[1] | Can be very sensitive, as the CDA often introduces a strong chromophore (e.g., dinitrophenyl group in Marfey's reagent). |
| Example Data (Fmoc-Glu(OtBu)-OH) | Column: Lux Cellulose-2Mobile Phase: 0.1% TFA in Acetonitrile (B52724)/Water (80:20)Retention Time (D): 8.3 minRetention Time (L): 9.5 minSelectivity (α): 1.15Resolution (Rs): 2.1 | (Post-deprotection & Derivatization with Marfey's Reagent) Data for glutamic acid diastereomers shows baseline separation on a C18 column. The D-amino acid derivative typically has a longer retention time. |
Experimental Protocols
Direct Chiral HPLC Analysis
This method allows for the direct separation of this compound and its L-enantiomer without derivatization. Polysaccharide-based chiral stationary phases are particularly effective for this separation.[1][3]
Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Chiral HPLC column (e.g., Lux Cellulose-2, 5 µm, 250 x 4.6 mm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (80:20 v/v) and adding TFA to a final concentration of 0.1%. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 265 nm.
-
Inject 10 µL of the sample solution.
-
-
Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of the D- and L-enantiomers. The D-enantiomer is expected to elute before the L-enantiomer on this type of stationary phase.
Indirect Analysis via Chiral Derivatization (Marfey's Method)
This method involves the removal of the Fmoc protecting group, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers that can be separated on a standard C18 column.[2][4]
Materials:
-
This compound sample
-
N,N-Dimethylformamide (DMF)
-
Marfey's reagent (FDAA)
-
Acetone
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Standard C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Fmoc Deprotection:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a 20% piperidine solution in DMF.
-
Let the solution stand at room temperature for 30 minutes to ensure complete removal of the Fmoc group.
-
Evaporate the solvent under vacuum.
-
-
Derivatization with Marfey's Reagent:
-
Dissolve the residue from the deprotection step in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
-
HPLC Analysis:
-
Prepare a mobile phase of acetonitrile and water with 0.1% TFA. A gradient elution is typically used, for example, starting from 20% acetonitrile and increasing to 80% over 30 minutes.
-
Set the UV detection wavelength to 340 nm.
-
Inject the derivatized sample.
-
-
Data Analysis: The D- and L-glutamic acid diastereomers will be separated. Typically, the derivative of the D-enantiomer has a longer retention time than the L-enantiomer. Calculate the enantiomeric purity based on the peak areas.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the direct and indirect analysis methods.
References
Fmoc-D-Glu-OH: A Comparative Review in Peptide Synthesis and Hydrogel Formation
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides and the fabrication of functional biomaterials. Fmoc-D-Glu-OH, a protected form of the non-proteinogenic D-glutamic acid, offers unique advantages in these applications, primarily due to the incorporation of the D-amino acid, which can confer resistance to enzymatic degradation.
This guide provides a comprehensive literature review of this compound, comparing its performance with alternatives and presenting supporting experimental data for its primary applications in solid-phase peptide synthesis (SPPS) and hydrogel formation.
Performance in Solid-Phase Peptide Synthesis (SPPS)
This compound and its side-chain protected derivative, Fmoc-D-Glu(OtBu)-OH, are valuable reagents in SPPS for the introduction of D-glutamic acid into peptide sequences. The primary advantage of incorporating D-amino acids is to enhance the proteolytic stability of the resulting peptides, a crucial attribute for therapeutic peptide development.
Comparison with L-Isomer and other D-Amino Acids
While direct, quantitative head-to-head comparisons of coupling efficiency between this compound and its L-isomer, Fmoc-L-Glu-OH, are not extensively detailed in the reviewed literature, the general principles of Fmoc-SPPS suggest that their coupling efficiencies would be comparable under standard conditions. The chemical reactivity of the alpha-amino and carboxyl groups is identical for both enantiomers. However, the resulting peptide's biological activity and stability can be significantly different.
Studies have shown that substituting L-amino acids with D-amino acids at specific positions can substantially increase a peptide's resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability is a key driver for the use of Fmoc-D-amino acids, including this compound, in the design of long-lasting peptide-based drugs.
The choice between different Fmoc-D-amino acids will be dictated by the desired side-chain functionality and its role in the peptide's structure and function. This compound provides a carboxylic acid side chain, which can be involved in salt bridges, hydrogen bonding, or serve as a point of conjugation.
Quantitative Data from Published Research
While a specific study providing a direct quantitative comparison of this compound coupling efficiency was not identified in the reviewed literature, general coupling efficiencies for Fmoc-amino acids in SPPS are typically high, often exceeding 95% with optimized protocols. The following table summarizes typical parameters for Fmoc-amino acid coupling in SPPS, which would be applicable to this compound.
| Parameter | Typical Value | Notes |
| Coupling Reagent | HBTU, HATU, HCTU | Commonly used activating agents for Fmoc-amino acids. |
| Base | DIPEA, NMM | Used to activate the coupling reagent and neutralize the protonated amine. |
| Solvent | DMF, NMP | Standard solvents for SPPS. |
| Reaction Time | 1-2 hours | Typical coupling time, can be monitored by tests like the Kaiser test. |
| Coupling Efficiency | >95% | Generally high for standard amino acids under optimal conditions. |
Table 1: Typical Parameters for Fmoc-Amino Acid Coupling in SPPS. This data is based on general knowledge of Fmoc-SPPS and is expected to be applicable to this compound.
Application in Hydrogel Formation
Fmoc-protected amino acids, including this compound, can self-assemble into hydrogels, which are water-swollen, three-dimensional polymer networks. These hydrogels have potential applications in drug delivery, tissue engineering, and cell culture. The self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties.
Comparison with Other Gelators
This compound offers the potential for creating hydrogels with enhanced stability against enzymatic degradation compared to hydrogels formed from Fmoc-L-amino acids. This is particularly relevant for in vivo applications where enzymatic activity is prevalent.
One study detailed the co-assembly of Fmoc-L-glutamic acid with Fmoc-L-lysine-Fmoc to form hydrogels. While this study did not use the D-isomer, it provides insight into the general mechanism of hydrogel formation by Fmoc-protected amino acids. The rheological properties of these co-assembled hydrogels were found to be superior to those of the individual components, demonstrating the potential for creating tunable biomaterials.
Quantitative Data on Hydrogel Properties
A study on the co-assembly of Fmoc-L-lysine-Fmoc and Fmoc-L-glutamic acid provided the following data on the resulting hydrogel:
| Property | Value | Method |
| Storage Modulus (G') | ~1000 Pa | Rheometry |
| Loss Modulus (G'') | ~100 Pa | Rheometry |
| Gelation Time | Minutes to hours | Visual inspection |
Table 2: Rheological Properties of a Co-Assembled Fmoc-Amino Acid Hydrogel. This table presents data from a study on a hydrogel formed by the co-assembly of Fmoc-L-lysine-Fmoc and Fmoc-L-glutamic acid. While not specific to this compound, it provides an indication of the properties of such hydrogels.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu(OtBu)-OH
This protocol provides a general guideline for the manual solid-phase synthesis of a peptide containing a D-glutamic acid residue.
Materials:
-
Rink Amide resin
-
Fmoc-D-Glu(OtBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF and then DCM.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates completion.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Preparation of a Co-Assembled Hydrogel
This protocol is based on the co-assembly of Fmoc-L-lysine-Fmoc and Fmoc-L-glutamic acid and can be adapted for this compound.
Materials:
-
This compound
-
Fmoc-L-lysine-Fmoc (or another complementary Fmoc-amino acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of this compound and the complementary Fmoc-amino acid in DMSO.
-
Co-Assembly:
-
Mix the stock solutions in the desired molar ratio.
-
Add PBS to the mixed solution to induce hydrogelation. The final concentration of the Fmoc-amino acids will influence the gel properties.
-
-
Gelation: Allow the mixture to stand at room temperature until a stable hydrogel is formed. Gelation can be confirmed by inverting the vial.
-
Characterization: Characterize the hydrogel using techniques such as rheometry to determine its mechanical properties (storage and loss moduli) and scanning electron microscopy (SEM) to visualize its morphology.
Visualizations
Below are diagrams illustrating key processes involving Fmoc-protected amino acids.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Self-assembly of Fmoc-amino acids into a hydrogel network.
A Comparative Guide to the Use of Fmoc-D-Glu-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of amino acid derivatives is paramount for successful solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of using Fmoc-D-Glu-OH with an unprotected side chain versus its commonly used protected counterpart, Fmoc-D-Glu(OtBu)-OH. The choice between these two building blocks can significantly impact coupling efficiency, side reaction profiles, and the overall purity and yield of the final peptide.
Performance Comparison: Unprotected vs. Side-Chain Protected this compound
The primary difference between using this compound and Fmoc-D-Glu(OtBu)-OH lies in the protection of the γ-carboxyl group of the D-glutamic acid side chain. The tert-butyl (OtBu) group in Fmoc-D-Glu(OtBu)-OH shields the reactive carboxylic acid, preventing it from participating in unwanted side reactions during peptide synthesis.
Table 1: Comparison of this compound and Fmoc-D-Glu(OtBu)-OH
| Parameter | This compound | Fmoc-D-Glu(OtBu)-OH |
| Side-Chain Protection | None | tert-Butyl (OtBu) ester |
| Primary Advantage | Cost-effective; no need for a separate side-chain deprotection step if the free carboxyl is desired in the final peptide. | Prevents side reactions such as pyroglutamate (B8496135) and glutarimide (B196013) formation, leading to higher purity and yield of the target peptide.[1] |
| Primary Disadvantage | High risk of side reactions, including cross-linking and incorrect peptide branching, leading to lower purity and complex purification. | Higher cost of the raw material; requires a strong acid (e.g., TFA) for deprotection, which occurs during the final cleavage step. |
| Typical Purity (HPLC) | Not typically used for complex syntheses | ≥98.0% |
| Coupling Conditions | Requires careful optimization of coupling reagents to minimize side reactions. | Standard coupling protocols (e.g., with HBTU/DIPEA) are generally effective. |
| Risk of Side Reactions | High (e.g., pyroglutamate formation, amide bond formation at the side chain) | Low |
Experimental Protocols
The following protocols outline the standard procedure for incorporating a D-glutamic acid residue into a peptide sequence using Fmoc-SPPS. Protocol 1 details the use of the side-chain protected Fmoc-D-Glu(OtBu)-OH, which is the recommended method for achieving high purity and yield. Protocol 2 discusses the theoretical considerations for using the unprotected this compound.
Protocol 1: Standard SPPS using Fmoc-D-Glu(OtBu)-OH
This protocol describes the manual synthesis of a peptide containing a D-glutamic acid residue on a Rink Amide resin, which will result in a C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Glu(OtBu)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Fmoc-D-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu from the D-glutamic acid.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Considerations for SPPS using Unprotected this compound
The use of this compound without side-chain protection is generally avoided in routine SPPS due to the high propensity for side reactions. The free carboxylic acid on the side chain can be activated along with the α-carboxylic acid, leading to the formation of branched peptides or oligomerization.
Key Considerations:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC or DIC in the presence of an additive like HOBt might offer better selectivity for the α-carboxyl group over the side-chain carboxyl group, but the risk of side reactions remains significant.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamate, especially during the acylation of the N-terminal glutamic acid.
-
Purification: The crude peptide product is likely to be a complex mixture of the desired peptide along with various branched and oligomeric byproducts, making purification challenging and significantly reducing the overall yield of the target peptide.
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the general workflow of Fmoc-SPPS and a relevant biological pathway where glutamic acid plays a crucial role.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system. Peptides containing D-glutamic acid can be designed to modulate glutamatergic signaling pathways, which are critical for synaptic plasticity, learning, and memory.
Caption: Simplified diagram of a glutamatergic synapse.
References
A Cost-Benefit Analysis of Fmoc-D-Glu-OH in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as D-glutamic acid, into peptide therapeutics offers a powerful strategy to enhance biological activity, improve metabolic stability, and modulate receptor binding affinity. For large-scale synthesis of such peptides, the choice of protecting group strategy for the D-amino acid is a critical decision that significantly impacts process efficiency, cost-effectiveness, and final product quality. This guide provides a comprehensive cost-benefit analysis of using Fmoc-D-Glu-OH in large-scale solid-phase peptide synthesis (SPPS), with a comparative evaluation against its L-enantiomer and a commonly used Boc-protected alternative.
Executive Summary
The selection of a protecting group strategy for D-glutamic acid in large-scale peptide synthesis involves a trade-off between raw material costs, synthetic efficiency, and process robustness. While this compound is often associated with a higher upfront cost compared to its L-counterpart and some Boc-protected alternatives, the Fmoc strategy's milder reaction conditions, compatibility with a wider range of functionalities, and amenability to automation can lead to overall cost savings in a large-scale manufacturing setting. The potential for higher purity of the crude peptide can also significantly reduce downstream purification costs, a major contributor to the total cost of goods for synthetic peptides.
Cost Comparison of Protected Glutamic Acid Derivatives
The initial cost of the protected amino acid is a primary consideration in large-scale synthesis. The following table provides an approximate cost comparison of commercially available, side-chain protected D-glutamic acid derivatives and their L-counterpart. Prices are based on catalog listings from various suppliers and are subject to change and bulk-purchase discounts.
| Compound | Protecting Group Strategy | Approximate Price per Gram (USD) |
| Fmoc-D-Glu(OtBu)-OH | Fmoc | $12.00 - $109.00[1] |
| Fmoc-L-Glu(OtBu)-OH | Fmoc | $9.00 - $20.20[2][3] |
| Boc-D-Glu(OBzl)-OH | Boc | $40.00 - $55.00[4][5] |
Note: Prices can vary significantly between suppliers and are generally lower for bulk quantities.
The data indicates that Fmoc-D-Glu(OtBu)-OH generally has a higher per-gram cost than its L-enantiomer, Fmoc-L-Glu(OtBu)-OH. This price difference is typical for D-amino acids due to their lower natural abundance and more complex manufacturing processes.[6] When compared to the Boc-protected alternative, Boc-D-Glu(OBzl)-OH, the cost of Fmoc-D-Glu(OtBu)-OH can be either higher or lower depending on the supplier and scale.
Performance and Efficiency in Large-Scale Synthesis
Beyond the initial raw material cost, the performance of the protected amino acid throughout the synthesis process is a critical factor in the overall cost-benefit analysis. Key performance indicators include coupling efficiency, deprotection kinetics, and the potential for side reactions.
Coupling Efficiency and Yield
The Fmoc protecting group strategy, in conjunction with modern coupling reagents like HBTU or HATU, generally leads to high coupling efficiencies, often exceeding 99%.[] While direct comparative studies on the coupling efficiency of Fmoc-D-Glu(OtBu)-OH versus its L-counterpart and Boc-D-Glu(OBzl)-OH are limited in publicly available literature, the principles of SPPS suggest that the stereochemistry at the alpha-carbon should not significantly impact the kinetics of peptide bond formation under standard conditions. However, impurities in the starting material can significantly reduce the overall yield and purity of the final peptide.[8] Therefore, sourcing high-purity this compound is crucial for successful large-scale campaigns.
Deprotection and Side Reactions
The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF, while the Boc group requires strong acidic conditions (e.g., trifluoroacetic acid, TFA).[] The milder conditions of the Fmoc strategy are advantageous for the synthesis of peptides containing acid-sensitive modifications.[10]
A potential side reaction for glutamic acid derivatives during peptide synthesis is the formation of a glutarimide.[11] This can occur during both the coupling and deprotection steps. The use of a side-chain protecting group, such as the tert-butyl (OtBu) group in Fmoc-D-Glu(OtBu)-OH, effectively minimizes this side reaction.[12]
Racemization
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Chemistry
This protocol outlines the general steps for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-D-Glu(OtBu)-OH)
-
Solid support resin (e.g., Rink Amide resin)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (e.g., N,N-dimethylformamide - DMF, dichloromethane (B109758) - DCM)
Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[13]
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the cleaved Fmoc adduct.
-
Amino Acid Activation and Coupling: In a separate vessel, the Fmoc-amino acid (e.g., Fmoc-D-Glu(OtBu)-OH) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid such as trifluoroacetic acid (TFA) with scavengers.
DOT Script for SPPS Workflow
Caption: A simplified workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc chemistry.
Logical Relationship Diagram for Cost-Benefit Analysis
The following diagram illustrates the key factors influencing the cost-benefit analysis of using this compound in large-scale synthesis.
Caption: Key factors influencing the cost-benefit decision for using this compound in large-scale synthesis.
Conclusion and Recommendations
The use of this compound in large-scale peptide synthesis presents a compelling case when considering the entire manufacturing process. While the initial cost of the raw material may be higher than its L-enantiomer and some Boc-protected alternatives, the benefits of the Fmoc strategy, including milder reaction conditions, high coupling efficiencies, and the potential for higher crude purity, can lead to significant downstream cost savings. The reduction in purification costs, which often represents a substantial portion of the total manufacturing expense, is a particularly important advantage.
For researchers and drug development professionals embarking on large-scale synthesis of peptides containing D-glutamic acid, a thorough evaluation of the total cost of ownership is recommended. This analysis should extend beyond the per-gram cost of the amino acid derivative to include the costs associated with reagents, solvents, purification, and waste disposal. In many cases, the superior performance and process robustness offered by the Fmoc strategy will justify the initial investment in this compound, ultimately leading to a more efficient and cost-effective manufacturing campaign.
References
- 1. Fmoc-D-Glu(OtBu)-OH, 104091-08-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-Glu(OtBu)-OH, 71989-18-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 4. Boc-D-Glu(OBzl)-OH › PeptaNova [peptanova.de]
- 5. BOC-D-GLU(OBZL)-OH, 35793-73-8 | BroadPharm [broadpharm.com]
- 6. peptide.com [peptide.com]
- 8. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Solid-Phase Resins for D-Glutamic Acid Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a solid-phase resin is a critical determinant for the successful synthesis of peptides, particularly those incorporating non-natural amino acids like D-Glutamic acid (D-Glu). The introduction of D-amino acids can significantly influence the peptide's secondary structure and susceptibility to aggregation, posing unique challenges during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of commonly utilized solid-phase resins, supported by experimental data on analogous "difficult" peptides, to inform the selection of an optimal resin for D-Glu peptide synthesis.
Understanding the Landscape of Solid-Phase Resins
The choice of resin in SPPS is pivotal, impacting reaction kinetics, achievable purity, and overall yield.[1] Resins for SPPS are broadly categorized based on their polymer backbone, with polystyrene and polyethylene (B3416737) glycol (PEG)-based resins being the most prevalent.
Polystyrene (PS) Resins: These are the traditional workhorses of SPPS, valued for their mechanical stability and high loading capacities.[1] Common examples include Wang and Rink Amide resins. However, their hydrophobic nature can sometimes exacerbate the aggregation of growing peptide chains, especially for sequences prone to forming secondary structures.[1]
Polyethylene Glycol (PEG)-Based Resins: To address the challenges of peptide aggregation, PEG has been incorporated into solid supports, either as a graft copolymer with polystyrene (PEG-PS) or as the primary polymer matrix.[2][3] Resins like TentaGel and ChemMatrix offer a more hydrophilic environment, which can improve solvation of the growing peptide and disrupt inter-chain aggregation.[1]
Performance Comparison of Solid-Phase Resins
Two key studies provide insightful data. The first compares a novel diethylene glycol-crosslinked polystyrene (DEG-PS) resin to the traditional divinylbenzene-crosslinked polystyrene (DVB-PS) for the synthesis of challenging peptides. The second evaluates a novel PEG-based "Octagel" resin against standard Polystyrene and ChemMatrix resins for the synthesis of two known "difficult" peptides.
| Resin Type | Peptide Sequence | Crude Purity (%) | Overall Yield (%) | Reference |
| DEG-PS | ACP (65-74) | 85.7 | 92.3 | [4] |
| DVB-PS (Wang) | ACP (65-74) | 73.3 | 78.8 | [4] |
| TEGDMA-PS | ACP (65-74) | 88.1 | 91.6 | [4] |
| Octagel | Aib-enkephalin pentapeptide | High (qualitative) | N/A | [5] |
| Polystyrene | Aib-enkephalin pentapeptide | Lower than Octagel (qualitative) | N/A | [5] |
| ChemMatrix | Aib-enkephalin pentapeptide | High (qualitative) | N/A | [5] |
| Octagel | Aib-ACP decapeptide | High (qualitative) | N/A | [5] |
| Polystyrene | Aib-ACP decapeptide | Lower than Octagel (qualitative) | N/A | [5] |
| ChemMatrix | Aib-ACP decapeptide | High (qualitative) | N/A | [5] |
Note: The data for Octagel, Polystyrene, and ChemMatrix resins were presented qualitatively in the source material, indicating higher or lower purity based on HPLC chromatograms.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the key stages of solid-phase peptide synthesis. These are generalized protocols that can be adapted for the synthesis of a model D-Glu containing peptide on different resin types.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This workflow outlines the fundamental steps of Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for the Synthesis of a Model D-Glu Peptide (Ac-Ala-D-Glu-Phe-Gly-NH₂) on Rink Amide Resin
This protocol is adapted from standard Fmoc-SPPS procedures.[6][7]
1. Resin Swelling:
-
Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 1 hour with gentle agitation.[6]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.[2]
-
Drain the solution.
3. Washing:
-
Wash the resin thoroughly with DMF (3 times).
-
Wash the resin with dichloromethane (B109758) (DCM) (3 times).[2]
4. Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Drain the coupling solution.
5. Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times).
6. Repeat Steps 2-5 for the following amino acids in sequence:
-
Fmoc-Phe-OH
-
Fmoc-D-Glu(OtBu)-OH
-
Fmoc-Ala-OH
7. N-terminal Acetylation:
-
After the final Fmoc deprotection of Alanine, wash the resin with DMF.
-
Add a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate for 30 minutes.
-
Drain and wash with DMF and DCM.
-
8. Cleavage and Deprotection:
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
9. Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.[2]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Visualization of Key Processes
Logical Relationship of Resin Choice and Synthesis Outcome
The selection of the solid-phase resin has a direct impact on the efficiency of the synthesis and the quality of the final peptide product. This diagram illustrates the key considerations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
